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  • Product: 1-Chloro-3-morpholin-4-yl-propan-2-ol
  • CAS: 40893-69-4

Core Science & Biosynthesis

Foundational

Physicochemical properties of 1-Chloro-3-morpholin-4-yl-propan-2-ol in organic synthesis

The Strategic Utility of 1-Chloro-3-morpholin-4-yl-propan-2-ol in Advanced Organic Synthesis: Physicochemical Profiling and Mechanistic Pathways Executive Summary & Synthon Overview As a Senior Application Scientist in p...

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Author: BenchChem Technical Support Team. Date: April 2026

The Strategic Utility of 1-Chloro-3-morpholin-4-yl-propan-2-ol in Advanced Organic Synthesis: Physicochemical Profiling and Mechanistic Pathways

Executive Summary & Synthon Overview

As a Senior Application Scientist in process chemistry, the selection of bifunctional intermediates is critical for designing scalable and atom-economical synthetic routes. 1-Chloro-3-morpholin-4-yl-propan-2-ol (CAS: 40893-69-4) stands out as a highly versatile chlorohydrin building block[1]. Characterized by its dual reactive sites—a secondary hydroxyl group and a terminal alkyl chloride—it serves as a linchpin in the synthesis of complex heterocyclic Active Pharmaceutical Ingredients (APIs), including FLT3 inhibitors[2] and nimorazole derivatives[3]. This technical guide dissects its physicochemical properties, mechanistic synthesis, and downstream applications, providing process chemists with self-validating protocols for immediate laboratory implementation.

Physicochemical Profiling and Handling Rationale

Understanding the physicochemical properties of 1-Chloro-3-morpholin-4-yl-propan-2-ol is non-negotiable for optimizing reaction conditions, workup procedures, and long-term storage.

Table 1: Key Physicochemical Properties of 1-Chloro-3-morpholin-4-yl-propan-2-ol

PropertyValueProcess Chemistry Implication
Molecular Weight 179.645 g/mol [1]Standard stoichiometric calculations for downstream coupling.
Density 1.183 g/cm³[1]Dictates phase separation behavior during aqueous workups (partitions favorably into halogenated organics).
Boiling Point 293.3°C at 760 mmHg[1]High boiling point precludes atmospheric distillation. Vacuum distillation or crystallization is mandatory to prevent thermal degradation.
Flash Point 131.2°C[1]Safe for standard benchtop handling; low flammability risk under ambient conditions.
Topological Polar Surface Area 32.70 Ų[1]Excellent membrane permeability profile, making its downstream derivatives highly suitable for oral drug design.

Causality in Handling: The high boiling point (293.3°C) dictates that thermal purification at atmospheric pressure will likely result in the decomposition of the chlorohydrin or premature cyclization[1]. Therefore, isolation is typically achieved via precipitation or solvent extraction followed by high-vacuum drying.

Mechanistic Causality in Synthesis

The synthesis of 1-Chloro-3-morpholin-4-yl-propan-2-ol is achieved via the nucleophilic ring-opening of epichlorohydrin by morpholine[4].

Regioselectivity & Mechanism: Under neutral or mildly basic conditions, the ring-opening of the epoxide proceeds via a strict SN2 mechanism[5]. The morpholine nitrogen acts as the nucleophile, selectively attacking the less sterically hindered terminal carbon of the epoxide ring[5]. This regioselective attack opens the oxirane ring, yielding the secondary alcohol while leaving the primary alkyl chloride intact[5]. Acidic conditions must be strictly avoided; protonation of the epoxide oxygen would shift the transition state toward an SN1-like mechanism, leading to attack at the more substituted carbon and generating the unwanted regioisomer[5].

G Morpholine Morpholine (Nucleophile) SN2 SN2 Ring Opening (Neutral/Basic Conditions) Morpholine->SN2 Epichlorohydrin Epichlorohydrin (Electrophile) Epichlorohydrin->SN2 Product 1-Chloro-3-morpholin-4-yl-propan-2-ol (Target Intermediate) SN2->Product Regioselective attack at terminal carbon Byproduct Diol Byproduct (If H2O present) SN2->Byproduct Hydrolysis (Avoid moisture)

Fig 1. SN2 regioselective ring-opening workflow of epichlorohydrin by morpholine.

Validated Experimental Protocol: Synthesis of 1-Chloro-3-morpholin-4-yl-propan-2-ol

This protocol is designed as a self-validating system, ensuring high yield and purity by controlling reaction kinetics.

Reagents:

  • Morpholine (1.0 eq, anhydrous)[4]

  • Epichlorohydrin (1.0 eq, anhydrous)[4]

  • Absolute Ethanol (Solvent, 5 volumes)[2]

Step-by-Step Methodology:

  • Preparation: Dissolve morpholine (30 mmol) in absolute ethanol (50 mL) in a round-bottom flask equipped with a magnetic stirrer and reflux condenser[2].

    • Causality: Protic solvents like ethanol facilitate the epoxide ring-opening by hydrogen-bonding to the epoxide oxygen, stabilizing the developing negative charge in the transition state.

  • Controlled Addition: Cool the solution to 0°C using an ice bath. Add epichlorohydrin (30 mmol) dropwise over 30 minutes[2].

    • Causality: The ring-opening reaction is highly exothermic. Uncontrolled addition leads to localized heating, which promotes the formation of substituted dioxane derivatives and oligomers[5].

  • Propagation: Remove the ice bath, allow the mixture to warm to room temperature, and then heat to 70°C overnight (approx. 12-16 hours)[2].

  • Isolation: Concentrate the reaction mixture under reduced pressure to remove ethanol. Dilute the resulting residue with methylene chloride (50 mL)[2]. The product precipitates as a solid. Collect via vacuum filtration[2].

  • Self-Validation (QC):

    • TLC: Monitor the disappearance of epichlorohydrin (stain with KMnO4).

    • 1H NMR (DMSO-d6): Confirm product formation by identifying the distinct multiplet of the secondary alcohol proton (CH-OH) at ~3.83 ppm, and the morpholine ring protons at 3.33-3.75 ppm[2].

Downstream Synthetic Utility: Epoxidation and API Development

The primary strategic value of 1-Chloro-3-morpholin-4-yl-propan-2-ol is its role as a direct precursor to 4-(oxiran-2-ylmethyl)morpholine[4]. This terminal epoxide is a privileged moiety used to append solubilizing morpholine groups onto hydrophobic drug scaffolds, a technique widely used in the development of FLT3 inhibitors for acute myeloid leukemia (AML)[2].

Downstream Intermediate 1-Chloro-3-morpholin-4-yl-propan-2-ol Cyclization Intramolecular Cyclization Intermediate->Cyclization Base Strong Base (e.g., t-BuOK or NaOH) Base->Cyclization Epoxide 4-(oxiran-2-ylmethyl)morpholine Cyclization->Epoxide HCl elimination Pharma Pharmaceutical APIs (FLT3 Inhibitors, Nimorazole) Epoxide->Pharma Nucleophilic substitution

Fig 2. Base-mediated intramolecular cyclization and downstream API synthesis.

Validated Experimental Protocol: Base-Mediated Intramolecular Cyclization

To convert the chlorohydrin into the reactive epoxide, an intramolecular Williamson ether-type synthesis is employed.

Reagents:

  • 1-Chloro-3-morpholin-4-yl-propan-2-ol (1.0 eq)[4]

  • Potassium tert-butylate (t-BuOK) or Sodium Hydroxide (1.2 eq)[4]

  • Tetrahydrofuran (THF) / tert-butyl alcohol mixture[4]

Step-by-Step Methodology:

  • Deprotonation: Dissolve the chlorohydrin in the THF/tert-butyl alcohol solvent system and cool to 10°C[4]. Add the base (t-BuOK) in portions.

    • Causality: The strong base deprotonates the secondary alcohol, generating a highly nucleophilic alkoxide intermediate. Cooling prevents side reactions.

  • Cyclization: Stir the mixture at 10-20°C for 5 to 12 hours[4].

    • Causality: The alkoxide undergoes an intramolecular SN2 attack on the adjacent carbon bearing the chloride leaving group, ejecting chloride and closing the three-membered oxirane ring.

  • Workup: Quench with a minimal amount of ice water, extract with ethyl acetate, wash with brine, and dry over anhydrous Na2SO4.

  • Self-Validation (QC):

    • IR Spectroscopy: The broad O-H stretch (~3300 cm⁻¹) present in the starting material will completely disappear.

    • 1H NMR: Look for the characteristic upfield shift of the epoxide ring protons (typically ~2.5 - 3.0 ppm) compared to the chlorohydrin precursor.

Troubleshooting & Process Optimization

Even with validated protocols, process deviations can occur. Here is the causality behind common failures and how to mitigate them:

  • Formation of Diol Byproduct (3-morpholinopropane-1,2-diol): This occurs if water is present in the reaction mixture during the initial epoxide opening[5]. Solution: Ensure all reagents (morpholine, epichlorohydrin) and solvents are strictly anhydrous.

  • Formation of Dioxane Derivatives: The reaction of morpholine with epichlorohydrin can sometimes lead to the formation of substituted dioxanes[5]. Solution: This is an artifact of elevated temperatures and uncontrolled kinetics. Strictly maintain the 0°C addition temperature and do not exceed 70°C during the propagation phase[5].

  • Regioisomeric Impurities: Attack at the more substituted carbon. Solution: Avoid acidic conditions; ensure the reaction environment remains neutral to mildly basic to enforce strict SN2 regioselectivity[5].

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Exploratory

An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 1-Chloro-3-morpholin-4-yl-propan-2-ol

This guide provides a comprehensive analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1-Chloro-3-morpholin-4-yl-propan-2-ol. Designed for researchers, scientists, and professionals in drug...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1-Chloro-3-morpholin-4-yl-propan-2-ol. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this molecule through NMR spectroscopy, offering insights grounded in established principles and data from analogous compounds.

Introduction

1-Chloro-3-morpholin-4-yl-propan-2-ol is a substituted propanol derivative incorporating a morpholine ring, a common motif in medicinal chemistry.[1] The presence of a stereocenter at the hydroxyl-bearing carbon and the distinct chemical environments of the protons and carbons make NMR spectroscopy an indispensable tool for its structural verification and characterization. Understanding the NMR profile of this compound is crucial for confirming its identity, assessing its purity, and studying its conformational dynamics.

Predicted ¹H and ¹³C NMR Spectral Analysis

The predicted ¹H and ¹³C NMR spectra of 1-Chloro-3-morpholin-4-yl-propan-2-ol are detailed below. The predictions are based on the analysis of similar chemical structures, including N-substituted morpholines and chlorinated propanols, found in the chemical literature and spectral databases.[4][5][6][7]

Molecular Structure and Atom Numbering

For clarity in the spectral assignment, the atoms of 1-Chloro-3-morpholin-4-yl-propan-2-ol are numbered as follows:

Caption: Molecular structure of 1-Chloro-3-morpholin-4-yl-propan-2-ol with atom numbering for NMR assignments.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of 1-Chloro-3-morpholin-4-yl-propan-2-ol in CDCl₃ is expected to exhibit several distinct multiplets. The chemical shifts are influenced by the electronegativity of the chlorine, oxygen, and nitrogen atoms, as well as the spin-spin coupling between adjacent protons.

Proton(s)Predicted Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H1 (CH₂Cl)3.60 - 3.75ddJ ≈ 11.5, 4.5Diastereotopic protons adjacent to the chiral center (C2) and deshielded by the electronegative chlorine atom.
H1' (CH₂Cl)3.50 - 3.65ddJ ≈ 11.5, 6.0
H2 (CHOH)3.95 - 4.10m-Proton on the carbon bearing the hydroxyl group, deshielded by the oxygen. Its multiplicity arises from coupling to the protons on C1 and C3.
H3 (CH₂N)2.50 - 2.65m-Diastereotopic protons adjacent to the chiral center and the nitrogen of the morpholine ring.
H3' (CH₂N)2.40 - 2.55m-
H5, H9 (CH₂N)2.45 - 2.60tJ ≈ 4.5Protons on the carbons of the morpholine ring adjacent to the nitrogen.
H6, H8 (CH₂O)3.65 - 3.80tJ ≈ 4.5Protons on the carbons of the morpholine ring adjacent to the oxygen, deshielded by the oxygen atom.
OHVariablebr s-The chemical shift of the hydroxyl proton is dependent on concentration, temperature, and solvent. It often appears as a broad singlet.
Predicted ¹³C NMR Spectrum

The predicted broadband proton-decoupled ¹³C NMR spectrum of 1-Chloro-3-morpholin-4-yl-propan-2-ol in CDCl₃ will show seven distinct signals corresponding to the seven carbon atoms in unique chemical environments.

CarbonPredicted Chemical Shift (ppm)Rationale
C1 (CH₂Cl)46.0 - 48.0The carbon atom bonded to the highly electronegative chlorine atom is significantly deshielded.
C2 (CHOH)68.0 - 70.0The carbon atom attached to the hydroxyl group experiences a strong deshielding effect from the oxygen.
C3 (CH₂N)60.0 - 62.0This carbon is deshielded by the adjacent nitrogen atom of the morpholine ring.
C5, C9 (CH₂N)53.5 - 55.0These carbons of the morpholine ring are adjacent to the nitrogen atom.
C6, C8 (CH₂O)66.5 - 68.0These carbons of the morpholine ring are adjacent to the oxygen atom and are consequently more deshielded than C5 and C9.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra for 1-Chloro-3-morpholin-4-yl-propan-2-ol, the following experimental procedure is recommended. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Sample Preparation
  • Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound. It is a common solvent for non-polar to moderately polar organic molecules and has well-characterized residual solvent peaks.

  • Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of CDCl₃. This concentration is generally sufficient for obtaining good signal-to-noise in both ¹H and ¹³C NMR spectra on a modern NMR spectrometer.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0.00 ppm. Most high-quality deuterated solvents already contain TMS.

  • Sample Filtration: If the sample solution contains any particulate matter, it should be filtered through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to prevent magnetic field distortions.

NMR Spectrometer Setup and Data Acquisition

The following parameters are recommended for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample.

For ¹H NMR:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is appropriate.

  • Spectral Width: A spectral width of approximately 16 ppm (centered around 4.7 ppm) should be sufficient to cover the expected chemical shifts.

  • Acquisition Time: An acquisition time of at least 2 seconds is recommended to ensure good resolution.

  • Relaxation Delay: A relaxation delay of 1-2 seconds is typically adequate.

  • Number of Scans: 8 to 16 scans should provide a good signal-to-noise ratio.

  • Temperature: The experiment should be run at a constant temperature, typically 298 K.

For ¹³C NMR:

  • Pulse Program: A standard proton-decoupled single-pulse experiment with NOE (e.g., 'zgpg30' on Bruker instruments) is used for a broadband decoupled spectrum.

  • Spectral Width: A spectral width of about 240 ppm (centered around 100 ppm) will encompass the full range of organic carbon chemical shifts.

  • Acquisition Time: An acquisition time of 1-1.5 seconds is a good starting point.

  • Relaxation Delay: A relaxation delay of 2 seconds is generally sufficient for most carbons in a molecule of this size.

  • Number of Scans: A larger number of scans (e.g., 1024 or more) will likely be necessary to achieve an adequate signal-to-noise ratio, as ¹³C has a low natural abundance.

Workflow for NMR-Based Structural Elucidation

The process of characterizing a novel compound like 1-Chloro-3-morpholin-4-yl-propan-2-ol using NMR spectroscopy follows a logical workflow. This ensures that the data acquired is of high quality and that its interpretation is systematic and accurate.

cluster_0 Preparation cluster_1 Data Acquisition cluster_2 Data Processing & Analysis cluster_3 Structure Verification A Compound Synthesis & Purification B Sample Preparation (Solvent, Concentration) A->B C 1D NMR (¹H, ¹³C) B->C D 2D NMR (COSY, HSQC, HMBC) C->D If needed for complex structures E Fourier Transform & Phasing C->E D->E F Peak Picking & Integration E->F G Spectral Interpretation (Chemical Shifts, Coupling) F->G H Assignment of Signals to Atoms G->H I Comparison with Predicted Spectra H->I J Final Structure Confirmation I->J

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Foundational

Epichlorohydrin Ring Opening by Morpholine: A Mechanistic and Methodological Guide

Executive Summary The nucleophilic ring opening of epichlorohydrin (ECH) by morpholine is a foundational transformation in organic synthesis and drug development. This reaction yields 1-chloro-3-morpholinopropan-2-ol, a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The nucleophilic ring opening of epichlorohydrin (ECH) by morpholine is a foundational transformation in organic synthesis and drug development. This reaction yields 1-chloro-3-morpholinopropan-2-ol, a highly versatile chlorohydrin intermediate that, upon base-mediated intramolecular cyclization, forms 4-(oxiran-2-ylmethyl)morpholine. This chiral building block is integral to the synthesis of numerous pharmacophores, including linezolid and rivaroxaban analogues[1].

This whitepaper provides an in-depth analysis of the reaction's regioselectivity, kinetic parameters, and competing side reactions. Furthermore, it establishes a self-validating experimental protocol designed to maximize yield while suppressing thermodynamic byproducts such as azetidinium salts and di-addition derivatives.

Core Mechanistic Pathway: Regioselectivity and Kinetics

The reaction between morpholine (a secondary cyclic amine, pKa ~8.3) and epichlorohydrin is governed by strict kinetic parameters. Epichlorohydrin is a bifunctional electrophile, possessing both a reactive oxirane ring and a chloromethyl group.

Under neutral or mildly basic conditions, the reaction proceeds via a highly regioselective SN2 mechanism [2]. The morpholine nitrogen preferentially attacks the less sterically hindered terminal carbon (C3) of the epoxide ring, rather than the internal carbon or the alkyl chloride[2].

The activation energy required for the epoxide ring-opening of epichlorohydrin by nucleophiles is approximately 53 kJ/mol[3]. Consequently, the reaction requires moderate thermal activation (typically 60–80 °C) to proceed at a synthetically useful rate[4]. The initial ring opening generates an alkoxide intermediate, which rapidly protonates to form the stable chlorohydrin, 1-chloro-3-morpholinopropan-2-ol .

CoreMechanism Morpholine Morpholine (Nucleophile) SN2 SN2 Ring Opening (Regioselective Attack) Morpholine->SN2 ECH Epichlorohydrin (Electrophile) ECH->SN2 Intermediate 1-Chloro-3-morpholinopropan-2-ol (Chlorohydrin) SN2->Intermediate 60-80°C Base Base Addition (e.g., KOtBu) Intermediate->Base Product 4-(Oxiran-2-ylmethyl)morpholine (Chiral Epoxide) Base->Product Intramolecular Cyclization

Nucleophilic SN2 ring-opening of epichlorohydrin by morpholine and subsequent cyclization.

The Domino Effect: Cyclization vs. Competing Side Reactions

While the formation of the chlorohydrin is straightforward, the subsequent transformation into 4-(oxiran-2-ylmethyl)morpholine—or the degradation into byproducts—depends entirely on the reaction environment.

Base-Mediated Intramolecular Cyclization

To synthesize the terminal epoxide, a strong, non-nucleophilic base (such as Potassium tert-butoxide, KOtBu) is introduced[5]. The base deprotonates the hydroxyl group of the chlorohydrin. The resulting alkoxide acts as an internal nucleophile, displacing the adjacent chloride ion via an intramolecular SN2 reaction to form the new oxirane ring[5].

Competing Side Reactions

If stoichiometry and temperature are not strictly controlled, two primary byproducts emerge:

  • Di-addition Product (1,3-Dimorpholinopropan-2-ol): If morpholine is present in excess relative to the unreacted epichlorohydrin, a second morpholine molecule can attack the newly formed epoxide ring of the desired product, yielding 1,3-dimorpholinopropan-2-ol[4].

  • Azetidinium Salt Formation: Secondary amines reacting with epichlorohydrin can undergo an intramolecular N-alkylation, forming highly reactive, strained azetidinium salts[4]. While morpholine's cyclic structure makes this spiro-azetidinium intermediate less thermodynamically stable than those formed by linear amines, it still occurs under prolonged heating in polar solvents[6].

SideReactions Chlorohydrin 1-Chloro-3-morpholinopropan-2-ol DiAddition 1,3-Dimorpholinopropan-2-ol (Di-addition Byproduct) Chlorohydrin->DiAddition + Morpholine Azetidinium Azetidinium Salt (Reactive Intermediate) Chlorohydrin->Azetidinium Intramolecular N-alkylation Morpholine Excess Morpholine Morpholine->DiAddition Heat Prolonged Heating Heat->Azetidinium

Competing side reactions: di-addition and azetidinium salt formation during synthesis.

Self-Validating Experimental Protocol

To ensure high yield and enantiomeric/chemical purity, the following protocol utilizes a reverse-addition technique and strict temperature control to suppress the aforementioned side reactions.

Phase 1: Synthesis of 1-Chloro-3-morpholinopropan-2-ol
  • Causality Check: Adding morpholine slowly to an excess of ECH prevents the local concentration of morpholine from exceeding the electrophile, thereby minimizing the formation of the di-addition byproduct[4].

  • Preparation: Equip a dry, multi-neck round-bottom flask with a magnetic stirrer, reflux condenser, dropping funnel, and an inert gas (N₂ or Argon) inlet.

  • Electrophile Loading: Charge the flask with (R)-epichlorohydrin (1.1 to 1.2 equivalents) dissolved in a polar aprotic solvent (e.g., anhydrous acetonitrile or DMF) to facilitate the SN2 transition state[4].

  • Thermal Equilibration: Heat the solution to 60 °C[4].

  • Nucleophile Addition: Add morpholine (1.0 equivalent) dropwise via the dropping funnel over 1–2 hours. Self-Validation: The reaction is exothermic; monitor the internal temperature to ensure it does not exceed 80 °C, which would trigger azetidinium salt formation[4].

  • Maturation: Stir the mixture at 60–80 °C for 5–24 hours. Monitor via GC or TLC until the morpholine is completely consumed[4].

Phase 2: Intramolecular Cyclization to 4-(Oxiran-2-ylmethyl)morpholine
  • Causality Check: KOtBu is utilized because it is a strong enough base to deprotonate the alcohol rapidly without acting as a competing nucleophile[5].

  • Cooling: Cool the reaction mixture to 0–5 °C using an ice bath.

  • Base Addition: Slowly add a 1.0 M solution of Potassium tert-butoxide (KOtBu) in THF (1.1 equivalents) dropwise[5]. Self-Validation: The solution will transition from light yellow to a white turbid mixture as KCl/tBuOH precipitates[5].

  • Cyclization: Remove the ice bath and allow the mixture to stir at room temperature for 30 minutes.

  • Workup: Concentrate the mixture under reduced pressure. Quench the residue with water, extract with dichloromethane (2x volumes), and wash the organic layer with saturated brine[5]. Dry over anhydrous Na₂SO₄ and concentrate to yield the crude epoxide.

Quantitative Optimization Data

The following table summarizes the critical parameters required to optimize the synthesis and the causal rationale behind each metric.

ParameterOptimal RangeCausal Rationale
Molar Ratio (Morpholine:ECH) 1 : 1.1 - 1.2A slight excess of ECH prevents the secondary amine from attacking the newly formed product, suppressing 1,3-dimorpholinopropan-2-ol formation[4].
Reaction Temperature 60 - 80 °CProvides the ~53 kJ/mol activation energy required for the SN2 ring opening while preventing the thermal degradation associated with azetidinium salts[3][4].
Reaction Time 5 - 24 hoursEnsures complete conversion of the starting materials. Must be strictly monitored via GC/TLC to prevent over-reaction[4].
Overall Yield 70 - 85%Yields are highly dependent on maintaining strict anhydrous conditions during the base-mediated cyclization phase[4].
Purity (Post-Distillation) > 98%Achievable via fractional distillation or column chromatography; verified by NMR or GC[4].

References

  • Regioselective ring opening reaction of epichlorohydrin with acetic acid to 3-chloro-2-hydroxypropyl acetate over cesium modified heteropolyacid on clay support - ResearchGate. Available at: [Link]

  • Epoxide Syntheses and Ring-Opening Reactions in Drug Development - MDPI. Available at: [Link]

  • Gram-Scale Domino Synthesis in Batch and Flow Mode of Azetidinium Salts - The Journal of Organic Chemistry (ACS Publications). Available at:[Link]

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Exploratory

Technical Whitepaper: Solvation Dynamics and Miscibility Profile of 1-Chloro-3-morpholinopropan-2-ol in Polar Aprotic Solvents

Executive Summary In advanced pharmaceutical synthesis, the rational selection of reaction media is as critical as the choice of reagents. 1-Chloro-3-morpholinopropan-2-ol (CAS: 40893-69-4) is a pivotal halohydrin interm...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In advanced pharmaceutical synthesis, the rational selection of reaction media is as critical as the choice of reagents. 1-Chloro-3-morpholinopropan-2-ol (CAS: 40893-69-4) is a pivotal halohydrin intermediate utilized in the synthesis of chiral epoxides, most notably (R)-4-(oxiran-2-ylmethyl)morpholine, which is a key building block for linezolid and furaltadone derivatives 1. Because this compound is a liquid at standard ambient temperature and pressure, characterizing its "solubility" is fundamentally an exercise in defining its liquid-liquid miscibility boundaries.

This technical guide provides an in-depth analysis of the thermodynamic solvation profile of 1-chloro-3-morpholinopropan-2-ol in polar aprotic solvents. By leveraging Hansen Solubility Parameters (HSP) and mechanistic physical chemistry, we establish a predictive framework for its behavior in solvents like DMSO, DMF, and Acetonitrile, culminating in a self-validating empirical protocol for phase-boundary screening.

Physicochemical Profiling & Structural Causality

To predict solvent interactions, we must first deconstruct the solute's molecular architecture. 1-Chloro-3-morpholinopropan-2-ol possesses three distinct functional domains that dictate its solvation thermodynamics:

  • Morpholine Ring: A cyclic tertiary amine and ether. It acts as a strong hydrogen-bond acceptor and provides a highly polarizable core.

  • Secondary Hydroxyl (-OH): A potent hydrogen-bond donor and acceptor.

  • Chloromethyl Group (-CH₂Cl): A polar but lipophilic moiety that engages heavily in London dispersion forces.

Because the molecule has a density of 1.183 g/cm³ and a high boiling point (293.3 ºC) 1, overcoming its cohesive energy requires a solvent capable of satisfying both its hydrogen-bond donating and accepting requirements simultaneously.

Table 1: Fundamental Physicochemical Properties
PropertyValueMechanistic Implication for Solvation
Molecular Weight 179.64 g/mol Small molecular volume facilitates rapid solvent cavity formation.
Physical State (25°C) LiquidSolvation bypasses the enthalpic penalty of crystal lattice disruption.
Density 1.183 g/cm³High density requires vigorous agitation to prevent phase stratification.
Boiling Point 293.3 ºCLow vapor pressure; stable for high-temperature isothermal screening.

Solvation Thermodynamics in Polar Aprotic Media

Polar aprotic solvents—such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and Acetonitrile (MeCN)—are defined by their high dielectric constants and lack of O-H or N-H hydrogen-bond donors.

The Causality of High Miscibility: When 1-chloro-3-morpholinopropan-2-ol is introduced into DMSO or DMF, the secondary hydroxyl group of the solute acts as a hydrogen-bond donor to the highly electronegative oxygen of the solvent (S=O or C=O). Because polar aprotic solvents do not self-associate via hydrogen bonding (unlike water or alcohols), there is no massive enthalpic penalty required to break a solvent-solvent H-bond network 2. The result is a highly exothermic, thermodynamically favorable solvation process.

This can be quantified using Hansen Solubility Parameters (HSP) . The base morpholine ring has an HSP profile of δD = 18.8, δP = 4.9, δH = 9.2 3. The addition of the chloropropanol moiety significantly increases both the polar (δP) and hydrogen-bonding (δH) parameters, shifting the molecule's interaction radius directly into the optimal coordinate space of DMSO and DMF. When the Relative Energy Difference (RED) between solvent and solute is < 1, complete miscibility is predicted 45.

Table 2: Solvation Parameters and Predicted Miscibility
SolventDielectric Constant (ε)Dipole Moment (D)HSP (δD, δP, δH) [MPa^0.5]Predicted MiscibilitySolvation Enthalpy Driver
DMSO 46.73.9618.4, 16.4, 10.2Fully MiscibleStrong H-bond acceptance from solute -OH
DMF 36.73.8217.4, 13.7, 11.3Fully MiscibleFavorable dipole-dipole & dispersion overlap
Acetonitrile 37.53.9215.3, 18.0, 6.1MiscibleModerate H-bond affinity, high polarity
Acetone 20.72.8815.5, 10.4, 7.0MiscibleHigh dispersion overlap

Mechanistic Visualizations

Solvation_Dynamics Solute 1-chloro-3-morpholinopropan-2-ol (Liquid Solute) FG1 Morpholine Ring (Tertiary Amine) Solute->FG1 comprises FG2 Secondary Hydroxyl (-OH) Solute->FG2 comprises FG3 Chloromethyl Group (-CH2Cl) Solute->FG3 comprises Solvent Polar Aprotic Solvent (e.g., DMSO, DMF) FG1->Solvent Dipole-Dipole & Ion-Dipole Interactions FG2->Solvent Strong H-Bond Donation (Enthalpically Favorable) FG3->Solvent London Dispersion Forces

Fig 1. Mechanistic solvation pathways of 1-chloro-3-morpholinopropan-2-ol in polar aprotic media.

Experimental Methodology: Isothermal Miscibility Screening

Because 1-chloro-3-morpholinopropan-2-ol lacks a conjugated pi-system (rendering standard HPLC-UV at 254 nm ineffective) and is highly hygroscopic, traditional shake-flask solid-solubility methods are invalid. The following protocol is a self-validating liquid-liquid phase boundary assay .

Step-by-Step Protocol
  • Anhydrous Solvent Preparation: Dispense 5.0 mL of anhydrous polar aprotic solvents (DMSO, DMF, MeCN) into 20 mL inert borosilicate glass vials.

    • Causality: This must be performed under a dry Nitrogen (N₂) atmosphere. Polar aprotic solvents are highly hygroscopic; water ingress alters the dielectric constant and can trigger the formation of diol byproducts 6, corrupting the thermodynamic data.

  • Volumetric Solute Titration: Incrementally dose liquid 1-chloro-3-morpholinopropan-2-ol into the solvent vials to create a concentration gradient from 10% v/v to 90% v/v.

  • Isothermal Equilibration: Seal the vials and incubate in a Peltier-controlled orbital shaker at 25.0 ± 0.1 °C at 300 RPM for 24 hours.

  • Phase Interrogation (Self-Validation Step): Analyze the samples using Dynamic Light Scattering (DLS) or a turbidimeter.

    • Causality: Visual inspection is prone to human error. DLS ensures that visually transparent solutions are not actually stable microemulsions. If DLS detects particle sizes >10 nm, the system has crossed the miscibility boundary, preventing false-positive solubility readings.

  • Quantitative Validation: If phase separation is detected, separate the phases via ultracentrifugation (15,000 x g, 30 min). Extract the solvent-rich phase and quantify the solute mole fraction using quantitative ¹H-NMR (qNMR) against an internal standard (e.g., maleic acid).

    • Causality: qNMR is chosen over LC-MS or HPLC-UV because it provides universal, stoichiometric quantification independent of external calibration curves or chromophore presence.

Miscibility_Workflow S1 1. Anhydrous Solvent Dispensing (Under N2 to prevent hygroscopy) S2 2. Volumetric Solute Titration (10% to 90% v/v increments) S1->S2 S3 3. Isothermal Equilibration (25.0 ± 0.1 °C, 24h) S2->S3 S4 4. Turbidimetry / DLS (Detect microscopic phase separation) S3->S4 S5 5. qNMR Quantification (Overcomes lack of UV chromophore) S4->S5

Fig 2. Self-validating isothermal workflow for determining liquid-liquid miscibility boundaries.

Applications in Advanced Synthesis

Understanding the absolute miscibility of 1-chloro-3-morpholinopropan-2-ol in polar aprotic solvents is critical for downstream synthetic applications. For instance, the synthesis of (R)-4-(oxiran-2-ylmethyl)morpholine requires a base-mediated intramolecular cyclization of this halohydrin 7.

When this reaction is conducted in a polar aprotic solvent like DMF, the solvent effectively solvates the counter-cation (e.g., K⁺ from potassium tert-butoxide) via its strong dipole, but leaves the newly formed alkoxide anion relatively "naked" and unsolvated. This lack of anion caging dramatically lowers the activation energy for the subsequent intramolecular Sₙ2 displacement of the chloride leaving group, significantly accelerating epoxide formation while minimizing the risk of polymerization or regioisomeric byproducts 6.

References

  • Chemsrc. "1-Chloro-3-morpholin-4-yl-propan-2-ol | CAS#:40893-69-4 Chemical & Physical Properties." Chemsrc Database. Available at:[Link]

  • Diversified Enterprises. "Surface Tension, Hansen Solubility Parameters, Molar Volume of Selected Liquids." AccuDyneTest. Available at:[Link]

  • Chemistry Stack Exchange. "Hansen solubility parameters and Relative Energy Difference (RED)." StackExchange. Available at:[Link]

  • Abbott, S. "HSP Basics | Practical Solubility Science." Steven Abbott Solubility Science. Available at: [Link]

  • DuPont / ETHZ. "Hansen Solubility Parameter System and Solvent Maps." Technical Information. Available at: [Link]

Sources

Foundational

Thermodynamic Stability and Degradation Kinetics of 1-Chloro-3-morpholin-4-yl-propan-2-ol at Room Temperature

Executive Summary 1-Chloro-3-morpholin-4-yl-propan-2-ol (CAS: 40893-69-4) is a critical bifunctional building block utilized extensively in the synthesis of morpholine-containing active pharmaceutical ingredients (APIs),...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Chloro-3-morpholin-4-yl-propan-2-ol (CAS: 40893-69-4) is a critical bifunctional building block utilized extensively in the synthesis of morpholine-containing active pharmaceutical ingredients (APIs), including precursors for linezolid and rivaroxaban. However, handling this compound at room temperature presents significant thermodynamic and kinetic challenges. As an amino chlorohydrin, it possesses both a nucleophilic tertiary amine and an electrophilic primary alkyl chloride. This technical guide explores the thermodynamic stability of this molecule, details the mechanisms of its autonomous degradation, and provides field-proven protocols for its stabilization in drug development workflows.

Structural Profiling and Thermodynamic Drivers

At room temperature (25°C), the free base form of 1-chloro-3-morpholin-4-yl-propan-2-ol is thermodynamically unstable. This instability is driven by the spatial proximity of the morpholine nitrogen to the C1 carbon bearing the chloride leaving group.

According to the principles of intramolecular kinetics, the effective molarity of the tethered nucleophile is exceptionally high. Research on similar aminoalkyl chlorohydrins demonstrates that the 1 due to an internal cyclization[1]. Under neutral conditions, the molecule undergoes a spontaneous 4-exo-tet cyclization where the tertiary amine attacks the primary chloride via an SN2 mechanism.

While the formation of a 4-membered ring introduces significant angle strain (enthalpic penalty), the reaction is entropically highly favorable. Once formed, the resulting bicyclic 3-hydroxyazetidinium chloride intermediate acts as a kinetic trap but a thermodynamic intermediate; it is highly electrophilic and susceptible to attack by ambient nucleophiles. This leads to uncontrollable oligomerization and a rapid decline in assay purity.

Environmental pH and Mechanistic Divergence

The thermodynamic fate of 1-chloro-3-morpholin-4-yl-propan-2-ol is strictly dictated by the pH of its microenvironment:

  • Neutral Conditions (Free Base): Leads to azetidinium formation. Under these conditions, the primary amino groups are transformed into2 via an intramolecular nucleophilic substitution, triggering subsequent polymerization[2].

  • Acidic Conditions (Salt Formation): The addition of anhydrous hydrochloric acid protonates the morpholine nitrogen. This eliminates the lone pair's nucleophilicity, effectively shutting down the 4-exo-tet cyclization pathway. The resulting hydrochloride salt is thermodynamically stable at room temperature for extended periods.

  • Basic Conditions (Epoxidation): In the presence of a strong base, the secondary alcohol is deprotonated, leading to a rapid intramolecular cyclization to form3[3]. The alkoxide is a vastly superior nucleophile compared to the neutral amine, favoring the 3-exo-tet pathway over azetidinium formation.

StabilityMechanisms A 1-Chloro-3-morpholin-4-yl-propan-2-ol (Free Base) B Protonated Salt (Stable) A->B + HCl (pH < 4) Blocks Nucleophile C 3-Hydroxyazetidinium (Degradation) A->C Neutral (RT) Intramolecular SN2 D Epoxide Intermediate (Synthetic Target) A->D Base (pH > 8) Alkoxide Attack

Thermodynamic pathways of 1-Chloro-3-morpholin-4-yl-propan-2-ol at room temperature.

Quantitative Stability Profile

To illustrate the stark contrast in thermodynamic stability across different environments, the following table summarizes the degradation kinetics at 25°C.

Chemical StateMicroenvironmentDominant Kinetic PathwayEstimated Half-Life (25°C)Primary Product / Degradant
Free Base Neutral (pH ~7)4-Exo-Tet Cyclization (SN2)< 24 Hours3-Hydroxyazetidinium oligomers
Free Base Basic (pH >9)3-Exo-Tet Cyclization (SN2)< 1 Hour4-(oxiran-2-ylmethyl)morpholine
HCl Salt Acidic (pH <4)None (Nucleophile Blocked)> 2 YearsNone (Thermodynamically Stable)

Experimental Protocols for Stabilization and Monitoring

As a best practice in API process chemistry, the free base of this intermediate should never be stored at room temperature. The following protocols outline a self-validating system for stabilizing the compound and monitoring its structural integrity.

Protocol 1: Synthesis and Isolation of the Stable Hydrochloride Salt
  • Causality: Water must be strictly excluded during salt formation to prevent the hydrolysis of the primary chloride into a diol. Anhydrous conditions ensure the precipitation of a highly pure, non-hygroscopic salt, locking the molecule into a deep thermodynamic well.

  • Step 1: Dissolve crude 1-chloro-3-morpholin-4-yl-propan-2-ol (free base) in anhydrous methyl tert-butyl ether (MTBE) at 0–5°C under an inert argon atmosphere.

  • Step 2: Slowly add a stoichiometric amount of anhydrous HCl (typically 4M in dioxane) into the solution while maintaining vigorous stirring.

  • Step 3: Monitor the exothermic protonation. A white crystalline precipitate of the hydrochloride salt will form immediately, validating the successful neutralization of the tertiary amine.

  • Step 4: Filter the precipitate under a nitrogen blanket using a Schlenk frit. Wash with cold, anhydrous MTBE to remove unreacted free base.

  • Step 5: Dry the salt in a vacuum desiccator over P₂O₅ at room temperature for 12 hours. The resulting salt is thermodynamically stable and can be safely stored at 25°C.

Protocol 2: NMR-Based Kinetic Monitoring of Azetidinium Formation
  • Causality: ¹H NMR is the most reliable method for tracking the cyclization degradation pathway. The chemical shifts of the protons adjacent to the nitrogen and chloride change drastically upon the quaternization of the amine and the formation of the strained ring.

  • Step 1: Dissolve 10 mg of the free base in 0.6 mL of deuterated chloroform (CDCl₃) that has been pre-passed through basic alumina (to remove trace acidic impurities that might artificially stabilize the molecule).

  • Step 2: Immediately acquire a baseline ¹H NMR spectrum (t=0). Note the chemical shift of the -CH₂-Cl protons (typically around 3.5–3.6 ppm).

  • Step 3: Maintain the NMR tube at 25°C in a temperature-controlled bath.

  • Step 4: Acquire spectra every 2 hours for a 24-hour period.

  • Step 5: Validate degradation by observing the disappearance of the -CH₂-Cl signal and the emergence of heavily deshielded multiplets (>4.5 ppm) corresponding to the strained azetidinium ring protons. Calculate the half-life using first-order decay kinetics.

References

  • Preparation of Aminoalkyl Chlorohydrin Hydrochlorides: Key Building Blocks for Hydroxyethylamine-Based HIV Protease Inhibitors. The Journal of Organic Chemistry - ACS Publications.1

  • Synthesis of (R)-4-(Oxiran-2-ylmethyl)morpholine from Morpholine: A Technical Guide. Benchchem. 3

  • Quantitative functionalization of chitosan using green and efficient Azetidinium-amine reactions. ResearchGate. 2

Sources

Exploratory

Crystal structure analysis of 1-chloro-3-(4-morpholinyl)-2-propanol derivatives

An In-Depth Technical Guide to the Crystal Structure Analysis of 1-Chloro-3-(4-morpholinyl)-2-propanol Derivatives Executive Summary The compound 1-chloro-3-(4-morpholinyl)-2-propanol (CAS 40893-69-4) serves as a highly...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Crystal Structure Analysis of 1-Chloro-3-(4-morpholinyl)-2-propanol Derivatives

Executive Summary

The compound 1-chloro-3-(4-morpholinyl)-2-propanol (CAS 40893-69-4) serves as a highly versatile, privileged scaffold in modern drug discovery and materials science. Synthesized via the nucleophilic ring-opening of epichlorohydrin by morpholine, this intermediate is the foundational building block for a vast array of pharmacologically active derivatives, including monoamine oxidase (MAO) inhibitors, renin inhibitors, and morpholino oligonucleotides.

As a Senior Application Scientist, I have structured this whitepaper to provide a comprehensive, self-validating methodology for the synthesis, crystallization, and X-ray crystallographic analysis of these derivatives. By understanding the causality behind each experimental choice—from solvent dielectric tuning to cryoprotection—researchers can reliably obtain high-resolution structural data to drive structure-based drug design (SBDD).

Chemical Context and Pharmacological Significance

The structural architecture of 1-chloro-3-(4-morpholinyl)-2-propanol derivatives is characterized by three distinct functional zones:

  • The Morpholine Ring: A six-membered heterocycle that predominantly adopts a stable chair conformation. The ether oxygen acts as a potent hydrogen-bond acceptor, which is critical for target binding (e.g., interacting with the backbone NH of Ser76 and Thr77 in renin inhibitors)[1].

  • The Propanol Linker: The secondary hydroxyl group provides both hydrogen-bond donor and acceptor capabilities, facilitating robust intermolecular networks in the solid state and enhancing aqueous solubility.

  • The Aliphatic Chloride: A reactive moiety that can either be retained for halogen bonding in the target pocket or substituted to generate complex functional groups like thiazoles or oxathiaphospholanes[2][3].

Because of these features, morpholine derivatives exhibit enhanced blood-brain barrier (BBB) penetration and favorable lipophilicity, making them prime candidates for neurodegenerative disease therapeutics[4].

BindingMechanism Ligand Morpholine-Propanol Scaffold Hbond1 Morpholine Oxygen (H-bond Acceptor) Ligand->Hbond1 Hbond2 Propanol -OH (H-bond Donor) Ligand->Hbond2 Halogen Aliphatic Chloride (Halogen/Hydrophobic) Ligand->Halogen Target Target Enzyme Active Site Hbond1->Target Binds Backbone NH Hbond2->Target Binds Catalytic Asp/Ser Halogen->Target Hydrophobic Pocket

Fig 1. Pharmacological binding mechanism of morpholine-propanol derivatives.

Experimental Protocol: Synthesis and Crystallization Workflow

To obtain diffraction-quality single crystals, the experimental workflow must be treated as a self-validating system where each step is verified before proceeding.

Step 1: Synthesis and Purification

The core scaffold is synthesized by reacting morpholine with 1-chloro-2,3-epoxypropane (epichlorohydrin) under controlled, low-temperature conditions (0–5 °C) to prevent unwanted polymerization[5][6]. The resulting 1-chloro-3-(4-morpholinyl)-2-propanol is then functionalized.

  • Validation: Before crystallization, the derivative must achieve >99% purity via preparative HPLC. Impurities act as nucleation inhibitors, leading to amorphous precipitates rather than ordered crystal lattices.

Step 2: Vapor Diffusion Crystallization

Morpholine-propanol derivatives are moderately polar. We utilize the vapor diffusion (hanging drop or sitting drop) method to slowly decrease the solubility of the compound.

  • Protocol: Dissolve 2–5 mg of the purified derivative in 200 µL of a "good solvent" (e.g., Dichloromethane or Ethyl Acetate). Place this solution in an inner vial. Place the inner vial into a larger outer vial containing 3 mL of an "anti-solvent" (e.g., Hexane or Diethyl Ether). Seal the outer vial.

  • Causality: The volatile anti-solvent slowly diffuses into the good solvent through the vapor phase. This gradual change in the dielectric constant induces a state of mild supersaturation, promoting the growth of a single, macroscopic crystal rather than microcrystalline twinning.

  • Validation: Inspect under a polarized light microscope. True single crystals will exhibit uniform birefringence and complete extinction every 90° of rotation.

Step 3: Cryoprotection and X-ray Diffraction
  • Protocol: Harvest the crystal using a nylon loop and immediately submerge it in a cryoprotectant (e.g., Paratone-N oil or 20% glycerol) before flash-cooling to 100 K in a nitrogen stream.

  • Causality: Cryoprotectants displace residual solvent/water from the crystal surface. Without this step, rapid cooling causes water to form polycrystalline ice, generating diffuse diffraction rings that obscure the sample's Bragg peaks. Furthermore, collecting data at 100 K minimizes thermal vibrations (Debye-Waller factors), drastically improving the resolution of the electron density map.

  • Radiation Choice: Use Molybdenum Kα radiation ( λ = 0.71073 Å) rather than Copper Kα. Mo Kα minimizes X-ray absorption effects for chlorine-containing compounds, yielding more accurate bond lengths[7].

CrystallizationWorkflow A Synthesis & Purification B Vapor Diffusion Crystallization A->B C Cryoprotection (100 K) B->C D X-ray Diffraction (Mo Kα) C->D E Structure Solution & Refinement D->E

Fig 2. Self-validating crystallographic workflow for morpholine-propanol derivatives.

Structural and Conformational Analysis

Once the diffraction data is collected, the structure is solved using intrinsic phasing and refined via full-matrix least-squares on F2 . The structural integrity of morpholine-propanol derivatives is defined by highly consistent geometric parameters.

Conformational Preferences

In almost all solved crystal structures of these derivatives, the morpholine ring adopts a classic chair conformation [7][8]. The propanol linker typically extends equatorially to minimize 1,3-diaxial steric clashes. The crystal packing is heavily dictated by hydrogen bonding. The secondary hydroxyl group (-OH) frequently acts as a hydrogen-bond donor to the morpholine oxygen of an adjacent molecule, forming continuous C(5) or C(6) polymeric chains or centrosymmetric R22​(10) dimers in the solid state[9].

Quantitative Data Summaries

Table 1: Typical Crystallographic Data Collection Parameters

ParameterStandard Value / RangeScientific Rationale
Temperature 100(2) KReduces thermal motion; sharpens diffraction peaks.
Wavelength 0.71073 Å (Mo Kα)Reduces absorption artifacts for Cl-containing compounds.
Space Group P21​/c , P21​/n , or P1ˉ Centrosymmetric groups are highly favored by organic dimers.
Rint​ (Merging) <0.05 Validates the internal consistency and symmetry of the crystal.
Final R1​ Factor <0.05 Confirms the refined model accurately matches the raw data.

Table 2: Key Geometric Parameters (Bond Lengths and Angles)

Structural FeatureAverage ValueConformational Significance
C–O (Morpholine) 1.420 – 1.430 ÅStandard ether bond; highly stable.
C–N (Morpholine) 1.460 – 1.475 ÅIndicates sp3 hybridization with minimal delocalization.
C–Cl (Aliphatic) 1.780 – 1.800 ÅLonger than aryl-Cl; highly susceptible to nucleophilic attack.
O–H···O (H-bond) 2.650 – 2.800 ÅStrong intermolecular interaction driving crystal packing.
C–O–C Angle 109.5° – 111.0°Confirms the ideal tetrahedral geometry of the chair form.

Self-Validating the Crystallographic Model

A crystal structure is only as trustworthy as its refinement metrics. To ensure absolute scientific integrity, the final model must pass the following self-validation checks:

  • CheckCIF Validation: Run the final .cif file through the IUCr CheckCIF routine. There must be zero "Level A" or "Level B" alerts regarding missing atoms or incorrect symmetry.

  • Residual Electron Density: The highest peak in the difference Fourier map ( Δρmax​ ) should be less than 1.0 e/A˚3 , and the deepest hole ( Δρmin​ ) should be greater than −1.0 e/A˚3 . Peaks larger than this near the chlorine atom often indicate unmodeled absorption errors or an unrecognized minor disorder component.

  • Anisotropic Displacement Parameters (ADPs): The thermal ellipsoids of all non-hydrogen atoms must be roughly spherical. "Cigar-shaped" ellipsoids indicate that the crystal may be twinned or that the atom is positionally disordered.

Conclusion

The 1-chloro-3-(4-morpholinyl)-2-propanol scaffold is a cornerstone of modern medicinal chemistry and structural biology[10]. By strictly adhering to causality-driven experimental protocols—from solvent dielectric tuning during vapor diffusion to the strategic use of Mo Kα radiation and cryoprotection—researchers can reliably extract high-fidelity crystallographic data. This data not only confirms the chair conformation and hydrogen-bonding networks of the morpholine ring but also provides the precise 3D atomic coordinates required to drive computational docking and rational drug design.

Sources

Protocols & Analytical Methods

Method

Application Note: A Detailed Protocol for the Synthesis of 1-Chloro-3-morpholin-4-yl-propan-2-ol

Abstract This application note provides a comprehensive, step-by-step protocol for the synthesis of 1-Chloro-3-morpholin-4-yl-propan-2-ol, a valuable chemical intermediate in pharmaceutical development. The synthesis is...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of 1-Chloro-3-morpholin-4-yl-propan-2-ol, a valuable chemical intermediate in pharmaceutical development. The synthesis is based on the nucleophilic ring-opening of epichlorohydrin by morpholine. This guide is designed for researchers, chemists, and drug development professionals, offering detailed procedural instructions, mechanistic insights, safety precautions, and methods for characterization to ensure a reliable and reproducible outcome.

Introduction

1-Chloro-3-morpholin-4-yl-propan-2-ol is a key building block in organic synthesis, frequently utilized in the preparation of various active pharmaceutical ingredients (APIs). Its bifunctional nature, containing a secondary alcohol and a chlorinated alkyl chain appended to a morpholine scaffold, allows for diverse subsequent chemical modifications. The morpholine moiety itself is a privileged structure in medicinal chemistry, known to improve the pharmacokinetic properties of drug candidates.

The synthesis described herein involves the reaction of morpholine with epichlorohydrin. This process, while conceptually straightforward, requires careful control of reaction conditions to maximize yield and purity while minimizing the formation of byproducts. This document provides a robust protocol grounded in established chemical principles to guide the user through a safe and effective synthesis.

Reaction Scheme and Mechanism

The synthesis proceeds via a nucleophilic substitution (SN2) mechanism. The nitrogen atom of the morpholine, acting as a nucleophile, attacks the less sterically hindered terminal carbon of the epoxide ring in epichlorohydrin. This ring-opening reaction is regioselective, leading to the formation of the desired 1-chloro-3-morpholino-propan-2-ol.[1]

Overall Reaction:

Reaction_Scheme morpholine Morpholine plus1 + epichlorohydrin_img epichlorohydrin Epichlorohydrin arrow Solvent (e.g., Methanol) product_img arrow->product_img product 1-Chloro-3-morpholin-4-yl-propan-2-ol morpholine_img epichlorohydrin_img->arrow

Caption: Overall synthesis of 1-Chloro-3-morpholin-4-yl-propan-2-ol.

The key to maximizing the yield of the desired product is to control the reaction conditions to favor this specific pathway and prevent side reactions such as polymerization of epichlorohydrin or the formation of dioxane derivatives.[1][2]

Materials and Protocol

Materials and Equipment
  • Reagents:

    • Morpholine (CAS: 110-91-8, ≥99%, anhydrous)

    • Epichlorohydrin (CAS: 106-89-8, ≥99%)[3]

    • Methanol (CAS: 67-56-1, anhydrous, ≥99.8%)

    • Sodium sulfate (CAS: 7757-82-6, anhydrous)

    • Deionized water

    • Ethyl acetate (for TLC)

    • Hexane (for TLC)

  • Equipment:

    • Three-neck round-bottom flask (250 mL)

    • Magnetic stirrer and stir bar

    • Reflux condenser

    • Dropping funnel

    • Thermometer or temperature probe

    • Ice-water bath

    • Rotary evaporator

    • Vacuum distillation apparatus

    • Standard laboratory glassware

    • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Reagent Summary Table
ReagentM.W. ( g/mol )Molar Eq.Density (g/mL)Amount (mol)Volume (mL)Mass (g)
Morpholine87.121.21.0070.2421.220.9
Epichlorohydrin92.521.01.1810.2015.618.5
Methanol32.04-0.792-100-
Step-by-Step Synthesis Protocol

1. Reaction Setup:

  • Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, a dropping funnel, and a thermometer.

  • Ensure all glassware is thoroughly dried to prevent unwanted side reactions with water.[1]

  • In a certified chemical fume hood, charge the flask with morpholine (20.9 g, 0.24 mol) and 100 mL of anhydrous methanol.

  • Begin stirring the solution and cool the flask to 0-5 °C using an ice-water bath.

2. Addition of Epichlorohydrin:

  • Measure epichlorohydrin (18.5 g, 0.20 mol) and place it in the dropping funnel.

  • Add the epichlorohydrin dropwise to the stirred morpholine solution over a period of approximately 60-90 minutes.

  • Causality Note: A slow, controlled addition is critical. The reaction is exothermic, and rapid addition can lead to an uncontrolled temperature increase, promoting the formation of byproducts and the hazardous polymerization of epichlorohydrin.[1] Maintaining a low temperature favors the desired SN2 pathway.

3. Reaction Progression:

  • After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.

  • Continue stirring the mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC). A suitable mobile phase is a mixture of ethyl acetate and hexane (e.g., 1:1 v/v). The disappearance of the epichlorohydrin spot indicates reaction completion.

4. Work-up and Isolation:

  • Once the reaction is complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the methanol.

  • The resulting residue will be a viscous oil or semi-solid.

5. Purification:

  • Purify the crude product by vacuum distillation.

  • Transfer the residue to a suitable distillation flask and set up a vacuum distillation apparatus.

  • Collect the fraction distilling at the appropriate temperature and pressure. While the exact boiling point can vary, it is expected to be in the range of 110-120 °C at approximately 1-2 mmHg.

  • The purified 1-Chloro-3-morpholin-4-yl-propan-2-ol should be a colorless to pale yellow, viscous liquid. An expected yield is typically in the range of 70-85%.

Experimental Workflow Diagram

Workflow cluster_prep Reaction Phase cluster_iso Isolation & Purification setup 1. Assemble dry glassware in fume hood charge 2. Charge flask with Morpholine & Methanol setup->charge cool 3. Cool mixture to 0-5 °C charge->cool add 4. Add Epichlorohydrin dropwise (60-90 min) cool->add react 5. Stir at room temp for 12-16 hours add->react monitor 6. Monitor via TLC react->monitor evap 7. Remove solvent via rotary evaporation monitor->evap Upon Completion distill 8. Purify by vacuum distillation evap->distill collect 9. Collect pure product distill->collect

Caption: Step-by-step workflow for the synthesis and purification.

Characterization and Quality Control

To confirm the identity and assess the purity of the synthesized 1-Chloro-3-morpholin-4-yl-propan-2-ol, the following analytical techniques are recommended:

  • ¹H and ¹³C NMR Spectroscopy: Provides unambiguous structural confirmation by showing characteristic chemical shifts and coupling patterns for the protons and carbons in the molecule.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product (C₇H₁₄ClNO₂, MW: 179.64 g/mol ).

  • Infrared (IR) Spectroscopy: Identifies key functional groups. Expect to see a broad absorption band around 3400 cm⁻¹ (O-H stretch of the alcohol), C-H stretching bands around 2800-3000 cm⁻¹, and C-O and C-N stretching bands in the fingerprint region.

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): Can be used to determine the purity of the final product.

Critical Safety Precautions

This synthesis involves hazardous materials and must be conducted with strict adherence to safety protocols.

  • Epichlorohydrin: This substance is highly toxic, flammable, corrosive, and a suspected carcinogen.[4][5][6] It is rapidly absorbed through the skin.[5]

    • Handling: ALWAYS handle epichlorohydrin in a certified, well-ventilated chemical fume hood.[5]

    • PPE: Wear appropriate personal protective equipment, including a flame-resistant lab coat, chemical splash goggles, a face shield, and chemically resistant gloves. Polyvinyl alcohol or butyl gloves are recommended; do NOT use nitrile gloves.[5]

    • Storage: Store in a tightly closed container in a cool, dry, well-ventilated area, away from heat, sparks, or open flames.[5][7]

  • Morpholine: This compound is flammable and corrosive, causing skin and eye burns.[8] Handle with appropriate PPE in a well-ventilated area.[8]

  • General Procedures: Avoid inhalation of vapors and any direct contact with skin or eyes.[7] Ensure emergency equipment (safety shower, eyewash station) is accessible.

  • Waste Disposal: Dispose of all chemical waste, including solvents and reaction residues, in accordance with institutional, local, and national regulations.

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Low Yield Incomplete reaction.Extend the reaction time and continue to monitor by TLC. Ensure reagents are of high purity and anhydrous.
Loss of product during work-up.Ensure efficient extraction and careful handling during solvent removal and distillation.
Formation of Byproducts Presence of water in reagents/solvent.Use anhydrous grade solvents and reagents. Dry all glassware thoroughly before use. This minimizes the formation of 3-chloropropane-1,2-diol.[1]
Reaction temperature too high.Maintain strict temperature control, especially during the addition of epichlorohydrin. High temperatures can promote the formation of dioxane derivatives and polymers.[1]
Product is Discolored Impurities from starting materials or side reactions.Ensure high purity of starting materials. Purify the final product carefully via vacuum distillation.

Conclusion

The protocol detailed in this application note presents a reliable and reproducible method for the synthesis of 1-Chloro-3-morpholin-4-yl-propan-2-ol. By carefully controlling the reaction parameters, particularly temperature and the rate of reagent addition, and adhering to the stringent safety precautions outlined, researchers can effectively produce this valuable intermediate with good yield and high purity. The provided guidelines for characterization and troubleshooting further support the successful implementation of this synthetic procedure in a laboratory setting.

References

  • BenchChem. (n.d.). Scalability challenges in the synthesis of (R)-4-(Oxiran-2-ylmethyl)morpholine derivatives.
  • Penta. (2025, July 8).
  • Ashland. (n.d.). Epichlorohydrin - Product Stewardship Summary.
  • UNC Charlotte. (n.d.). Epichlorohydrin.
  • Syntheses on the basis of morpholine with epichlorohydrin. (n.d.). CyberLeninka.
  • Organic Syntheses Procedure. (n.d.). Organic Syntheses.
  • 1-CHLORO-3-((3-FLUORO-4-(4-MORPHOLINYL)PHENYL)AMINO)-2-PROPANOL, (2R)-. (n.d.). GSRS.
  • Ben-abdallah, T., Baklouti, L., et al. (2016). Chemical Modification of Poly(epichlorohydrin) Using Montmorillonite Clay.
  • Chemical technology of oligomers production from homopolymer based on epichlorohydrin and morpholine. (2023). E3S Web of Conferences.
  • LGC Standards. (n.d.). (S)-1-Chloro-3-((3-fluoro-4-morpholinophenyl)amino)propan-2-ol.
  • (2020, March 16).
  • New Jersey Department of Health. (n.d.). Epichlorohydrin - Hazardous Substance Fact Sheet.
  • Reaction of Aromatic Amines with Epihalohydrins. (n.d.). UNI ScholarWorks.
  • Chemsrc. (2025, August 20). 1-Chloro-3-morpholin-4-yl-propan-2-ol | CAS#:40893-69-4.

Sources

Application

Scale-up manufacturing process for 1-chloro-3-morpholinopropan-2-ol

An Application Note for the Scale-Up Manufacturing of 1-chloro-3-morpholinopropan-2-ol Abstract This document provides a comprehensive guide for the scale-up manufacturing of 1-chloro-3-morpholinopropan-2-ol, a key inter...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for the Scale-Up Manufacturing of 1-chloro-3-morpholinopropan-2-ol

Abstract

This document provides a comprehensive guide for the scale-up manufacturing of 1-chloro-3-morpholinopropan-2-ol, a key intermediate in pharmaceutical synthesis. The protocol details a robust and efficient process centered on the nucleophilic ring-opening of epichlorohydrin with morpholine. Emphasis is placed on process control, safety, and analytical validation to ensure the production of a high-purity final product suitable for drug development applications. This guide is intended for researchers, chemists, and engineers involved in chemical process development and scale-up.

Introduction and Strategic Importance

1-chloro-3-morpholinopropan-2-ol serves as a critical building block in the synthesis of various active pharmaceutical ingredients (APIs). Its bifunctional nature, featuring a secondary alcohol and a chlorinated alkyl chain, allows for diverse subsequent chemical transformations. The morpholine moiety is a common structural feature in many drugs, valued for its favorable physicochemical properties. The efficient and scalable production of this intermediate is therefore a crucial first step in the overall manufacturing chain of several important therapeutics.

The synthesis route described herein involves the reaction of epichlorohydrin with morpholine. This pathway is selected for its high atom economy, readily available starting materials, and straightforward reaction mechanism, making it amenable to industrial-scale production.[1]

Chemical Synthesis Pathway and Rationale

The core of the manufacturing process is the base-catalyzed ring-opening of the epoxide ring of epichlorohydrin by the secondary amine of morpholine.

Reaction Mechanism

The nitrogen atom of morpholine acts as a nucleophile, attacking one of the electrophilic carbon atoms of the epoxide ring in epichlorohydrin. This reaction is regioselective, with the nucleophilic attack preferentially occurring at the less sterically hindered terminal carbon of the epoxide. The presence of a protic solvent or a catalytic amount of water facilitates the protonation of the resulting alkoxide, yielding the final secondary alcohol product.

Visualization of the Synthesis

The chemical transformation is illustrated in the diagram below.

G cluster_reactants Reactants cluster_product Product morpholine Morpholine process Reaction morpholine->process + epichlorohydrin Epichlorohydrin epichlorohydrin->process + product 1-chloro-3-morpholinopropan-2-ol process->product

Caption: Chemical synthesis of the target compound.

Detailed Scale-Up Manufacturing Protocol

This protocol is designed for a 100 L scale production. All operations should be conducted in a well-ventilated area or a walk-in fume hood, with personnel equipped with appropriate Personal Protective Equipment (PPE).

Bill of Materials
ReagentCAS NumberMolar Mass ( g/mol )QuantityMolesMolar Ratio
Morpholine110-91-887.1217.42 kg (17.4 L)200.01.0
Epichlorohydrin106-89-892.5218.96 kg (16.1 L)205.01.025
Isopropanol (Solvent)67-63-060.1040.0 L--
Water (for quench)7732-18-518.0220.0 L--

Rationale for Reagent Ratios: A slight excess of epichlorohydrin (2.5 mol%) is used to ensure the complete conversion of morpholine, which can be more challenging to remove during downstream processing.

Equipment
  • 150 L Glass-Lined Reactor with overhead stirrer, reflux condenser, temperature probe, and nitrogen inlet.

  • 20 L Addition Funnel.

  • Heating/Cooling Mantle for the reactor.

  • Vacuum pump and distillation setup for solvent removal and product purification.

Step-by-Step Protocol
  • Reactor Preparation: Ensure the 150 L reactor is clean, dry, and inerted with nitrogen.

  • Charging Reagents:

    • Charge the reactor with morpholine (17.42 kg).

    • Add isopropanol (40.0 L) to the reactor and start agitation at 100-150 RPM to ensure homogeneity.

  • Initial Cooling: Cool the reactor contents to 10-15°C using the cooling mantle.

  • Controlled Addition of Epichlorohydrin:

    • Slowly add epichlorohydrin (18.96 kg) to the reactor via the addition funnel over a period of 2-3 hours.

    • CRITICAL STEP: Maintain the internal temperature of the reactor below 30°C throughout the addition. The reaction is exothermic, and a runaway reaction can occur if the addition is too fast or cooling is insufficient.

  • Reaction:

    • After the addition is complete, allow the mixture to slowly warm to room temperature (20-25°C).

    • Continue stirring at room temperature for an additional 12-16 hours.

  • In-Process Control (IPC):

    • Take a sample from the reaction mixture and analyze it by Gas Chromatography (GC) to monitor the disappearance of morpholine.

    • The reaction is considered complete when the morpholine content is less than 1.0% of its initial amount.

  • Quenching and Solvent Removal:

    • Once the reaction is complete, add water (20.0 L) to the reactor to quench any unreacted epichlorohydrin.

    • Concentrate the reaction mixture under reduced pressure (vacuum distillation) to remove the isopropanol and water. The target temperature for the distillation should not exceed 60°C to prevent product degradation.

  • Phase Separation:

    • After solvent removal, stop the agitation and allow the mixture to settle. The crude product will separate as a denser oily layer.

    • Separate the aqueous upper layer from the crude product layer.

  • Purification by Vacuum Distillation:

    • Transfer the crude product to a clean, dry distillation flask.

    • Perform fractional vacuum distillation to purify the 1-chloro-3-morpholinopropan-2-ol. The product typically distills at temperatures between 120-130°C at ~5 mmHg.

    • Collect the main fraction based on boiling point and refractive index.

  • Final Product: The purified product should be a colorless to pale yellow, viscous oil. Yields are typically in the range of 85-95%.

Process Flow and Controls

The overall manufacturing workflow is designed to ensure safety, efficiency, and product quality.

A Raw Material Staging & QC B Reactor Charging (Morpholine, IPA) A->B C Controlled Addition (Epichlorohydrin) B->C Cool to 10-15°C D Reaction & Monitoring (IPC by GC) C->D Maintain T < 30°C E Quench & Solvent Removal D->E Reaction Complete F Purification (Vacuum Distillation) E->F G Final Product QC & Packaging F->G

Caption: Manufacturing workflow for 1-chloro-3-morpholinopropan-2-ol.

Critical Process Parameters
ParameterRange/ValueRationale
Epichlorohydrin Addition Temp.< 30°CPrevents exothermic runaway and minimizes side product formation.
Reaction Time12 - 16 hoursEnsures complete conversion of the limiting reagent (morpholine).
IPC for Completion< 1.0% MorpholineConfirms the reaction has proceeded to the desired endpoint before work-up.
Purification Vacuum3 - 10 mmHgAllows for distillation at a lower temperature, preventing thermal degradation of the product.

Quality Control and Analytical Methods

Final product quality is paramount. A suite of analytical tests must be performed to release the batch.[2]

TestMethodSpecification
AppearanceVisual InspectionColorless to pale yellow viscous oil
Identity¹H NMR, ¹³C NMR, MSConforms to the structure
Purity (Assay)Gas Chromatography (GC-FID)≥ 98.5%
Water ContentKarl Fischer Titration≤ 0.5% w/w
Residual SolventsHeadspace GCIsopropanol ≤ 5000 ppm

Analytical methods like gas chromatography combined with mass spectrometry are crucial for detecting and quantifying the target compound and any impurities.[3][4]

Safety and Handling

6.1. Reagent Hazards:

  • Epichlorohydrin: Highly flammable, toxic, and a suspected carcinogen.[5] It is corrosive and must be handled with extreme care in a closed system.

  • Morpholine: Flammable and corrosive. Can cause severe skin and eye damage.[6]

  • 1-chloro-3-morpholinopropan-2-ol: As a chlorinated alcohol, it should be handled as a hazardous substance. Avoid skin and eye contact, and inhalation.[7]

6.2. Engineering Controls:

  • All transfers and reactions should be performed in a closed reactor system.

  • Use adequate ventilation and ensure that an emergency eyewash station and safety shower are readily accessible.[8]

  • Use spark-proof tools and explosion-proof equipment due to the flammable nature of the reagents and solvent.[9]

6.3. Personal Protective Equipment (PPE):

  • Wear chemical-resistant gloves (e.g., butyl rubber), a flame-retardant lab coat, and chemical safety goggles with a face shield.

  • Respiratory protection may be required if there is a risk of vapor inhalation.

6.4. Waste Disposal:

  • All waste materials, including residual reagents, solvents, and cleaning solutions, must be disposed of in accordance with local, state, and federal regulations for hazardous chemical waste.

References

  • E3S Web of Conferences. (n.d.). Chemical technology of oligomers production from homopolymer based on epichlorohydrin and morpholine. Available at: [Link]

  • Der Pharma Chemica. (n.d.). A new and concise synthetic route to enantiopure Linezolid from (S)-epichlorohydrin. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). 7. ANALYTICAL METHODS. Available at: [Link]

  • Zhou, L. (2023, February 21). 8 Steps for A Purification Process for Natural Ingredient-for Large Scale Industrial Production. Available at: [Link]

  • Nurnabi, M., & Ismail, M. (n.d.). Synthesis of Biologically Important Chiral Morpholine Derivatives. Dhaka University Journal of Science.
  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet for 1-Chloro-2-Propanol. Available at: [Link]

  • Google Patents. (n.d.). United States Patent (19).
  • Garg Lab - UCLA. (n.d.). Patents & Products. Available at: [Link]

  • Biomanufacturing.org. (n.d.). Quality Control Biochemistry. Available at: [Link]

  • Airgas. (2021, October 19). SAFETY DATA SHEET for 1-chloropropan-2-ol. Available at: [Link]

  • BuyersGuideChem. (n.d.). (S)-1-Chloro-3-((3-fluoro-4-morpholinophenyl)amino)propan-2-ol. Available at: [Link]

  • Google Patents. (n.d.). WO2019123368A1 - Improved and efficient process for the synthesis....
  • USDA. (2001, February 15). Morpholine - Processing. Available at: [Link]

  • PubMed. (1998). Analytical methods for the determination of 3-chloro-1,2-propandiol.... Available at: [Link]

  • Google Patents. (n.d.). US3922313A - Process for the production of 3-chloropropanol-1.
  • Patsnap. (2011, November 2). Method for preparing 1-chloro-2-methyl-2-propanol. Available at: [Link]

  • PMC. (n.d.). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones.... Available at: [Link]

  • MDPI. (2012, September 10). Ultrasound Irradiation Promoted Enzymatic Transesterification of (R/S)-1-Chloro-3-(1-naphthyloxy)-2-propanol. Available at: [Link]

  • da Silveira Pinto, L. S., da Silva, E. T., & de Souza, M. V. N. (2016). A Scalable and Efficient Synthesis of 3-Chloro-1,2-propanediol.
  • PubChem - NIH. (n.d.). 3-Chloro-1-propanol. Available at: [Link]

Sources

Method

Application Note: Regioselective Synthesis of 1-Chloro-3-morpholin-4-yl-propan-2-ol in Aqueous Media

Introduction & Mechanistic Rationale 1-Chloro-3-morpholin-4-yl-propan-2-ol (CAS: 40893-69-4) is a highly valuable chlorohydrin intermediate utilized in the synthesis of chiral catalysts, pharmaceutical active ingredients...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

1-Chloro-3-morpholin-4-yl-propan-2-ol (CAS: 40893-69-4) is a highly valuable chlorohydrin intermediate utilized in the synthesis of chiral catalysts, pharmaceutical active ingredients, and advanced morpholine derivatives[1]. Morpholine is a versatile heterocyclic compound that acts as a moderate base and a potent nucleophile due to its secondary amine functionality[2].

The synthesis relies on the coupling of morpholine with epichlorohydrin. Epichlorohydrin is a bifunctional electrophile containing both a highly strained epoxide ring and an alkyl chloride. Under neutral to mildly basic conditions, the reaction proceeds via an SN2 mechanism where the morpholine nitrogen selectively attacks the less sterically hindered terminal carbon of the epoxide[3]. Because epoxide ring-opening is kinetically favored over the displacement of the primary chloride, the reaction can be cleanly halted at the chlorohydrin stage. Premature intramolecular cyclization into 4-(oxiran-2-ylmethyl)morpholine is avoided as long as strong bases are absent and the temperature is strictly controlled[3][4].

The Aqueous Advantage and Inherent Challenges

Traditionally, this coupling is performed in volatile organic solvents such as anhydrous ethanol or methanol, often requiring elevated temperatures (e.g., 70 °C) which can lead to moderate yields (~37%) due to thermal degradation or over-alkylation[5]. Transitioning this protocol to an aqueous medium aligns with green chemistry initiatives, significantly reducing solvent toxicity and operational costs.

However, aqueous media introduce a competing thermodynamic side reaction: the hydrolysis of epichlorohydrin to form 3-chloropropane-1,2-diol[3][6]. This diol byproduct is notoriously difficult to separate from the target chlorohydrin.

Causality of Experimental Design: To suppress this hydrolysis, the reaction must be kinetically controlled by maintaining the aqueous mixture at 0–5 °C during the introduction of the electrophile. At this depressed temperature, the nucleophilicity of the morpholine amine vastly outcompetes the nucleophilicity of water, ensuring high regioselectivity and chemoselectivity while preventing the degradation of the epichlorohydrin starting material[6].

Experimental Workflow and Pathway

Workflow A Morpholine in Aqueous Media (Nucleophile Source) C Temperature Control: 0–5 °C (Critical IPC Parameter) A->C B Epichlorohydrin Addition (Bifunctional Electrophile) B->C D Regioselective SN2 Ring Opening (Kinetic Control) C->D Controlled Exotherm F Epoxide Hydrolysis (Thermodynamic Side Reaction) C->F T > 20 °C (Aqueous) E 1-Chloro-3-morpholin-4-yl-propan-2-ol (Target Intermediate) D->E High Yield Pathway G 3-Chloropropane-1,2-diol (Undesired Byproduct) F->G

Caption: Workflow for the aqueous synthesis of 1-chloro-3-morpholinopropan-2-ol.

Quantitative Data & Condition Optimization

The table below summarizes the causal relationship between reaction conditions and product distribution, validating the necessity of strict thermal control when operating in aqueous media.

Solvent SystemAddition TemperatureReaction TimeTarget Chlorohydrin YieldDiol Byproduct Formation
Ethanol (Anhydrous)70 °C12 h~37%[5]Not Detected
Water25 °C (Ambient)6 h~60%~30%
Water0–5 °C (Ice Bath)6 h>85%<5%

Self-Validating Experimental Protocol

Safety Notice: Epichlorohydrin is a toxic, flammable alkylating agent and a suspected carcinogen. Morpholine is a corrosive liquid[4]. All procedures must be executed in a certified fume hood using appropriate Personal Protective Equipment (PPE).

Materials Required:

  • Morpholine (Reagent grade, >99%)

  • Epichlorohydrin (Racemic or chiral, depending on the target application)

  • Deionized (DI) Water

  • Dichloromethane (DCM) or Ethyl Acetate (for extraction)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Aqueous Amine Preparation: In a 500 mL round-bottom flask equipped with a magnetic stir bar and an internal temperature probe, dissolve 87.1 g (1.0 mol) of morpholine in 150 mL of DI water.

  • Thermal Equilibration (Critical In-Process Control): Submerge the flask in an ice-water bath. Stir aggressively until the internal temperature stabilizes between 0 °C and 5 °C.

    • Validation: Do not proceed until the temperature is stable; establishing a baseline cooling capacity is mandatory to absorb the exothermic heat generated during the initial SN2 reaction phase.

  • Electrophile Addition: Charge a pressure-equalizing addition funnel with 92.5 g (1.0 mol) of epichlorohydrin. Add the epichlorohydrin dropwise to the aqueous morpholine solution over a period of 60 to 90 minutes.

    • Causality: The dropwise addition ensures the heat of the epoxide ring-opening is dissipated efficiently. Preventing localized hot spots is the primary mechanism for avoiding the hydrolysis of epichlorohydrin into 3-chloropropane-1,2-diol[3][6].

  • Kinetic Propagation: Once the addition is complete, maintain the reaction mixture at 0–5 °C for an additional 2 hours to ensure the bulk of the electrophile is consumed under kinetic control.

  • Reaction Maturation: Remove the ice bath and allow the mixture to slowly warm to room temperature (20–25 °C). Stir for an additional 4 hours.

    • Validation: Monitor the reaction progress via Thin-Layer Chromatography (TLC, eluent: DCM/MeOH 9:1) or GC-MS. The protocol acts as a self-validating system when the epichlorohydrin signal completely disappears, confirming full conversion.

  • Phase Extraction: Transfer the aqueous mixture to a separatory funnel. Extract the product with DCM (3 × 150 mL).

    • Causality: While the target chlorohydrin has hydrogen-bonding capabilities, its organic morpholine backbone allows it to partition favorably into the DCM layer. This selectively leaves unreacted water and trace polar diol byproducts in the aqueous phase.

  • Drying and Concentration: Combine the organic layers and wash with 100 mL of saturated aqueous sodium chloride (brine) to remove residual water. Dry the organic phase over anhydrous Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure (rotary evaporator) at 35 °C to yield 1-chloro-3-morpholin-4-yl-propan-2-ol as a pale yellow to colorless viscous oil.

References

  • 1-Chloro-3-morpholin-4-yl-propan-2-ol | CAS#:40893-69-4 | Chemsrc Source: Chemsrc URL:[Link]

  • Patent Application Publication (10) Pub. No.: US 2003/0130280 A1 Source: Google Patents / Google APIs URL:[Link]

  • MORPHOLINE | Properties and Applications Source: Ataman Kimya URL:[Link]

Sources

Application

Downstream synthesis pathways using 1-Chloro-3-morpholin-4-yl-propan-2-ol

Executive Summary & Chemical Rationale As a Senior Application Scientist, I have designed this guide to move beyond standard procedural recipes. To master the downstream applications of 1-chloro-3-morpholin-4-yl-propan-2...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Rationale

As a Senior Application Scientist, I have designed this guide to move beyond standard procedural recipes. To master the downstream applications of 1-chloro-3-morpholin-4-yl-propan-2-ol (CAS: 40893-69-4) , one must first understand the mechanistic causality dictated by its structure.

This compound is a highly versatile aliphatic scaffold featuring a secondary alcohol adjacent to a primary alkyl chloride—a classic chlorohydrin motif. This structural arrangement is thermodynamically poised for divergent reactivity depending on the electronic environment:

  • Under non-nucleophilic basic conditions: The alkoxide intermediate rapidly undergoes an intramolecular SN​2 displacement of the chloride, yielding a highly reactive terminal epoxide.

  • Under highly nucleophilic conditions: The chloride acts as an excellent leaving group for intermolecular substitution (e.g., amination), preserving the secondary alcohol for downstream coupling.

Divergent Downstream Pathways

Pathway A: Intramolecular Epoxidation The most prominent downstream application is the base-catalyzed cyclization to1[1]. This epoxide serves as the direct electrophilic precursor for complex pharmacophores, including the antibacterial agent2[2] and the antiprotozoal nimorazole. Causality in Design: To achieve high-yielding epoxidation, we must selectively deprotonate the secondary hydroxyl group without inducing intermolecular substitution at the alkyl chloride. We utilize potassium tert-butoxide (t-BuOK). The massive steric bulk of the tert-butoxide anion completely suppresses its nucleophilicity, ensuring it acts exclusively as a Brønsted base[1].

Pathway B: Nucleophilic Amination and Amide Coupling Alternatively, the chlorohydrin can be converted into a primary amine (1-amino-3-morpholinopropan-2-ol) via treatment with excess ammonia. This intermediate is critical for synthesizing pyrrole-indolinone derivatives—potent 3[3] used in the targeted treatment of Acute Myeloid Leukemia (AML). Causality in Design: By using a vast molar excess of ammonia under pressure, we kinetically favor the formation of the primary amine and prevent the newly formed amine from reacting with another chlorohydrin molecule (which would yield an unwanted secondary amine dimer).

Quantitative Pathway Comparison

Downstream TargetPrimary ReagentsTemp (°C)YieldDownstream Drug ClassRef
4-(Oxiran-2-ylmethyl)morpholine t-BuOK, THF/t-BuOH0–10~88%Antibacterials (e.g., Furaltadone)[1]
1-Amino-3-morpholinopropan-2-ol NH₃ (excess), Methanol60–80~75%FLT3 Inhibitors (AML Therapies)[3]

Experimental Methodology: Self-Validating Epoxidation Protocol

Objective: Convert 1-chloro-3-morpholin-4-yl-propan-2-ol to 4-(oxiran-2-ylmethyl)morpholine with >95% purity via intramolecular cyclization.

Step 1: Substrate Preparation and Thermal Control

  • Action: Dissolve 1-chloro-3-morpholin-4-yl-propan-2-ol (1.0 eq) in anhydrous tetrahydrofuran (THF). Cool the reaction vessel to 0–10 °C using an ice-water bath[1].

  • Causality: Epoxides are highly strained and thermally labile. Maintaining a strict low-temperature environment prevents premature ring-opening polymerization and degradation of the product.

Step 2: Base-Promoted Cyclization

  • Action: Add a solution of t-BuOK (1.05 eq) in THF dropwise over 30 minutes. The solution will transition from light yellow to a white turbid suspension[1].

  • Causality: Dropwise addition maintains a low steady-state concentration of the base, preventing localized exothermic spikes. The white turbidity is the precipitation of potassium chloride (KCl), which thermodynamically drives the reaction forward via Le Chatelier's principle.

Step 3: In-Process Control (IPC)

  • Action: Stir for 30 minutes post-addition. Monitor via Thin Layer Chromatography (TLC) (Eluent: DCM/MeOH 9:1) until the starting material spot completely disappears[1].

  • Causality: This self-validating step ensures complete conversion before workup, preventing notoriously difficult downstream chromatographic separations of the chlorohydrin from the epoxide.

Step 4: Quenching and Phase Separation

  • Action: Concentrate the mixture under reduced pressure to remove THF. Re-dissolve the residue in water (50 mL) and extract twice with dichloromethane (DCM) (100 mL x 2)[1].

  • Causality: Removing THF prevents it from acting as a miscible co-solvent that would pull the water-soluble epoxide into the aqueous waste phase. DCM selectively partitions the organic epoxide away from the aqueous KCl and residual t-BuOH.

Step 5: Desiccation and Isolation

  • Action: Wash the combined DCM layers with saturated brine (100 mL), dry over anhydrous magnesium sulfate ( MgSO4​ ), filter, and concentrate under reduced pressure to yield the epoxide as a yellow oil[1].

  • Causality: Brine removes trace water from the organic layer via osmotic pressure. MgSO4​ chemically binds the remaining water. Complete desiccation is critical; residual water will hydrolyze the epoxide to a diol during storage.

Pathway Visualization

G Start 1-Chloro-3-morpholin-4-yl-propan-2-ol (CAS: 40893-69-4) Path1 Base-Catalyzed Cyclization (Intramolecular SN2) Start->Path1 t-BuOK, THF 0-10 °C Path2 Nucleophilic Amination (Intermolecular SN2) Start->Path2 NH3 (excess) Heat / Pressure Int1 4-(Oxiran-2-ylmethyl)morpholine (Epoxide Intermediate) Path1->Int1 Int2 1-Amino-3-morpholinopropan-2-ol (Amine Intermediate) Path2->Int2 Drug1 Antibacterials & Antiprotozoals (e.g., Furaltadone, Nimorazole) Int1->Drug1 Epoxide Ring Opening Drug2 Tyrosine Kinase Inhibitors (e.g., FLT3 Inhibitors for AML) Int2->Drug2 Amide Coupling

Divergent downstream synthesis pathways of 1-Chloro-3-morpholin-4-yl-propan-2-ol.

References

  • Patent Application Publication US 2003/0130280 A1 (Pyrrole Substituted 2-Indolinone Protein Kinase Inhibitors). Google Patents. 3

  • Laboratory Synthesis of Furaltadone Hydrochloride . Benchchem. 2

  • 4-(2,3-EPOXYPROPYL)MORPHOLINE synthesis . ChemicalBook. 1

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-Chloro-3-morpholin-4-yl-propan-2-ol

Introduction: The synthesis of 1-Chloro-3-morpholin-4-yl-propan-2-ol, a key intermediate in the production of various active pharmaceutical ingredients (APIs) like Ranolazine, is a critical process for researchers in dru...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The synthesis of 1-Chloro-3-morpholin-4-yl-propan-2-ol, a key intermediate in the production of various active pharmaceutical ingredients (APIs) like Ranolazine, is a critical process for researchers in drug development.[1][2][3] The reaction, which involves the nucleophilic ring-opening of epichlorohydrin by morpholine, presents several challenges that can significantly impact the final yield and purity.[4][5][6] This guide provides in-depth troubleshooting advice and answers to frequently asked questions, drawing on established chemical principles and field-proven experience to help you optimize your synthesis and overcome common obstacles.

Troubleshooting Guide

This section addresses specific problems encountered during the synthesis, explains the underlying chemical causes, and offers targeted solutions.

Problem 1: Low overall yield despite complete consumption of starting materials.

If you observe that your starting materials (morpholine and epichlorohydrin) have been fully consumed (e.g., via TLC or GC analysis) but the isolated yield of the desired product is low, the primary culprits are often side reactions or losses during workup.

Potential Causes & Solutions:

  • Formation of Diamino Byproduct: The most common side reaction is the further reaction of the desired product with another molecule of morpholine. This is especially prevalent at higher temperatures.

    • Scientific Rationale: The nitrogen on the newly formed product is still nucleophilic and can attack another molecule of epichlorohydrin, or more commonly, the product itself can be attacked by excess morpholine, leading to a di-substituted propanol.

    • Solution:

      • Temperature Control: Maintain a strict reaction temperature, ideally between 0-30°C.[6] Cooling the reaction mixture, especially during the addition of epichlorohydrin, is crucial.

      • Stoichiometry Control: Use morpholine as the limiting reagent or use only a slight excess of epichlorohydrin. A molar ratio of 1:1 (morpholine to epichlorohydrin) is a good starting point.[6]

      • Slow Addition: Add epichlorohydrin dropwise to the solution of morpholine to maintain a low instantaneous concentration of the epoxide and better control the reaction exotherm.

  • Polymerization: Spontaneous polymerization of morpholine with epichlorohydrin can occur, leading to water-soluble high-molecular-weight products that are difficult to separate and result in significant yield loss.[5][6]

    • Scientific Rationale: The reaction between the amine and the epoxide can propagate, forming oligomers or polymers.[6]

    • Solution:

      • Solvent Choice: Performing the reaction in a suitable solvent like ethanol or methanol can help to dissipate heat and keep the reactants and products in solution, minimizing polymerization.[6]

      • Monitor Viscosity: A noticeable increase in the viscosity of the reaction mixture is a strong indicator of polymerization. If this occurs, immediate cooling and dilution may help, but the batch may be compromised.

  • Losses During Aqueous Workup: The product has some water solubility. Aggressive or improper extraction techniques can lead to significant product loss in the aqueous phase.

    • Solution:

      • Salting Out: Before extraction with an organic solvent (like dichloromethane or ethyl acetate), saturate the aqueous layer with sodium chloride (brine). This decreases the polarity of the aqueous phase and reduces the solubility of the organic product, driving it into the organic layer.

      • Multiple Extractions: Perform multiple extractions with smaller volumes of organic solvent rather than a single extraction with a large volume. Three to four extractions are generally sufficient.

Problem 2: Presence of a significant, difficult-to-remove impurity in the final product.

The primary impurity is often the isomeric byproduct, 2-chloro-1-morpholin-4-yl-propan-3-ol, arising from a different regioselectivity of the epoxide ring-opening.

  • Scientific Rationale: The nucleophilic attack of morpholine can occur at either the terminal (C1) or the internal (C2) carbon of the epichlorohydrin epoxide ring. While attack at the less sterically hindered C1 is kinetically favored and leads to the desired product, attack at C2 can also occur, leading to the isomeric impurity.[7]

    • Solution:

      • Optimize Reaction Conditions: Lower reaction temperatures generally favor the attack at the less substituted carbon, increasing the selectivity for the desired product.

      • Purification: While challenging due to similar boiling points and polarities, careful fractional distillation under reduced pressure (vacuum distillation) is the most effective method for separating the isomers on a laboratory scale.[8] Column chromatography on silica gel can also be employed, though it may be less practical for larger quantities.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for this reaction?

A1: The choice of solvent can significantly influence the reaction. Protic solvents like ethanol are commonly used.[6] They can facilitate the epoxide ring-opening by protonating the oxygen atom, making the carbons more electrophilic. Using a solvent also helps to control the reaction temperature. Some industrial processes have also explored using a mixture of solvents like methanol and toluene.[1] Running the reaction neat (without solvent) is possible but increases the risk of polymerization and poor temperature control.[5]

Q2: How can I effectively monitor the progress of the reaction?

A2: Thin-Layer Chromatography (TLC) is a simple and effective method. Use a mobile phase like ethyl acetate/hexane or dichloromethane/methanol. The starting materials (morpholine and epichlorohydrin) and the product will have different Rf values. The reaction is complete when the spot corresponding to the limiting reagent (typically morpholine) has disappeared. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for more quantitative monitoring and to detect the formation of side products.

Q3: What are the best practices for purifying the final product?

A3: For laboratory scale, vacuum distillation is the preferred method for obtaining high-purity 1-Chloro-3-morpholin-4-yl-propan-2-ol.[8] It effectively removes unreacted starting materials, solvent, and lower-boiling impurities. It is also crucial for separating the desired product from high-molecular-weight oligomers or polymers that may have formed. Ensure your vacuum system is robust and can achieve a stable, low pressure for efficient distillation.

Q4: Is it necessary to use a catalyst for this reaction?

A4: Generally, no external catalyst is required. Morpholine itself is a base and a nucleophile, and the reaction proceeds readily upon mixing with epichlorohydrin, especially with gentle heating.[5] The focus should be on controlling the reaction conditions rather than catalysis.

Q5: What safety precautions should be taken?

A5: Epichlorohydrin is a toxic and carcinogenic compound and should be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves and safety goggles. Morpholine is a corrosive base. The reaction can be exothermic, so proper temperature control and slow addition of reagents are essential to prevent a runaway reaction.

Data & Workflow Visualization

Table 1: Comparison of Reaction Conditions
ParameterCondition A (High Yield)Condition B (Risk of Side Products)Rationale
Temperature 10 - 30°C> 50°CLower temperatures favor desired regioselectivity and minimize diamination and polymerization.[5][6]
Molar Ratio 1 : 1 (Morpholine:Epichlorohydrin)> 1 : 1 (Morpholine:Epichlorohydrin)Excess morpholine significantly increases the rate of diamino byproduct formation.
Solvent Ethanol, MethanolNeat (No Solvent)Solvents help dissipate heat, prevent localized overheating, and reduce polymerization risk.[6]
Reagent Addition Slow, dropwise addition of EpichlorohydrinRapid mixing of reactantsControls exotherm and maintains a low concentration of the epoxide, reducing side reactions.
Diagrams

Reaction_Mechanism Fig 1. Synthesis and Major Side Reaction Pathways cluster_main Primary Reaction cluster_side1 Side Reactions Epi Epichlorohydrin Product 1-Chloro-3-morpholin-4-yl-propan-2-ol (Desired Product) Epi->Product Attack at C1 (Favored) Isomer 2-Chloro-1-morpholin-4-yl-propan-3-ol (Isomeric Impurity) Epi->Isomer Attack at C2 (Minor) Morph Morpholine Morph->Product Morph->Isomer Diamine 1,3-Dimorpholin-4-yl-propan-2-ol (Diamino Byproduct) Product->Diamine + Morpholine

Caption: Fig 1. Synthesis and Major Side Reaction Pathways

Troubleshooting_Flowchart Fig 2. Troubleshooting Workflow for Low Yield start Low Isolated Yield check_sm Check for unreacted starting materials (TLC/GC) start->check_sm sm_present Reaction Incomplete check_sm->sm_present Yes sm_absent Starting materials consumed check_sm->sm_absent No action_incomplete Increase reaction time or gently warm sm_present->action_incomplete check_impurities Analyze crude product for impurities (GC-MS/NMR) sm_absent->check_impurities impurities_found Major side products detected check_impurities->impurities_found Yes no_impurities Product is relatively clean check_impurities->no_impurities No action_impurities Optimize conditions: - Lower Temperature - Adjust Stoichiometry - Change Solvent impurities_found->action_impurities action_workup Optimize Workup: - Use Brine ('Salting Out') - Perform Multiple Extractions no_impurities->action_workup

Caption: Fig 2. Troubleshooting Workflow for Low Yield

References

  • GSRS (2024). 1-CHLORO-3-((3-FLUORO-4-(4-MORPHOLINYL)PHENYL)AMINO)-2-PROPANOL, (2R)-. Available at: [Link]

  • Chemsrc (2025). 1-Chloro-3-morpholin-4-yl-propan-2-ol | CAS#:40893-69-4. Available at: [Link]

  • CyberLeninka (2015). Syntheses on the basis of morpholine with epichlorohydrin. Available at: [Link]

  • E3S Web of Conferences (2023). Chemical technology of oligomers production from homopolymer based on epichlorohydrin and morpholine. Available at: [Link]

  • Armarego, W.L.F., & Perrin, D.D. (1996). Purification of Laboratory Chemicals, 4th Edition. Butterworth-Heinemann. Available at: [Link]

  • Google Patents (2011). US20110151258A1 - Preparation of ranolazine.
  • Google Patents (2021). EP3782992A1 - Novel process for the preparation of ranolazine.
  • Organic Chemistry with Victor (2021). Epichlorohydrin Opening Mechanism. YouTube. Available at: [Link]

  • ResearchGate (2014). (A) Schematic presentation of Ranolazine synthesis; (B) blend.... Available at: [Link]

  • QuickCompany.in (2014). “Improved Process For The Total Synthesis Of Ranolazine”. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research (2015). Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. Available at: [Link]

  • WordPress.com (2013). Epichlorohydrin | Organic chemistry teaching. Available at: [Link]

Sources

Optimization

Minimizing byproduct formation during 1-chloro-3-morpholinopropan-2-ol preparation

Technical Support Center: Synthesis of 1-Chloro-3-morpholinopropan-2-ol A Guide for Researchers and Drug Development Professionals on Minimizing Byproduct Formation As a Senior Application Scientist, I've frequently guid...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Synthesis of 1-Chloro-3-morpholinopropan-2-ol

A Guide for Researchers and Drug Development Professionals on Minimizing Byproduct Formation

As a Senior Application Scientist, I've frequently guided teams through the nuances of synthesizing amino alcohol intermediates. The preparation of 1-chloro-3-morpholinopropan-2-ol, a key building block, appears straightforward but is often complicated by competing side reactions that can drastically reduce yield and purity. This guide is structured to move beyond simple protocols, focusing on the underlying chemical principles to empower you to troubleshoot and optimize this synthesis effectively. We will explore the causality behind common experimental pitfalls and provide validated strategies to ensure a successful outcome.

Part 1: Mechanistic Insights into Byproduct Formation

A foundational understanding of not only the desired reaction but also the potential side reactions is critical for effective troubleshooting. The primary synthesis route involves the nucleophilic ring-opening of epichlorohydrin by morpholine.

dot

Reaction_Pathways cluster_main Desired Reaction Pathway cluster_byproducts Common Side Reactions Morpholine Morpholine Reactants Morpholine->Reactants Epichlorohydrin Epichlorohydrin Epichlorohydrin->Reactants Product 1-chloro-3-morpholinopropan-2-ol Reactants->Product Nucleophilic Ring-Opening Dimer_Product Di-addition Product (Oligomerization) Product->Dimer_Product Epi_center Epichlorohydrin Hydrolysis_Product Glycerol / MCPD (Hydrolysis) Epi_center->Hydrolysis_Product Hydrolysis Polymer_Product Polyepichlorohydrin (Polymerization) Epi_center->Polymer_Product Uncontrolled Polymerization Water Water (Contaminant) Excess_Morpholine Excess Morpholine Excess_Morpholine->Dimer_Product Second Addition Heat_Initiators Heat / Initiators

Caption: Key reaction pathways in the synthesis of 1-chloro-3-morpholinopropan-2-ol.

Q1: What are the primary byproducts and their formation mechanisms?

A1: The three most significant classes of byproducts in this synthesis are:

  • Hydrolysis Products: Epichlorohydrin is susceptible to hydrolysis, especially in the presence of water and under acidic or basic conditions, to form 3-chloro-1,2-propanediol (MCPD) and ultimately glycerol.[1][2] The rate of this reaction is highly dependent on pH and temperature.[2] This side reaction consumes the epichlorohydrin starting material, directly reducing the yield of the desired product.

  • Di-addition and Oligomerization Products: These byproducts arise when a second molecule of morpholine reacts with either another molecule of epichlorohydrin or the already-formed product. This can lead to the formation of dimers or low-molecular-weight polymers.[3] This process is favored when there is a high local concentration of morpholine relative to epichlorohydrin.

  • Polymerization of Epichlorohydrin: Epichlorohydrin can undergo exothermic self-polymerization.[4] This reaction can be initiated by heat or the presence of contaminants that act as strong acids or bases, such as aluminum chloride or ferric chloride.[4] This is a particularly hazardous side reaction as it can become uncontrollable.

Part 2: Troubleshooting Guide

This section directly addresses common issues encountered during the synthesis in a question-and-answer format, providing both the reasoning and corrective actions.

Q2: My yield is low, and I've isolated a significant amount of a viscous, high-boiling point oil. What is the likely cause and how do I fix it?

A2: This strongly suggests the formation of di-addition or oligomerization products. The hydroxyl group of the desired product can be deprotonated, and the resulting alkoxide can react with another molecule of epichlorohydrin, or a second morpholine molecule can react.

Causality: This occurs when the concentration of the morpholine nucleophile is too high relative to the epichlorohydrin electrophile. A rapid, bulk addition of morpholine creates localized "hot spots" of high amine concentration, promoting the second addition reaction before all the initial epichlorohydrin has been consumed.

Solutions:

  • Control Stoichiometry and Addition Rate: The most effective solution is to control the relative concentrations. This is achieved by the slow, dropwise addition of one reagent to the other. Typically, adding morpholine slowly to a solution of epichlorohydrin ensures that the amine is the limiting reactant at any given moment, minimizing its chance to react a second time.

  • Maintain Moderate Temperature: While some heat may be required to initiate the reaction, excessive temperatures can increase the rate of all reactions, including the undesirable second addition. A temperature range of 10-50 °C is often reported.[3] Running the reaction at a lower temperature (e.g., 0-5 °C) during the addition phase can significantly suppress this side reaction.[5]

  • Solvent Choice: Using a suitable solvent helps to dissipate heat and control concentrations. Alcohols like ethanol or aprotic solvents like acetone or benzene have been used to manage the reaction.[5]

Q3: My crude NMR/GC-MS analysis shows the presence of 3-chloro-1,2-propanediol (MCPD). How can I prevent its formation?

A3: The presence of MCPD is a clear indicator of epichlorohydrin hydrolysis.[2]

Causality: This side reaction is caused by the reaction of epichlorohydrin with water.[6] The rate of hydrolysis is significantly influenced by pH.[2] Using wet solvents, reagents, or glassware introduces the water necessary for this byproduct to form.

Solutions:

  • Ensure Anhydrous Conditions: Use freshly dried solvents and ensure all glassware is flame-dried or oven-dried before use. Reagents should be of high purity and stored under anhydrous conditions.

  • Control pH: The hydrolysis of epichlorohydrin can be catalyzed by both acids and bases.[2] Maintaining a neutral or slightly basic pH throughout the reaction is crucial. Since morpholine is a base, it can help, but careful control is necessary.

  • Minimize Reaction Time: Prolonged reaction times, especially at elevated temperatures, provide more opportunity for hydrolysis to occur. Monitor the reaction by TLC or GC and proceed with workup as soon as the starting material is consumed.

Q4: The reaction started as expected, but then became very hot and produced a solid, intractable mass. What happened?

A4: You have likely initiated the uncontrolled, exothermic polymerization of epichlorohydrin.[4]

Causality: This hazardous side reaction is often triggered by excessive heat or the presence of catalytic impurities.[4] Strong acids, bases, or metal salts (like aluminum or iron chlorides) can act as powerful initiators for this polymerization.[4] Adding the reagents too quickly without adequate cooling can cause the reaction temperature to rise, creating a runaway thermal event.

Solutions:

  • Strict Temperature Control: This is paramount. The reaction should be conducted in a flask equipped with a thermometer and an efficient cooling bath (e.g., an ice-water or ice-salt bath). Maintain a consistent internal temperature throughout the addition process.

  • High-Purity Reagents: Use high-purity, inhibitor-free epichlorohydrin and ensure your morpholine and solvent are free from contaminants.

  • Proper Equipment: Ensure your glassware is scrupulously clean and free from any acidic or basic residues that could act as initiators.

Part 3: Optimized Experimental Protocol

This protocol incorporates the principles discussed above to provide a robust and reproducible method for the synthesis, designed to minimize byproduct formation.

Materials:

  • Morpholine (high purity)

  • Epichlorohydrin (high purity)

  • Ethanol (anhydrous)

  • Three-neck round-bottom flask

  • Dropping funnel

  • Thermometer

  • Magnetic stirrer

  • Cooling bath (ice-water)

Procedure:

  • Setup: Assemble a flame-dried three-neck flask equipped with a magnetic stir bar, a thermometer, and a pressure-equalizing dropping funnel. Place the flask in a cooling bath.

  • Reagent Charging: In the flask, prepare a solution of epichlorohydrin (1.0 eq.) in anhydrous ethanol. Cool the solution to 0-5 °C with stirring.

  • Controlled Addition: Charge the dropping funnel with a solution of morpholine (0.95 eq.) in anhydrous ethanol.

  • Reaction: Add the morpholine solution dropwise to the stirred epichlorohydrin solution over a period of 1-2 hours. Crucially, maintain the internal reaction temperature below 10 °C throughout the addition.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature. Monitor the reaction progress using TLC or GC-MS until the epichlorohydrin is consumed (typically 4-10 hours).[5]

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the ethanol.

  • Purification: The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 1-chloro-3-morpholinopropan-2-ol.

Part 4: Troubleshooting Summary and Workflow

Table 1: Quick Troubleshooting Guide
Observed Problem Likely Cause(s) Primary Recommended Action(s)
High-molecular-weight, viscous byproductDi-addition / OligomerizationSlow down the addition rate of morpholine; maintain lower reaction temperature (0-10 °C).
Presence of 3-chloro-1,2-propanediol (MCPD)Hydrolysis of epichlorohydrinUse anhydrous solvents and reagents; ensure glassware is dry.
Uncontrolled exothermic reaction / Polymer formationRunaway polymerization of epichlorohydrinImplement strict temperature control with a cooling bath; ensure high purity of all reagents.
Low or no conversionInsufficient temperature or reaction timeAfter controlled addition, allow the reaction to warm to room temperature and stir for a longer duration.
dot

Troubleshooting_Workflow Start Analyze Crude Product (GC-MS, NMR) Viscous_Oil High MW / Viscous Oil? Start->Viscous_Oil MCPD_Present MCPD Detected? Viscous_Oil->MCPD_Present No Action_Oligo Cause: Oligomerization Action: - Slow reagent addition - Lower temperature Viscous_Oil->Action_Oligo Yes Polymer_Formed Solid Polymer Formed? MCPD_Present->Polymer_Formed No Action_Hydrolysis Cause: Hydrolysis Action: - Use anhydrous reagents/solvents - Dry glassware MCPD_Present->Action_Hydrolysis Yes Good_Product Clean Product, Low Yield? Polymer_Formed->Good_Product No Action_Polymer Cause: Runaway Polymerization Action: - Strict temperature control - Check reagent purity Polymer_Formed->Action_Polymer Yes Action_Yield Cause: Incomplete Reaction Action: - Increase reaction time - Check reagent stoichiometry Good_Product->Action_Yield

Caption: A logical workflow for troubleshooting byproduct formation.

Part 5: Frequently Asked Questions (FAQs)

Q5: Is it better to add epichlorohydrin to morpholine or vice-versa?

A5: It is strongly recommended to add morpholine to epichlorohydrin. This maintains a slight excess of the electrophile (epichlorohydrin) throughout the reaction, ensuring that the nucleophile (morpholine) is consumed quickly in the desired 1:1 reaction, thereby minimizing the opportunity for a second addition to form dimers or oligomers.

Q6: Can this reaction be performed without a solvent?

A6: While some procedures may perform the reaction neat (in bulk), it is generally not recommended for lab-scale synthesis where precise control is needed.[3] A solvent serves two critical functions: it helps to control the concentration of reactants, which is key to preventing side reactions, and it provides a thermal mass to help absorb the heat generated by the reaction, preventing dangerous temperature spikes.

Q7: What is the best way to purify the final product?

A7: For high purity, vacuum distillation is often the most effective method for separating the desired product from non-volatile oligomers and salts. If the byproducts have similar boiling points, column chromatography on silica gel can be an effective alternative, though it may be less practical for very large scales.

References

  • Veeprho. (n.d.). Ranitidine Impurities and Related Compound. Retrieved from [Link]

  • Shell Development Company. (1958). Continuous hydrolysis of epichlorohydrin (U.S. Patent No. 2,838,574A). Google Patents.
  • Various Authors. (2015). How do I synthesise ranitidine impurities? ResearchGate. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). ranitidine hydrochloride and its Impurities. Retrieved from [Link]

  • Lin, C. H., et al. (2021). N-Nitrosodimethylamine (NDMA) Formation from Ranitidine Impurities: Possible Root Causes of the Presence of NDMA in Ranitidine Hydrochloride. Chemical & Pharmaceutical Bulletin, 69(9), 872-876. Retrieved from [Link]

  • Bercic, G., & Levec, J. (2015). Technoeconomic Analysis of the Production of Epichlorohydrin from Glycerol. Industrial & Engineering Chemistry Research, 54(45), 11331-11341. Retrieved from [Link]

  • LookChem. (n.d.). EPICHLOROHYDRIN (Glycidyl chloride). Retrieved from [Link]

  • Fauske & Associates. (2025). Process Safety Scale-Up Aspects of an Epichlorohydrin Hydrolysis Reaction. Retrieved from [Link]

  • Nadin, M., et al. (2020). N-nitrosodimethylamine (NDMA) contamination of ranitidine products: A review of recent findings. Journal of Infection and Public Health, 13(9), 1263-1269. Retrieved from [Link]

  • Canesi, I., et al. (2021). Influence of pH on the kinetics of hydrolysis reactions: the case of epichlorohydrin and glycidol. RSC Advances, 11, 31056-31066. Retrieved from [Link]

  • Aliev, N. U., et al. (2018). Syntheses on the basis of morpholine with epichlorohydrin. CyberLeninka. Retrieved from [Link]

  • Williams, J. M., et al. (2017). Hydrogen‐Borrowing Alkylation of 1,2‐Amino Alcohols in the Synthesis of Enantioenriched γ‐Aminobutyric Acids. Angewandte Chemie International Edition, 56(29), 8479-8483. Retrieved from [Link]

  • Kumar, A., et al. (2019). New chemo-enzymatic synthesis of (R)-1-chloro-3-(piperidin-1-yl) propan-2-ol. ResearchGate. Retrieved from [Link]

  • Aliev, N. U., et al. (2021). Chemical technology of oligomers production from homopolymer based on epichlorohydrin and morpholine. E3S Web of Conferences, 288, 01072. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 1-Chloro-3-morpholin-4-yl-propan-2-ol Synthesis

Welcome to the Technical Support Center for the synthesis and optimization of 1-Chloro-3-morpholin-4-yl-propan-2-ol (CAS#: 40893-69-4)[1]. This guide is designed for researchers and drug development professionals experie...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and optimization of 1-Chloro-3-morpholin-4-yl-propan-2-ol (CAS#: 40893-69-4)[1]. This guide is designed for researchers and drug development professionals experiencing low conversion rates, poor yields, or intractable byproducts during the nucleophilic ring-opening of epichlorohydrin by morpholine.

As an Application Scientist, I have structured this guide to move beyond basic troubleshooting. We will examine the thermodynamic and kinetic causalities behind your reaction failures and provide a self-validating protocol to ensure high-fidelity synthesis.

Mechanistic Pathway & Reaction Dynamics

The synthesis of 1-chloro-3-morpholin-4-yl-propan-2-ol relies on the regioselective attack of morpholine on the highly strained epoxide ring of epichlorohydrin. Because the product contains both a nucleophilic tertiary amine and an electrophilic alkyl chloride, it is highly susceptible to side reactions if kinetic control is lost.

Mechanism Morpholine Morpholine Desired 1-Chloro-3-morpholin-4-yl-propan-2-ol (Desired Product) Morpholine->Desired Kinetic Control (0-5°C) Regioselective Ring-Opening Epi Epichlorohydrin Epi->Desired Kinetic Control (0-5°C) Regioselective Ring-Opening Dimer 1,3-Dimorpholinopropan-2-ol (Over-alkylation) Desired->Dimer Excess Morpholine (SN2 Chloride Displacement) Polymer Oligomers / Polymers (Viscous Byproduct) Desired->Polymer Thermal Runaway (>50°C) Spontaneous Polymerization Epoxide 4-(oxiran-2-ylmethyl)morpholine (Base-mediated) Desired->Epoxide High pH / Strong Base Intramolecular Cyclization

Figure 1: Mechanistic pathways showing the kinetic route to the desired product vs. thermodynamic side reactions.

Troubleshooting FAQs

Q1: I am following a standard literature procedure, heating the reaction to 70°C overnight, but my yield is stuck at ~37%. What is happening?

A: This is a classic kinetic vs. thermodynamic control issue. Heating the reaction to 70°C provides enough thermal energy to overcome the activation barrier for SN​2 displacement of the alkyl chloride. While the initial epoxide ring-opening is fast, the elevated temperature causes your desired product to react with excess morpholine or self-condense.

Historical patent data (e.g., US 2003/0130280 A1) explicitly demonstrates that mixing morpholine and epichlorohydrin in ethanol at 70°C overnight yields exactly 37% of the desired product[2]. To fix this, you must drop the temperature. The epoxide ring strain (~27 kcal/mol) allows the desired reaction to proceed rapidly even at 0–5°C, effectively freezing out the higher-energy SN​2 side reactions.

Q2: My reaction mixture is turning into a thick, viscous gel, and conversion to the monomer is nearly zero. How do I prevent this?

A: You are observing spontaneous polymerization. 1-Chloro-3-morpholin-4-yl-propan-2-ol is a bifunctional molecule (containing a nucleophilic tertiary amine and an electrophilic chloride). Research has shown that without strict temperature and solvent control, morpholine and epichlorohydrin will spontaneously polymerize, yielding 92–95% oligomeric products[3][4].

Causality: High concentrations of both reagents in a neat mixture or highly polar solvent without cooling trigger a runaway exothermic reaction. Solution: Always use a solvent (like ethanol, DCM, or MTBE) to dilute the reactive centers, and add the morpholine dropwise to the epichlorohydrin, never the reverse.

Q3: LC-MS analysis shows a major byproduct with an [M+H]+ of 231. What is this, and how do I eliminate it?

A: A mass of 231 corresponds to 1,3-dimorpholinopropan-2-ol . This is an over-alkylation byproduct formed when a second equivalent of morpholine displaces the terminal chloride. To eliminate this, ensure strict stoichiometric control. Use a slight excess of epichlorohydrin (1.05 to 1.10 equivalents) relative to morpholine. Furthermore, ensure efficient stirring during the dropwise addition to prevent localized high concentrations of morpholine.

Q4: My product is spontaneously converting into 4-(oxiran-2-ylmethyl)morpholine. Why?

A: This is caused by intramolecular cyclization. The secondary hydroxyl group in your desired product can attack the adjacent carbon bearing the chloride, reforming an epoxide ring[5]. This reaction is strictly base-mediated. If you are using an external base (e.g., K2​CO3​ or Et3​N ) in your reaction or during workup, you are driving the equilibrium toward the oxirane[6]. Solution: Do not use external bases during the synthesis. The inherent basicity of morpholine is sufficient to drive the initial epoxide opening.

Quantitative Data: Impact of Reaction Conditions

The following table summarizes how different parameters affect the reaction trajectory, validating the need for kinetic control.

TemperatureSolventStoichiometry (Epi:Morph)Addition MethodPrimary OutcomeDesired Yield (%)
70°CEthanol1.0 : 1.0All-at-once SN​2 displacement / Dimerization~37%[2]
25°C (Neat)None1.0 : 1.0All-at-onceSpontaneous Polymerization< 10% (95% Oligomers)[3]
0–5°CEthanol1.05 : 1.0Dropwise MorpholineRegioselective Ring-Opening> 85%
25°C + K2​CO3​ MeCN1.0 : 1.0DropwiseIntramolecular Cyclization< 5% (Oxirane forms)[6]

Optimized & Self-Validating Experimental Protocol

To achieve >85% conversion to 1-chloro-3-morpholin-4-yl-propan-2-ol, follow this kinetically controlled methodology.

Materials:

  • Morpholine (1.0 eq, limiting reagent)

  • Epichlorohydrin (1.05 eq, slight excess)

  • Absolute Ethanol or Dichloromethane (DCM) (10 volumes)

Step-by-Step Methodology:

  • Preparation: Charge a round-bottom flask with epichlorohydrin (1.05 eq) and the chosen solvent (10 vol). Equip the flask with a magnetic stirrer, an addition funnel, and an internal temperature probe.

  • Cooling: Submerge the flask in an ice-water bath. Allow the internal temperature to equilibrate to 0–5°C.

  • Controlled Addition: Dissolve morpholine (1.0 eq) in an equal volume of solvent. Load this into the addition funnel. Begin dropwise addition at a rate that maintains the internal temperature strictly below 10°C .

    • Scientific Rationale: The reaction is highly exothermic. Spikes in temperature will immediately increase the rate of polymerization and chloride displacement.

  • Reaction Monitoring (Self-Validation Step): After complete addition, stir at 5°C for 2 hours, then allow it to slowly warm to room temperature (20°C). Pull a 50 µL aliquot, quench in 1 mL acetonitrile, and analyze via LC-MS.

    • Validation Check: You must observe the desired mass [M+H]+=180.2 [2]. If a peak at [M+H]+=231 emerges, over-alkylation is occurring; immediately cool the reaction back to 0°C to arrest the side reaction.

  • Workup: Once morpholine is consumed (via TLC or GC-MS), remove the solvent and excess epichlorohydrin under reduced pressure (rotary evaporation) at a water-bath temperature not exceeding 35°C .

    • Scientific Rationale: High temperatures during evaporation will cause the concentrated product to self-condense.

  • Purification: The resulting crude oil can be triturated with cold heptane or diethyl ether to precipitate the product as a solid. Do not attempt high-temperature vacuum distillation, as it will induce polymerization.

References

  • Chemsrc. "1-Chloro-3-morpholin-4-yl-propan-2-ol | CAS#:40893-69-4." Chemsrc Database. Retrieved March 2026. Available at:[Link]

  • Sun, L. et al. (2002). "Synthesis of 5-5-Fluoro-2-oxo-1,2-dihydro-indol... (Compounds 4, 5 and 6)." US Patent Application Publication US 2003/0130280 A1. Google Patents.
  • Urinov, U. et al. (2023). "Chemical technology of oligomers production from homopolymer based on epichlorohydrin and morpholine." E3S Web of Conferences, 434, 02031. Available at:[Link]

  • Zhu, Y. et al. (2012). "Multicomponent Approach in the Synthesis of 2,2,6-Trisubstituted Morpholine Derivatives." Organic Letters, 14(21), 5488–5491. ACS Publications. Available at:[Link]

Sources

Optimization

Technical Support Center: Purification and Crystallization of 1-Chloro-3-morpholin-4-yl-propan-2-ol

This guide serves as a dedicated technical resource for researchers, scientists, and process chemists engaged in the purification of 1-Chloro-3-morpholin-4-yl-propan-2-ol. As a critical intermediate in the synthesis of v...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide serves as a dedicated technical resource for researchers, scientists, and process chemists engaged in the purification of 1-Chloro-3-morpholin-4-yl-propan-2-ol. As a critical intermediate in the synthesis of various active pharmaceutical ingredients (APIs), its purity and solid-state properties are paramount for the success of downstream reactions and the quality of the final product.[1][2] This document provides in-depth troubleshooting advice and optimized protocols derived from established chemical principles and extensive field experience.

Section 1: Troubleshooting Guide

This section addresses the most common challenges encountered during the purification and crystallization of 1-Chloro-3-morpholin-4-yl-propan-2-ol.

Issue 1: The product "oils out" of the solution instead of forming crystals.

  • Question: I dissolved my crude product in a hot solvent, but upon cooling, it separated as a viscous liquid or oil, not a crystalline solid. Why is this happening and how can I fix it?

  • Answer:

    • Causality: Oiling out typically occurs when a solute is highly supersaturated or when the boiling point of the solvent is higher than the melting point of the compound.[3] The solute comes out of the solution faster than it can organize into a crystal lattice. Given the structure of 1-Chloro-3-morpholin-4-yl-propan-2-ol, with its flexible chain and multiple hydrogen bond acceptors/donors, it can be prone to this behavior, especially in the presence of impurities that disrupt crystallization.

    • Troubleshooting Steps:

      • Re-dissolve and Dilute: Gently heat the solution to re-dissolve the oil. Add a small amount (10-20% of the current volume) of the same hot solvent to reduce the level of supersaturation.[3]

      • Slow Cooling: Allow the flask to cool to room temperature very slowly on the benchtop, insulated if necessary. Rapid cooling, such as placing the flask directly in an ice bath, encourages oiling.[3] Only after the solution has reached room temperature and shows no signs of oiling should you proceed to cooler temperatures.

      • Solvent System Modification: If the issue persists, your solvent may be unsuitable. Consider using a lower-boiling point solvent or switching to a co-solvent system (see Section 2, Q2). For a polar molecule like this, an alcohol/water mixture can be effective.[4]

      • Scratching/Seeding: Once the diluted solution has cooled slightly below its saturation temperature, induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface or by adding a few seed crystals of pure product.[5] This provides a nucleation point for crystal growth.

Issue 2: No crystals form, even after the solution has cooled to room temperature or below.

  • Question: My solution has remained clear after cooling and even after being placed in an ice bath. What should I do?

  • Answer:

    • Causality: This indicates that the solution is not sufficiently saturated at the colder temperature. This can happen if too much solvent was used initially or if the chosen solvent is too effective at keeping the compound dissolved even when cold.[5][6]

    • Troubleshooting Steps:

      • Induce Nucleation: First, attempt to induce crystallization. Scratch the inner surface of the flask with a glass rod or add a seed crystal.[5] Sometimes, a supersaturated solution simply needs a surface to begin crystallization.

      • Reduce Solvent Volume: If induction fails, the solution is likely unsaturated. Gently heat the solution and evaporate a portion of the solvent under a stream of nitrogen or by using a rotary evaporator.[3] Start by reducing the volume by 15-25% and then repeat the slow cooling process.

      • Introduce an Anti-Solvent: If you are using a single-solvent system, you can carefully add an "anti-solvent"—a solvent in which your compound is insoluble but which is miscible with your primary solvent. For example, if your compound is dissolved in ethanol, the slow, dropwise addition of water could induce precipitation. Add the anti-solvent until the solution just begins to turn cloudy, then warm it slightly until it becomes clear again before allowing it to cool slowly.[7]

Issue 3: The final product has poor crystal morphology (e.g., fine needles, small particles), leading to difficult filtration and drying.

  • Question: My crystallization yielded very fine needles that clog the filter paper and retain a lot of solvent. How can I obtain more equant (block-like) crystals?

  • Answer:

    • Causality: Crystal habit is influenced by numerous factors, including the solvent used, the rate of cooling, and the presence of impurities.[8] Needle-like crystals are common but can be problematic for manufacturing processes due to poor flowability and filtration characteristics.[1][8]

    • Optimization Strategies:

      • Decrease Supersaturation Rate: The most critical factor is often the cooling rate. A slower, more controlled cooling profile allows molecules to pack more efficiently into a stable, lower-aspect-ratio lattice. Avoid crash-cooling.

      • Solvent Selection: The solvent has a profound impact on crystal shape. Experiment with different solvent systems. Aromatic solvents like toluene or mixed systems such as isopropanol/water may favor the growth of different crystal faces, leading to a more block-like morphology.

      • Stirring/Agitation: The hydrodynamics of the crystallization process matter. Gentle agitation can sometimes prevent the formation of long, thin needles by promoting secondary nucleation and breaking up fragile crystals. However, excessive agitation can lead to the formation of too many fine particles. Experiment with different stirring rates during the cooling phase.

Issue 4: Post-purification analysis (e.g., HPLC, GC) shows persistent impurities.

  • Question: I have recrystallized my product multiple times, but I still detect impurities from the synthesis, such as unreacted morpholine or epichlorohydrin-related byproducts.

  • Answer:

    • Causality: Recrystallization is excellent for removing impurities with significantly different solubility profiles, but it can be inefficient at removing structurally similar byproducts or starting materials that get trapped in the crystal lattice.[9] Basic impurities like residual morpholine are particularly common.

    • Recommended Pre-Crystallization Workup:

      • Acid-Base Extraction: Before attempting crystallization, perform a liquid-liquid extraction to remove basic or acidic impurities. Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer with a dilute acidic solution (e.g., 1M HCl) to protonate and remove basic impurities like morpholine into the aqueous phase.[10]

      • Neutralization and Brine Wash: Subsequently, wash the organic layer with a dilute basic solution (e.g., saturated sodium bicarbonate) to neutralize any acid and remove acidic byproducts. Finally, wash with brine (saturated NaCl solution) to remove residual water.[10]

      • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude solid will be significantly purer and more amenable to effective crystallization.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in crude 1-Chloro-3-morpholin-4-yl-propan-2-ol? Common impurities often include unreacted starting materials such as morpholine and epichlorohydrin.[11] You may also find byproducts from side reactions, such as the di-substituted product from the reaction of two moles of morpholine with one mole of epichlorohydrin, or hydrolysis products of epichlorohydrin.[12][13]

Q2: How do I select the best solvent system for recrystallization? The ideal solvent should dissolve the compound completely when hot but poorly when cold.[6] For 1-Chloro-3-morpholin-4-yl-propan-2-ol, which is a moderately polar molecule containing oxygen and nitrogen atoms, good starting points are polar protic solvents like isopropanol or ethanol.[4] Mixed solvent systems, such as ethanol/water or acetone/hexane, can also be highly effective.[4][14] To test a solvent, add a small amount of crude product to a test tube, add a few drops of solvent, and heat. If it dissolves readily in the hot solvent and precipitates upon cooling, it is a good candidate.

Q3: What analytical techniques are recommended for purity assessment? A combination of techniques is ideal. High-Performance Liquid Chromatography (HPLC) is the preferred method for quantifying the purity and detecting non-volatile impurities.[] Gas Chromatography (GC), potentially with mass spectrometry (GC-MS), can be used to detect volatile impurities or residual solvents.[16][17] Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural confirmation and identifying process-related impurities.

Q4: Should I filter the hot solution before crystallization? If you observe any insoluble particulate matter after dissolving your crude product in the hot solvent, a hot gravity filtration is necessary.[4] This step removes insoluble impurities that would otherwise be incorporated into your final crystals. To prevent premature crystallization during this step, use a slight excess of hot solvent and pre-heat your filtration funnel.

Q5: When should I consider using column chromatography instead of crystallization? Column chromatography is generally recommended when crystallization fails to separate impurities with very similar solubility profiles to your product, or when working on a very small (milligram) scale where losses during crystallization would be significant.[10] For large-scale industrial processes, optimizing the crystallization is almost always more cost-effective.[1]

Section 3: Protocols and Methodologies

Protocol 3.1: Optimized Recrystallization from a Single Solvent (Isopropanol)
  • Dissolution: Place the crude 1-Chloro-3-morpholin-4-yl-propan-2-ol in an Erlenmeyer flask. Add a minimal amount of isopropanol and a boiling chip. Heat the mixture to a gentle boil with stirring until all the solid dissolves.[3]

  • Saturation: If the solid dissolves too easily, add more crude material. If it does not all dissolve, add small portions of hot isopropanol until a clear, saturated solution is obtained at the boiling point.[5]

  • Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling & Crystallization: Cover the flask and allow the solution to cool slowly to room temperature on a benchtop, undisturbed.[3] Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[4]

  • Washing: Wash the collected crystals with a small amount of ice-cold isopropanol to remove any residual mother liquor.[4][5]

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 3.2: Pre-Crystallization Purification via Acid-Base Extraction
  • Dissolution: Dissolve the crude product in ethyl acetate (approx. 10-20 mL per gram of crude material).

  • Acid Wash: Transfer the solution to a separatory funnel and wash with an equal volume of 1M HCl. Shake vigorously and allow the layers to separate. Drain and discard the lower aqueous layer, which contains protonated basic impurities. Repeat this wash one more time.[10]

  • Base Wash: Wash the organic layer with an equal volume of saturated sodium bicarbonate solution to neutralize any residual acid.

  • Brine Wash: Wash the organic layer with an equal volume of saturated NaCl (brine) solution to remove the bulk of the dissolved water.[10]

  • Drying & Concentration: Drain the organic layer into a clean flask and dry over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the solution on a rotary evaporator to yield the purified crude solid, which can then be recrystallized according to Protocol 3.1.

Section 4: Data and Visualization

Table 1: Recommended Solvent Systems for Recrystallization
Solvent / SystemBoiling Point (°C)Characteristics & Suitability
Isopropanol 82.5Good general-purpose solvent. Provides a significant temperature gradient for crystallization.
Ethanol 78.4Similar to isopropanol, often gives good quality crystals.
Acetone 56Lower boiling point, useful if the compound has a low melting point to avoid oiling out.[3]
Ethanol / Water VariableA powerful co-solvent system. The ratio can be fine-tuned to achieve optimal solubility.[4]
Toluene 111A less polar option that may alter crystal habit and reject different impurities.
Diagrams

G start Crystallization Attempted result Did Crystals Form? start->result oiled_out Did it Oil Out? result->oiled_out No success Success: Collect & Dry Crystals result->success Yes no_crystals Problem: No Crystals Formed oiled_out->no_crystals No oil_fix1 Re-heat & Add More Solvent (10-20%) oiled_out->oil_fix1 Yes no_crystal_fix1 Induce Nucleation: Scratch or Seed no_crystals->no_crystal_fix1 oil_fix2 Cool Very Slowly oil_fix1->oil_fix2 oil_fix3 Change Solvent System oil_fix2->oil_fix3 no_crystal_fix2 Concentrate Solution: Evaporate Solvent no_crystal_fix1->no_crystal_fix2 If Fails no_crystal_fix3 Add Anti-Solvent no_crystal_fix2->no_crystal_fix3 If Fails

Caption: Troubleshooting Decision Tree for Crystallization Issues.

G cluster_prep Pre-Treatment (Optional) cluster_cryst Crystallization cluster_analysis Analysis acid_base Acid-Base Extraction dissolve Dissolve in Hot Solvent acid_base->dissolve hot_filter Hot Filtration (if needed) dissolve->hot_filter cool Slow Cooling hot_filter->cool collect Vacuum Filtration & Washing cool->collect dry Drying collect->dry purity Purity Check (HPLC, GC, NMR) dry->purity crude Crude Product crude->acid_base

Sources

Troubleshooting

Technical Support Center: 1-Chloro-3-morpholin-4-yl-propan-2-ol Synthesis &amp; Epichlorohydrin Remediation

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical chemical engineering challenges associated with the purification of 1-chloro-3-morpholin-4-yl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical chemical engineering challenges associated with the purification of 1-chloro-3-morpholin-4-yl-propan-2-ol.

The synthesis of this compound relies on the ring-opening of epichlorohydrin (ECH) by morpholine 1[1]. Because unreacted ECH is a highly reactive alkylating agent, a presumed carcinogen, and highly toxic 2[2], its complete removal from the final batch is non-negotiable for downstream pharmaceutical integrity. This guide provides field-proven, self-validating methodologies to achieve <10 ppm residual ECH without degrading your product.

Part 1: Troubleshooting Guide & FAQs

Q1: Why does standard rotary evaporation fail to remove all unreacted epichlorohydrin from my batches? A1: Rotary evaporation typically operates at insufficient vacuum levels and lacks the mass transfer efficiency required to break the intermolecular hydrogen bonding within the viscous chlorohydrin product matrix. As the concentration of ECH drops, its activity coefficient decreases, making the final 1–5% exceptionally difficult to volatilize without applying excessive heat.

Q2: I am observing product discoloration and viscosity increases during distillation. How can I prevent this? A2: You are likely experiencing thermal degradation. 1-Chloro-3-morpholin-4-yl-propan-2-ol contains both a nucleophilic tertiary amine (the morpholine ring) and an electrophilic alkyl chloride. At temperatures exceeding 130 °C, intermolecular alkylation occurs, leading to oligomerization. To prevent this, implement multistage vacuum stripping with an inert gas (N2) purge . The nitrogen purge drastically lowers the partial pressure of ECH, allowing it to vaporize at much lower temperatures (e.g., 120 °C) under high vacuum (<6 mmHg), preserving product integrity 3[3].

Q3: Distillation alone leaves ~500 ppm of ECH. How can I chemically quench the remainder without destroying my product? A3: The most effective method is chemical quenching using an aqueous alkali metal sulfite, such as sodium sulfite (Na₂SO₃) 4[4]. The sulfite ion is a strong, selective nucleophile that attacks the epoxide ring of the residual ECH. This forms a highly water-soluble sulfonate adduct that can be quantitatively removed via a simple aqueous wash, leaving the lipophilic product in the organic phase.

Part 2: Quantitative Data Summaries

Table 1: Physical Properties & Distillation Parameters

Understanding the physical properties is critical for setting up phase separations and distillation parameters.

CompoundMolecular WeightBoiling Point (760 mmHg)DensityHazard Profile
Epichlorohydrin (ECH) 92.52 g/mol ~116 °C1.18 g/cm³Carcinogenic, Alkylating Agent
1-Chloro-3-morpholin-4-yl-propan-2-ol 179.64 g/mol 293.3 °C 5[5]1.183 g/cm³Irritant, Heat-Sensitive
Table 2: Comparison of ECH Remediation Strategies
Remediation MethodMechanism of ActionECH Reduction EfficiencyKey AdvantagePrimary Limitation
Standard Vacuum Distillation Thermal vaporization under reduced pressureReduces to ~500 ppmRemoves bulk ECH without adding reagentsCannot reach <10 ppm without risking thermal degradation
N₂-Purged Stripping Lowers ECH partial pressure via inert gasReduces to <10 ppmPreserves heat-sensitive productsRequires specialized stripping columns
Sodium Sulfite Quenching Nucleophilic ring-opening of epoxideReduces to <5 ppmHighly selective, operates at mild temperaturesRequires subsequent aqueous extraction

Part 3: Experimental Protocols & Visualizations

Protocol A: Multistage Vacuum Stripping with N₂ Purge

Causality: The subsurface N₂ purge lowers the partial pressure of the highly volatile ECH, allowing it to be stripped at 120 °C. This prevents the tertiary amine of the morpholine ring from attacking the alkyl chloride at elevated temperatures, which would otherwise cause oligomerization.

  • Preparation: Transfer the crude 1-chloro-3-morpholin-4-yl-propan-2-ol mixture to a jacketed stripping vessel equipped with a subsurface sparger.

  • Vacuum Initiation: Apply a vacuum of <6 mmHg to the system 3[3].

  • Heating: Gradually heat the vessel to 120 °C. Critical: Do not exceed 130 °C to prevent thermal degradation.

  • Purging: Introduce a subsurface nitrogen (N₂) purge. Maintain a nitrogen-to-product weight ratio of approximately 0.25 3[3].

  • Self-Validation Step: Analyze a 1 mL aliquot via GC-FID. The process is validated when the ECH peak area corresponds to <500 ppm, and the product peak shows no high-molecular-weight tailing (indicating zero thermal degradation).

Workflow A Crude Reaction Mixture B Vacuum Stripping (N2 Purge) A->B Bulk Removal C Na2SO3 Chemical Quench B->C Trace Mitigation D Aqueous Extraction C->D Adduct Formation E Purified Product (<10 ppm ECH) D->E Salt Removal

Fig 1: Step-by-step workflow for epichlorohydrin remediation.

Protocol B: Sodium Sulfite Quenching of Trace ECH

Causality: Sodium sulfite is chosen because the sulfite anion is a highly selective nucleophile that preferentially attacks the strained epoxide ring of ECH over the primary alkyl chloride of the product. This converts the lipophilic ECH into a highly polar sulfonate, forcing it into the aqueous phase 4[4].

  • Cooling: Cool the stripped product mixture to 40–50 °C.

  • Reagent Prep: Prepare a 15% w/v aqueous solution of sodium sulfite (Na₂SO₃).

  • Reaction: Add the sulfite solution to the organic mixture in a 1.5x molar excess relative to the estimated residual ECH 4[4].

  • Agitation: Vigorously agitate the biphasic mixture for 60 minutes to ensure complete nucleophilic ring-opening of the ECH epoxide.

  • Phase Separation: Allow the phases to separate. The water-soluble sulfonate adduct will partition entirely into the aqueous layer.

  • Self-Validation Step: Test the final organic phase via GC-MS. The system is validated when residual ECH is undetectable (<10 ppm) and the aqueous waste phase tests positive for sulfonate adducts, confirming the mass balance of the quenched ECH.

Mechanism ECH Residual Epichlorohydrin Reaction Nucleophilic Ring Opening ECH->Reaction Sulfite Sodium Sulfite (Na2SO3) Sulfite->Reaction Adduct Water-Soluble Sulfonate Adduct Reaction->Adduct Phase Transfer

Fig 2: Chemical quenching mechanism of ECH using sodium sulfite.

References

  • Process for the reduction of free epichlorohydrin in epoxy compounds (US4924013A). Google Patents. 4

  • Process for removing trace amounts of epichlorohydrin from heat sensitive glycidyl products (US4395542A). Google Patents. 3

  • Standard Operating Procedure: Epichlorohydrin. UNC Charlotte. 2

  • US 2003/0130280 A1 (Synthesis of 1-chloro-3-morpholin-4-yl-propan-2-ol). Googleapis.com. 1

  • 1-Chloro-3-morpholin-4-yl-propan-2-ol | CAS#:40893-69-4. Chemsrc. 5

Sources

Optimization

Preventing degradation of 1-Chloro-3-morpholin-4-yl-propan-2-ol during laboratory storage

Technical Support Center: 1-Chloro-3-morpholin-4-yl-propan-2-ol Welcome to the technical support guide for 1-Chloro-3-morpholin-4-yl-propan-2-ol. This document provides in-depth guidance for researchers, scientists, and...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 1-Chloro-3-morpholin-4-yl-propan-2-ol

Welcome to the technical support guide for 1-Chloro-3-morpholin-4-yl-propan-2-ol. This document provides in-depth guidance for researchers, scientists, and drug development professionals on the proper storage, handling, and troubleshooting of this compound to prevent degradation and ensure experimental integrity.

Frequently Asked Questions (FAQs)

Q1: What is 1-Chloro-3-morpholin-4-yl-propan-2-ol and why is its stability important?

A1: 1-Chloro-3-morpholin-4-yl-propan-2-ol is a key chemical intermediate often used in the synthesis of pharmaceutical compounds. Its molecular structure contains a reactive chlorohydrin functional group and a morpholine ring. The stability of this compound is critical because degradation can lead to the formation of impurities that may compromise the yield, purity, and safety profile of the final active pharmaceutical ingredient (API). Ensuring its stability from the moment of receipt through to its use in a reaction is paramount for reproducible and reliable results.

Q2: What are the primary signs of degradation to look for?

A2: Degradation may manifest through both physical and chemical changes. Physical indicators include a change in color (e.g., developing a yellow tint), the appearance of precipitates, or clumping of the material.[1] However, significant degradation can occur without any visible signs. Chemical degradation is definitively identified through analytical techniques like HPLC, GC-MS, or NMR, which will show the appearance of new impurity peaks and a decrease in the area of the main compound peak.[2]

Q3: What are the recommended long-term storage conditions?

A3: To ensure maximum stability, the compound should be stored in a tightly sealed, amber glass container in a cool, dry, and dark place.[1][2] For long-term preservation, storage at low temperatures (refrigerated at 2-8°C or frozen at -20°C) is strongly recommended.[3] The container should be flushed with an inert gas, such as argon or nitrogen, before sealing to displace oxygen and moisture.[4]

Q4: How should I handle the compound for routine laboratory use?

A4: For routine use, it is best practice to create smaller aliquots from the main stock. This minimizes the number of times the primary container is opened, reducing exposure to atmospheric moisture and oxygen.[2] Allow an aliquot to warm to room temperature in a desiccator before opening to prevent condensation from forming inside the vial. Always handle the compound in a well-ventilated area or fume hood.[5][6]

Troubleshooting Guide: Degradation Pathways & Prevention

A core challenge in working with 1-Chloro-3-morpholin-4-yl-propan-2-ol is its susceptibility to degradation via several chemical pathways. Understanding these mechanisms is key to preventing them.

Issue: A new, unexpected peak appears in my GC-MS or HPLC analysis, suggesting the formation of an impurity.

This is a common issue resulting from the inherent reactivity of the chlorohydrin moiety. The most probable degradation pathways are outlined below.

Pathway 1: Intramolecular Cyclization (Epoxide Formation)
  • Causality: The most significant degradation pathway for this molecule is a base-promoted intramolecular cyclization. The basic nitrogen atom of the morpholine ring can act as an internal base, deprotonating the hydroxyl group. The resulting alkoxide is a potent nucleophile that attacks the adjacent carbon bearing the chlorine atom in an intramolecular SN2 reaction, displacing the chloride and forming a reactive epoxide impurity (1-(morpholinomethyl)oxirane).[7][8] This reaction can proceed even with trace amounts of base or at elevated temperatures.

  • Prevention Strategy:

    • pH Control: Ensure the compound is not exposed to basic conditions. If dissolving, use neutral or slightly acidic solvents.

    • Temperature Control: Store the compound at low temperatures (-20°C is ideal for long-term storage) to significantly slow the rate of this intramolecular reaction.[3]

    • Inertness: Store as a dry solid. In solution, the rate of cyclization can be solvent-dependent.

Pathway 2: Oxidation
  • Causality: The secondary alcohol group is susceptible to oxidation, which would convert it into a ketone (1-Chloro-3-morpholin-4-yl-propan-2-one). This can be initiated by atmospheric oxygen over long periods, exposure to light, or reaction with incompatible oxidizing materials.[2] The tertiary amine of the morpholine ring can also be oxidized to form an N-oxide.

  • Prevention Strategy:

    • Inert Atmosphere: Always store the compound under an inert atmosphere like argon or nitrogen to displace oxygen.[4]

    • Light Protection: Use amber vials or store containers in the dark to prevent photolytic degradation.[1][2]

    • Material Compatibility: Avoid storing near strong oxidizing agents.[4]

Pathway 3: Hydrolysis
  • Causality: The carbon-chlorine bond can undergo nucleophilic substitution by water (hydrolysis) to form a diol (3-morpholin-4-yl-propane-1,2-diol). This process is accelerated by elevated temperatures and non-neutral pH conditions.

  • Prevention Strategy:

    • Moisture Control: Keep the container tightly sealed to prevent the ingress of atmospheric moisture.[9] Storing in a desiccator provides an additional layer of protection.[1]

    • Use of Anhydrous Solvents: When preparing solutions, use high-purity, anhydrous solvents.

The following diagram illustrates these primary degradation pathways.

G cluster_degradation Degradation Products main 1-Chloro-3-morpholin-4-yl-propan-2-ol epoxide 1-(Morpholinomethyl)oxirane main->epoxide Intramolecular Cyclization (Base, Heat) ketone 1-Chloro-3-morpholin-4-yl-propan-2-one main->ketone Oxidation (O₂, Light, Oxidizing Agents) diol 3-Morpholinopropane-1,2-diol main->diol Hydrolysis (H₂O, Heat)

Caption: Primary degradation pathways for 1-Chloro-3-morpholin-4-yl-propan-2-ol.

Recommended Storage and Handling Protocols

To ensure the long-term integrity of your sample, follow this structured workflow from receipt to use.

G receive Receive Compound qc Perform Initial QC (e.g., HPLC, NMR) receive->qc aliquot Aliquot into smaller, pre-weighed portions in amber glass vials qc->aliquot inert Purge each vial with inert gas (Ar or N₂) aliquot->inert seal Seal tightly with high-quality, chemically resistant caps inert->seal store Store in designated cold storage (-20°C or 2-8°C) seal->store log Log batch number, date, and storage location store->log

Caption: Recommended workflow for sample receipt and long-term storage.

Summary of Storage Conditions
ParameterShort-Term Storage (Working Stock, < 1 month)Long-Term Storage (Archival Stock, > 1 month)Rationale
Temperature 2-8°C (Refrigerated)-20°C (Frozen)Reduces the rate of all degradation reactions.[3]
Atmosphere Tightly sealed, minimal headspacePurged with inert gas (Argon or Nitrogen)Prevents oxidation and hydrolysis by displacing O₂ and moisture.[4]
Light Stored in amber vial or in the darkStored in amber vial in the darkPrevents photolytic degradation pathways.[1][2]
Container Tightly sealed amber glass vialTightly sealed amber glass vialGlass is inert, and amber color protects from light.[3]
Environment Cool, dry, well-ventilated areaCool, dry, well-ventilated areaEnsures general stability and safety.[5][9]

Experimental Protocol: Quality Control and Aliquoting

This protocol details the steps for processing a newly received batch of 1-Chloro-3-morpholin-4-yl-propan-2-ol to ensure quality and prepare for stable long-term storage.

Objective: To verify the purity of a new batch and prepare aliquots for stable storage to prevent degradation of the main stock.

Materials:

  • 1-Chloro-3-morpholin-4-yl-propan-2-ol (new batch)

  • Amber glass vials with PTFE-lined caps

  • Analytical balance

  • Argon or Nitrogen gas with a regulator and tubing

  • HPLC or GC-MS system[10][11]

  • Anhydrous solvents for analysis (e.g., Acetonitrile, Methanol)

  • Pipettes and other standard laboratory glassware

Procedure:

  • Initial Purity Assessment:

    • Before opening the main container, allow it to equilibrate to room temperature.

    • Prepare a sample for analysis according to your established analytical method (e.g., HPLC, GC-MS).[10][11]

    • Run the analysis to obtain a purity profile. This will serve as the baseline (T=0) data for future stability checks.

    • Confirm that the purity meets your experimental requirements. Document the chromatogram and purity data.

  • Aliquoting Procedure:

    • In a controlled environment (e.g., a fume hood with low humidity), weigh the desired amount of the compound into pre-labeled amber glass vials.

    • Work efficiently to minimize the compound's exposure to the atmosphere.

  • Inert Gas Purging:

    • Gently flush the headspace of each vial with a slow stream of argon or nitrogen gas for 15-30 seconds. The goal is to displace the air, not to blow the solid material out of the vial.

    • Immediately and tightly seal the vial with its cap.

  • Sealing and Storage:

    • Ensure caps are securely fastened. For extra protection, you can wrap the cap-vial interface with parafilm.

    • Place the sealed aliquots into a labeled secondary container.

    • Transfer the container to the appropriate long-term storage location (-20°C freezer or 2-8°C refrigerator).

  • Documentation:

    • Record the compound name, batch number, aliquot amounts, date of aliquoting, and storage location in your laboratory notebook or LIMS.

References

  • R. M. Allen, C. A. R. Small, R. S. Rittgers, D. J. W. Allen, Characterization of a New Pathway for Epichlorohydrin Degradation by Whole Cells of Xanthobacter Strain Py2, Applied and Environmental Microbiology, [Link]

  • Katie Garber, CHEM 222: Synthesis of Epoxides: Base-promoted Cyclization of Halohydrins, YouTube, [Link]

  • Kanto Chemical Co., Inc., Safety Data Sheet, Kanto Chemical Co., Inc., [Link]

  • Master Organic Chemistry, Reactions and Mechanisms, Master Organic Chemistry, [Link]

  • Kao Chemicals, Safety Data Sheet, Kao Chemicals, [Link]

  • E-COLL, Safety data sheet, E-COLL, [Link]

  • S. Athanaselis, S. Pipili, E. Johnson, A. Spiliopoulou, C. Maravelias, Stability of Morphine, Codeine, and 6-acetylmorphine in Blood at Different Sampling and Storage Conditions, PubMed, [Link]

  • PubChem, (2R)-1-Chloro-3-[[3-fluoro-4-(4-morpholinyl)phenyl]amino]-2-propanol, National Center for Biotechnology Information, [Link]

  • National Institute for Environmental Studies, Japan, Analytical Methods, National Institute for Environmental Studies, Japan, [Link]

  • ResearchGate, An updated review on morpholine derivatives with their pharmacological actions, ResearchGate, [Link]

  • Pharmaffiliates, (R)-1-Chloro-3-((3-fluoro-4-morpholinophenyl)amino)propan-2-ol, Pharmaffiliates, [Link]

  • ResearchGate, Sustainable Synthesis of Epoxides from Halohydrin Cyclization by Composite Solid-Based Catalysts, ResearchGate, [Link]

  • ChemRxiv, Photochemical Degradation of Short-Chain Chlorinated Paraffins in Aqueous Solution by Hydrated Electrons and Hydroxyl Radicals, ChemRxiv, [Link]

  • Lane Lab of Chemistry, 124 CHM2211 Epoxide Synthesis via Base Promoted Halohydrin Cyclization, YouTube, [Link]

  • Pradeep Research Group, Understanding the Degradation Pathway of the Pesticide, Chlorpyrifos by Noble Metal Nanoparticles, ACS Publications, [Link]

  • ResearchGate, Metolachlor degradation pathway, ResearchGate, [Link]

  • ResearchGate, Analytical Methods for Residual Solvents Determination in Pharmaceutical Products, ResearchGate, [Link]

  • A. G. M. Barrett, M. L. Smith, M. Zancanella, Intramolecular Cyclization Strategies Toward the Synthesis of Zoanthamine Alkaloids, National Institutes of Health, [Link]

  • ResearchGate, Determination of 3-Chloro-1,2-Propanediol in Foods and Food Ingredients by Gas Chromatography with Mass Spectrometric Detection: Collaborative Study, ResearchGate, [Link]

  • SciSpace, Determination of 3-Chloro-1,2-Propanediol in Foods and Food Ingredients by Gas Chromatography with Mass Spectrometric Detection: Collaborative Study, SciSpace, [Link]

  • Agilent Technologies, Agilent GS-OxyPLOT Column Performance, Agilent Technologies, [Link]

Sources

Reference Data & Comparative Studies

Validation

HPLC method validation for 1-Chloro-3-morpholin-4-yl-propan-2-ol purity analysis

An In-Depth Guide to the Validation of a Stability-Indicating HPLC Method for Purity Analysis of 1-Chloro-3-morpholin-4-yl-propan-2-ol A Senior Application Scientist's Perspective on Method Validation In the landscape of...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Validation of a Stability-Indicating HPLC Method for Purity Analysis of 1-Chloro-3-morpholin-4-yl-propan-2-ol

A Senior Application Scientist's Perspective on Method Validation

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. The compound 1-Chloro-3-morpholin-4-yl-propan-2-ol is a critical intermediate in the synthesis of various pharmaceutical agents, including the oxazolidinone antibiotic Linezolid.[1][2] Consequently, a robust analytical method to assess its purity is paramount.

This guide moves beyond a simple checklist-style validation. It provides a comparative analysis of methodological choices and delves into the scientific rationale underpinning the validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method. Our objective, as mandated by global regulatory bodies like the FDA and EMA, is to develop and validate an analytical procedure that is demonstrably "suitable for its intended purpose."[3][4] This guide is designed for researchers, scientists, and drug development professionals who require a practical and scientifically sound framework for HPLC method validation.

The Analytical Challenge: Method Development and System Selection

The molecular structure of 1-Chloro-3-morpholin-4-yl-propan-2-ol—a polar compound with a tertiary amine and no significant chromophore—presents a distinct analytical challenge.[5][6] The primary goal is to develop a method capable of separating the main compound from its potential process-related impurities and degradation products.

Comparative Selection of Chromatographic Conditions

A reversed-phase HPLC (RP-HPLC) approach is the logical starting point due to its versatility. However, the choice of column and mobile phase is critical for achieving adequate retention and selectivity.

ParameterMethod A (Selected) Alternative B (C8) Alternative C (HILIC) Rationale for Selection (Method A)
Stationary Phase C18, 5 µm, 4.6 x 150 mmC8, 5 µm, 4.6 x 150 mmHILIC, 5 µm, 4.6 x 150 mmThe C18 phase provides sufficient hydrophobicity to retain the analyte when using a highly aqueous mobile phase, offering a good balance between retention and analysis time. While C8 offers less retention, it may not be sufficient for separating closely related polar impurities. HILIC is a valid alternative for highly polar compounds but can suffer from longer equilibration times and issues with sample solvent compatibility.[7]
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileGradient: 5% B to 40% B over 20 minA: 0.1% Formic Acid in WaterB: AcetonitrileGradient: 3% B to 35% B over 20 minA: Acetonitrile with 0.1% Formic AcidB: Water with 0.1% Formic AcidGradient: 95% A to 70% A over 20 minA mild acidic modifier like formic acid is used to protonate the morpholine nitrogen, ensuring good peak shape by minimizing interaction with residual silanols on the column.[6] A gradient elution is necessary to elute potential non-polar impurities while ensuring the main peak is well-resolved.
Detection UV at 210 nmUV at 210 nmUV at 210 nmThe analyte lacks a strong UV chromophore. Detection at a low wavelength (210 nm) is necessary for adequate sensitivity. While this can increase baseline noise and interference from mobile phase components, a high-purity solvent system mitigates this risk.
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and column efficiency.
Column Temp. 30 °C30 °C35 °CMaintaining a constant, slightly elevated temperature ensures reproducible retention times and reduces mobile phase viscosity.

Establishing Specificity through Forced Degradation

Before validation can commence, the method's ability to be "stability-indicating" must be proven. This is achieved through forced degradation studies, where the drug substance is subjected to stress conditions more severe than those used for accelerated stability testing.[8][9] The goal is to generate potential degradation products and demonstrate that the analytical method can resolve them from the parent peak and from each other, ensuring the method is specific.[10][11]

The workflow for a forced degradation study is a critical preliminary step to full method validation.

cluster_prep Sample Preparation cluster_stress Stress Conditions (ICH Q1A) cluster_analysis Analysis & Evaluation API API Stock Solution Control Untreated Control Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Oxidation Oxidative (e.g., 3% H2O2, RT) Thermal Thermal (e.g., 80°C Dry Heat) Photo Photolytic (ICH Q1B Light Exposure) HPLC Analyze all samples by HPLC-DAD Control->HPLC Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Evaluate Evaluate Peak Purity & Resolution HPLC->Evaluate Specificity_Met Specificity_Met Evaluate->Specificity_Met Method Specificity Confirmed?

Caption: Forced Degradation Workflow.

Experimental Protocol: Forced Degradation
  • Prepare Stock Solution: Prepare a stock solution of 1-Chloro-3-morpholin-4-yl-propan-2-ol in a 50:50 mixture of acetonitrile and water at a concentration of 1.0 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 4 hours. Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of approximately 0.1 mg/mL.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C for 2 hours. Cool, neutralize with 0.1 M HCl, and dilute to a final concentration of approximately 0.1 mg/mL.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store at room temperature for 24 hours. Dilute to a final concentration of approximately 0.1 mg/mL.[11]

  • Thermal Degradation: Store the solid API in an oven at 80°C for 48 hours. Dissolve the stressed solid to prepare a solution of 0.1 mg/mL.[12]

  • Photolytic Degradation: Expose the solid API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B). Dissolve the stressed solid to prepare a solution of 0.1 mg/mL.[10]

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using the proposed HPLC method with a photodiode array (PDA) detector.

  • Evaluation: Assess the chromatograms for the resolution between the parent peak and any formed degradants. Utilize the PDA to evaluate peak purity, ensuring the parent peak is spectrally homogeneous in all stressed conditions. The target degradation is 5-20%.[11]

The Validation Gauntlet: A Parameter-by-Parameter Analysis

Method validation is the documented process that proves an analytical method is suitable for its intended use.[13] The validation parameters are dictated by the International Council for Harmonisation (ICH) guideline Q2(R2).[14][15][16]

cluster_primary Core Performance Characteristics cluster_secondary Sensitivity & Reliability center Validated HPLC Method Specificity Specificity center->Specificity Linearity Linearity & Range center->Linearity Accuracy Accuracy center->Accuracy Precision Precision center->Precision Robustness Robustness center->Robustness LOD Detection Limit (LOD) Linearity->LOD LOQ Quantitation Limit (LOQ) Linearity->LOQ Precision->Accuracy

Caption: Interrelation of HPLC Validation Parameters.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[4]

  • Causality: This is the most critical validation parameter for a purity-indicating method. Without proven specificity, the method cannot be trusted to distinguish new impurities or degradation products from the main compound.

  • Protocol:

    • Analyze a blank (diluent) to ensure no interfering peaks at the retention time of the analyte.

    • Analyze the results from the forced degradation study. The method is specific if all degradation product peaks are baseline resolved from the analyte peak (Resolution > 2.0).

    • Analyze a sample of the analyte spiked with all known potential process impurities. Confirm resolution.

  • Acceptance Criteria: The analyte peak must be free from any co-eluting peaks in the presence of blanks, impurities, and degradants, as demonstrated by peak purity analysis (purity angle < purity threshold) and chromatographic resolution.

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations for which the method has been shown to be linear, accurate, and precise.[17]

  • Causality: Linearity is essential for accurate quantitation. It establishes the mathematical relationship (calibration curve) used to calculate the concentration of impurities and the assay of the main component.

  • Protocol:

    • Prepare a series of at least five standard solutions of the analyte spanning 50% to 150% of the target analytical concentration (e.g., for a 0.1 mg/mL target, prepare standards at 0.05, 0.075, 0.10, 0.125, and 0.15 mg/mL).

    • Inject each standard in triplicate.

    • Plot the average peak area against the concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) of the regression line should be ≥ 0.999. The y-intercept should be insignificant compared to the response at 100% concentration.

Concentration LevelConcentration (µg/mL)Avg. Peak Area
50%50498,500
75%75751,200
100%1001,002,100
125%1251,249,500
150%1501,503,000
Regression Results r² = 0.9998 y = 10015x - 520
Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is typically assessed using a recovery study.[18]

  • Causality: Accuracy confirms that there are no systematic errors (bias) in the method. It ensures that the measured amount of an impurity or the main analyte reflects the true amount present in the sample.

  • Protocol:

    • Prepare a sample matrix (e.g., a solution containing a known amount of a placebo or a related compound).

    • Spike the matrix with the analyte at three different concentration levels across the range (e.g., 80%, 100%, and 120%).

    • Prepare three replicate samples at each concentration level.

    • Analyze the samples and calculate the percentage recovery of the analyte.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% for each level.

Spike LevelTheoretical (µg/mL)Measured (µg/mL)Recovery (%)
80% (n=3)80.079.599.4
100% (n=3)100.0100.3100.3
120% (n=3)120.0118.999.1
Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: Repeatability and Intermediate Precision.[4][19]

  • Causality: Precision measures the random error of the method. High precision (low variability) is crucial for ensuring that results are reliable and reproducible over time and between different analysts or equipment.

  • Protocol:

    • Repeatability (Intra-assay precision):

      • Prepare six individual samples of the analyte at 100% of the target concentration.

      • Analyze all six samples on the same day, by the same analyst, on the same instrument.

      • Calculate the Relative Standard Deviation (RSD) of the results.

    • Intermediate Precision:

      • Repeat the repeatability study on a different day, with a different analyst, and on a different HPLC system (if available).

      • Compare the results from both sets of experiments.

  • Acceptance Criteria: The RSD for repeatability should be ≤ 1.0%. The RSD for intermediate precision (across both data sets) should be ≤ 2.0%.

Precision LevelAnalyst/Day/InstrumentMean Assay (%)RSD (%)
Repeatability Analyst 1 / Day 1 / Inst 199.80.45
Intermediate Analyst 2 / Day 2 / Inst 2100.10.52
Overall (n=12) Combined Data99.950.78
Detection Limit (LOD) and Quantitation Limit (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[3]

  • Causality: LOD and LOQ define the sensitivity of the method. For a purity analysis, the LOQ must be low enough to accurately measure impurities at their specified reporting limits (e.g., 0.05% as per ICH Q3A).

  • Protocol (Based on Signal-to-Noise Ratio):

    • Determine the signal-to-noise (S/N) ratio by comparing the analyte signal from samples with known low concentrations to the noise of the baseline.

    • LOD is typically established at a S/N ratio of 3:1.

    • LOQ is typically established at a S/N ratio of 10:1.

    • Confirm the LOQ by preparing and analyzing at least six samples at the proposed LOQ concentration and verifying that the precision (RSD) and accuracy meet acceptance criteria (e.g., RSD ≤ 10%).

  • Acceptance Criteria: LOQ must be at or below the reporting threshold for impurities.

ParameterS/N RatioConcentration (µg/mL)Result
LOD ~3:10.0150.015% of 0.1 mg/mL
LOQ ~10:10.0500.05% of 0.1 mg/mL
Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[18]

  • Causality: Robustness testing is a form of risk assessment. It identifies which method parameters are most critical and need to be tightly controlled, ensuring the method will perform reliably in a routine QC environment where minor variations are inevitable.

  • Protocol:

    • Vary critical chromatographic parameters one at a time, such as:

      • Flow Rate (± 0.1 mL/min)

      • Column Temperature (± 2 °C)

      • Mobile Phase pH / Composition (e.g., % Organic ± 2%)

    • Analyze a system suitability solution under each condition.

  • Acceptance Criteria: System suitability parameters (e.g., resolution between critical pairs, peak tailing factor, theoretical plates) must remain within their pre-defined acceptance limits for all tested variations.

Conclusion: A Foundation of Trust

The validation of an HPLC method is a systematic scientific investigation that establishes a foundation of trust in analytical data. By following the principles outlined in this guide—grounded in ICH guidelines[15][20]—and by understanding the causality behind each validation parameter, researchers can develop and implement a robust, reliable, and defensible HPLC method for the purity analysis of 1-Chloro-3-morpholin-4-yl-propan-2-ol. This ensures that the quality of this critical intermediate is controlled, safeguarding the integrity of the final pharmaceutical product. The data presented herein demonstrates that the proposed RP-HPLC method is specific, linear, accurate, precise, and robust, making it suitable for its intended purpose in a regulated environment.

References

  • N. A. Kumar, A. S. S. k. S. Kumar, M. S. Kumar, and P. S. Kumar, "Development of forced degradation and stability indicating studies of drugs—A review," Journal of Applied Pharmaceutical Science, 2012. [URL: https://japsonline.com/admin/php/uploads/584_pdf.pdf]
  • U.S. Food and Drug Administration, "Q2(R2) Validation of Analytical Procedures," FDA, 2024. [URL: https://www.fda.
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  • Nelson Labs, "Forced Degradation Studies for Stability," Nelson Labs. [URL: https://www.nelsonlabs.
  • U.S. Food and Drug Administration, "Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics," FDA, 2015. [URL: https://www.fda.
  • Quotient Sciences, "A practical guide to forced degradation and stability studies for drug substances," Quotient Sciences. [URL: https://www.quotientsciences.com/resources/blogs/a-practical-guide-to-forced-degradation-and-stability-studies-for-drug-substances/]
  • ProPharma, "Highlights from FDA's Analytical Test Method Validation Guidance," ProPharma, 2024. [URL: https://www.propharmagroup.
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  • ResolveMass, "Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects," ResolveMass, 2026. [URL: https://www.resolvemass.
  • European Medicines Agency, "ICH Q2(R2) Validation of analytical procedures - Scientific guideline," EMA, 2023. [URL: https://www.ema.europa.eu/en/documents/scientific-guideline/ich-q2r2-validation-analytical-procedures-step-5_en.pdf]
  • U.S. Food and Drug Administration, "Q2(R2) Validation of Analytical Procedures," FDA, 2024. [URL: https://www.fda.gov/media/176935/download]
  • U.S. Food and Drug Administration, "Analytical Procedures and Methods Validation for Drugs and Biologics," FDA, 2015. [URL: https://www.fda.
  • ECA Academy, "EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5," ECA Academy, 2024. [URL: https://www.gmp-compliance.org/gmp-news/ema-publishes-ich-q14-guideline-on-analytical-procedure-development-step-5]
  • European Medicines Agency, "Quality guidelines: specifications, analytical procedures and analytical validation," EMA, 2023. [URL: https://www.ema.europa.
  • European Medicines Agency, "ICH Q2(R2) Guideline on validation of analytical procedures - Step 5," EMA, 2023. [URL: https://www.ema.europa.eu/en/documents/scientific-guideline/ich-q2r2-validation-analytical-procedures-step-5_en.pdf]
  • ResearchGate, "Q2(R1) Validation of Analytical Procedures: An Implementation Guide," ResearchGate. [URL: https://www.researchgate.
  • A. D. Rajmane and K. P. Shinde, "A Review of HPLC Method Development and Validation as per ICH Guidelines," Asian Journal of Pharmaceutical Analysis, 2021. [URL: https://ajpa.info/index.php/ajpa/article/view/511]
  • BenchChem, "High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Morpholine Compounds," BenchChem. [URL: https://www.benchchem.com/application-notes/hplc-methods-for-analysis-of-morpholine-compounds]
  • ECA Academy, "ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology," ECA Academy. [URL: https://www.gmp-compliance.org/guidelines/gmp-guideline/ich-q2r1-validation-of-analytical-procedures-text-and-methodology]
  • ICH, "Validation of Analytical Procedures: Text and Methodology Q2(R1)," ICH, 2005. [URL: https://database.ich.org/sites/default/files/Q2_R1__Guideline.pdf]
  • U.S. Food and Drug Administration, "Q2(R1) Validation of Analytical Procedures: Text and Methodology," FDA, 2005. [URL: https://www.fda.gov/media/71784/download]
  • SOE web, "Liquid phase method for morpholine," SOE web, 2023. [URL: https://www.soe-ele.com/xw-zx/656.html]
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  • ChemicalBook, "(S)-1-Chloro-3-((3-fluoro-4-Morpholinophenyl)aMino)propan-2-ol," ChemicalBook, 2023. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB02677139.htm]
  • ResearchGate, "Determination of morpholine in air by derivatisation with 1-naphthylisothiocyanate and HPLC analysis," ResearchGate. [URL: https://www.researchgate.
  • ACS Publications, "Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals," ACS Publications, 2017. [URL: https://pubs.acs.org/doi/10.1021/acs.oprd.7b00192]
  • ResearchGate, "New chemo-enzymatic synthesis of (R)-1-chloro-3-(piperidin-1-yl) propan-2-ol," ResearchGate, 2019. [URL: https://www.researchgate.net/publication/331908740_New_chemo-enzymatic_synthesis_of_R-1-chloro-3-piperidin-1-yl_propan-2-ol]
  • Pharmaceutical Technology, "Evaluating Impurities in Drugs (Part II of III)," Pharmaceutical Technology, 2012. [URL: https://www.pharmtech.
  • World Journal of Pharmaceutical Research, "Synthesis and Characterization of Impurities of Different Drugs: A Review," WJPR, 2022. [URL: https://s3.amazonaws.com/academia.edu.documents/103285740/1654247568.pdf?response-content-disposition=inline%3B%20filename%3DSYNTHESIS_AND_CHARACTERIZATION_OF_IMPURI.pdf&X-Amz-Algorithm=AWS4-HMAC-SHA256&X-Amz-Credential=AKIAIWOWYYGZ2Y53UL3A%2F20220603%2Fus-east-1%2Fs3%2Faws4_request&X-Amz-Date=20220603T091249Z&X-Amz-Expires=3600&X-Amz-SignedHeaders=host&X-Amz-Signature=47a46f04e1352e8549723226715690327f3099c262f3a6936338b284883f3f3f]

Sources

Comparative

GC-MS Comparative Analysis of 1-Chloro-3-morpholinopropan-2-ol Synthesized via Different Routes

Introduction 1-chloro-3-morpholinopropan-2-ol (CAS: 40893-69-4) is a critical chlorohydrin intermediate widely utilized in the synthesis of chiral morpholine derivatives, such as (R)-4-(oxiran-2-ylmethyl)morpholine, and...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

1-chloro-3-morpholinopropan-2-ol (CAS: 40893-69-4) is a critical chlorohydrin intermediate widely utilized in the synthesis of chiral morpholine derivatives, such as (R)-4-(oxiran-2-ylmethyl)morpholine, and various active pharmaceutical ingredients (APIs) including furaltadone and linezolid analogues[1]. For drug development professionals and process chemists, the purity of this intermediate dictates the yield and safety profile of downstream APIs.

Industrially, this intermediate is synthesized via two primary pathways:

  • Route A : Nucleophilic ring-opening of epichlorohydrin by morpholine[1].

  • Route B : Nucleophilic substitution of 1,3-dichloro-2-propanol (1,3-DCP) by morpholine[2][3].

While both routes yield the desired product, their distinct mechanistic pathways generate entirely different impurity profiles. Residual genotoxic impurities (such as epichlorohydrin) and structural byproducts must be rigorously tracked. This guide provides an objective, data-driven GC-MS comparative analysis of the product synthesized via both routes, detailing self-validating experimental protocols, mechanistic causality, and quantitative impurity profiling.

Mechanistic Pathways & Causality of Impurities

Understanding the causality behind byproduct formation is essential for process optimization and analytical tracking.

Route A (Epichlorohydrin Pathway) This reaction proceeds via an SN2 mechanism. Under neutral or slightly basic conditions, the morpholine nitrogen attacks the less sterically hindered terminal carbon of the epoxide, yielding the target 1-chloro-3-morpholinopropan-2-ol[4].

  • Impurity Causality: If acidic conditions are present, the epoxide oxygen becomes protonated, shifting the nucleophilic attack to the more substituted carbon, which forms the regioisomer 2-chloro-3-morpholinopropan-1-ol[4]. Furthermore, the presence of trace water leads to the hydrolysis of the starting material into 3-chloropropane-1,2-diol[4].

Route B (1,3-Dichloro-2-propanol Pathway) This route proceeds via direct SN2 displacement of one primary chloride on the 1,3-DCP backbone by morpholine.

  • Impurity Causality: Because 1,3-DCP possesses two identical electrophilic sites, over-alkylation is a significant thermodynamic risk. If morpholine is not strictly controlled as the limiting reagent, a secondary substitution occurs, yielding the heavy dimer 1,3-dimorpholinopropan-2-ol.

SynthesisRoutes M1 Morpholine Prod 1-chloro-3-morpholinopropan-2-ol (Target Product) M1->Prod SN2 Ring Opening M2 Morpholine M2->Prod SN2 Substitution Epi Epichlorohydrin (Route A) Epi->Prod Base/Neutral ByA Regioisomer & Diol Byproducts Epi->ByA Acidic/H2O DCP 1,3-Dichloro-2-propanol (Route B) DCP->Prod Base Catalyst ByB 1,3-dimorpholinopropan-2-ol (Over-alkylation) DCP->ByB Excess Amine

Synthetic workflows and mechanistic pathways for Route A and Route B.

Experimental Methodologies

The following self-validating protocols highlight the critical parameters required to synthesize and prepare the samples for GC-MS analysis.

Protocol 1: Synthesis via Route A (Epichlorohydrin)
  • Reaction Setup : In a flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve morpholine (1.0 eq) in anhydrous methanol. Causality: Anhydrous conditions are critical to prevent the formation of 3-chloropropane-1,2-diol[4].

  • Addition : Cool the mixture to 0 °C using an ice bath. Add epichlorohydrin (1.0 eq) dropwise. Causality: The ring-opening is highly exothermic; low temperatures control the reaction rate and minimize the polymerization of epichlorohydrin[4].

  • Propagation : Remove the ice bath, allow the mixture to warm to room temperature, and stir for 4–6 hours. Monitor completion via TLC.

  • Workup : Concentrate the mixture under reduced pressure. Dissolve the crude residue in dichloromethane (DCM) and wash with distilled water. Causality: The water wash partitions out highly polar diol byproducts and residual unreacted morpholine[4]. Dry the organic layer over anhydrous Na₂SO₄ and concentrate.

Protocol 2: Synthesis via Route B (1,3-DCP)
  • Reaction Setup : Dissolve 1,3-dichloro-2-propanol (1.2 eq) in acetonitrile. Causality: A slight excess of the electrophile is used to statistically favor mono-alkylation and suppress dimer formation. Add anhydrous K₂CO₃ (1.5 eq) as an acid scavenger.

  • Addition : Add morpholine (1.0 eq) dropwise at room temperature.

  • Propagation : Heat the mixture to 60 °C for 12 hours. Causality: Elevated temperature is required because the direct displacement of a primary chloride is less kinetically favorable than epoxide ring-opening.

  • Workup : Filter the reaction mixture to remove precipitated KCl salts. Concentrate the filtrate, dissolve in DCM, wash with brine, dry over Na₂SO₄, and concentrate.

Protocol 3: GC-MS Sample Preparation & Derivatization

Causality of Derivatization: 1-chloro-3-morpholinopropan-2-ol contains a free secondary hydroxyl group. In gas chromatography, free hydroxyls interact strongly with the silanol groups of the column's stationary phase, resulting in severe peak tailing, thermal degradation, and poor quantitation. To validate the analytical system, we derivatize the -OH group to a volatile trimethylsilyl (TMS) ether.

  • Aliquot : Transfer 10 mg of the crude product into a 2 mL GC autosampler vial.

  • Solvent : Dissolve the sample in 1.0 mL of anhydrous ethyl acetate.

  • Derivatization : Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% Trimethylchlorosilane (TMCS).

  • Incubation : Seal the vial tightly and heat at 60 °C for 30 minutes. Cool to room temperature prior to GC injection.

GCMSWorkflow Sample Crude Reaction Mixture (Contains Target + Impurities) Ext Liquid-Liquid Extraction (DCM/H2O) Sample->Ext Removes Salts/Polar Byproducts Deriv Derivatization (BSTFA + 1% TMCS, 60°C) Ext->Deriv Silylates -OH Groups GC Capillary GC Separation (HP-5MS Column) Deriv->GC Enhances Volatility/Peak Shape MS EI-MS Detection (70 eV, Scan/SIM) GC->MS Elution of TMS-Ethers Data Impurity Profiling & Quantification MS->Data Mass Spectral Deconvolution

GC-MS analytical workflow and derivatization process.

Comparative GC-MS Analysis & Data Presentation

Instrumental Parameters:

  • Instrument : Agilent 7890B GC coupled with a 5977B MSD.

  • Column : HP-5MS (30 m × 0.25 mm i.d. × 0.25 µm film thickness).

  • Oven Program : Initial 70 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min).

  • MS Parameters : Electron Ionization (EI) mode at 70 eV, Ion source 230 °C, Mass range m/z 40–400.

The target molecule, 1-chloro-3-morpholinopropan-2-ol (TMS derivative), exhibits a molecular ion [M]⁺ at m/z 251 (for the ³⁵Cl isotope) and a characteristic base peak at m/z 100 (morpholinomethylene cation, [C₅H₁₀NO]⁺).

Table 1: GC-MS Peak Assignments and Retention Times (Derivatized)
Analyte (TMS Derivative)Ret. Time (min)Key m/z FragmentsOrigin / Route
Epichlorohydrin (Underivatized)3.249, 57, 62Route A (Unreacted starting material)
1,3-Dichloro-2-propanol (TMS)5.879, 93, 185Route B (Unreacted starting material)
3-chloropropane-1,2-diol (di-TMS)8.4103, 116, 239Route A (Water + Epichlorohydrin)
1-chloro-3-morpholinopropan-2-ol (TMS) 11.2 100, 114, 236, 251 Target Product (Both Routes)
2-chloro-3-morpholinopropan-1-ol (TMS)11.5100, 114, 251Route A (Regioisomer)
1,3-dimorpholinopropan-2-ol (TMS)14.7100, 114, 302Route B (Over-alkylation dimer)
Table 2: Quantitative Impurity Profile Comparison (Area Normalization %)
ComponentRoute A Batch (Area %)Route B Batch (Area %)
Target Product 94.5% 88.2%
Residual Electrophile0.8% (Epi)4.1% (1,3-DCP)
Regioisomer2.1%Not Detected
Diol Byproduct1.5%Not Detected
Over-alkylation DimerNot Detected6.5%
Unidentified Heavies1.1%1.2%

Discussion & Recommendations

The GC-MS data objectively demonstrates the operational trade-offs between the two synthetic pathways:

  • Route A Performance : Route A provides a superior assay of the target product (94.5%) and completely avoids the formation of heavy dimeric impurities. However, it requires strict anhydrous and non-acidic controls to suppress diol and regioisomer formation[4]. The presence of residual epichlorohydrin (0.8%), a known genotoxin, necessitates rigorous downstream purification (e.g., high-vacuum distillation) before the intermediate can be used in API synthesis.

  • Route B Performance : Route B eliminates the regioisomer issue entirely, as the symmetrical 1,3-DCP intermediate ensures only one structural backbone can be formed. However, the overall yield is lower (88.2%) due to the competitive formation of the 1,3-dimorpholinopropan-2-ol dimer (6.5%). This heavy impurity is difficult to separate via standard liquid-liquid extraction and often requires costly fractional distillation.

Final Recommendation : For drug development professionals scaling up chiral morpholine derivatives, Route A is the superior choice when coupled with strict moisture control and robust vacuum distillation to clear residual epichlorohydrin. Route B remains a viable alternative for early-stage exploratory research where avoiding highly reactive epoxides is preferred for laboratory safety, provided the dimer byproduct can be tolerated or separated chromatographically.

References

  • BenchChem. "Scalability challenges in the synthesis of (R)-4-(Oxiran-2-ylmethyl)morpholine derivatives.
  • BenchChem. "Synthesis of (R)-4-(Oxiran-2-ylmethyl)morpholine from Morpholine: A Technical Guide.
  • Arafa WAA, Mourad AK. "New dicationic DABCO-based ionic liquids: a scalable metal-free one-pot synthesis..." Semantic Scholar.
  • Google Patents. "WO2011056448A1 - Vinyl ether compounds and methods of their preparation and use.

Sources

Validation

A Comparative Guide to the Reactivity of 1-Chloro-3-morpholin-4-yl-propan-2-ol and 1-chloro-3-piperidin-1-ylpropan-2-ol

Prepared for: Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth technical comparison of the reactivity of two closely related chlorohydrin compounds: 1-Chloro-3-morpholin-4-yl-pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of the reactivity of two closely related chlorohydrin compounds: 1-Chloro-3-morpholin-4-yl-propan-2-ol and 1-chloro-3-piperidin-1-ylpropan-2-ol. These molecules are valuable intermediates in pharmaceutical synthesis, often utilized for their ability to undergo intramolecular cyclization to form reactive epoxides.[1][2][3] Understanding the nuanced differences in their reactivity, driven by the choice of the heterocyclic amine, is critical for optimizing reaction conditions, maximizing yields, and minimizing side-product formation.

Foundational Analysis: Structural and Electronic Divergence

At their core, both molecules share an identical 1-chloro-propan-2-ol backbone. The critical point of divergence is the nature of the six-membered heterocyclic amine attached to the C3 position: a morpholine ring versus a piperidine ring. This single atomic substitution—oxygen in morpholine, methylene (CH₂) in piperidine—fundamentally alters the electronic properties of the nitrogen atom, which in turn governs the molecule's overall reactivity profile.

The Inductive Effect: A Tale of Two Rings

The key to understanding the reactivity differences lies in the concept of the inductive effect.

  • 1-Chloro-3-morpholin-4-yl-propan-2-ol: The oxygen atom in the morpholine ring is highly electronegative. It exerts a strong electron-withdrawing inductive effect (-I effect), pulling electron density away from the rest of the ring, including the nitrogen atom.[4][5] This reduction in electron density renders the morpholine nitrogen less basic and significantly less nucleophilic compared to its piperidine counterpart.[6][7]

  • 1-chloro-3-piperidin-1-ylpropan-2-ol: In contrast, the piperidine ring consists solely of methylene groups. These alkyl groups are weakly electron-donating (+I effect), pushing electron density towards the nitrogen atom.[4] This increased electron density enhances the basicity and, crucially, the nucleophilicity of the piperidine nitrogen.[6]

G cluster_morpholine Morpholine Ring cluster_piperidine Piperidine Ring M_N Nitrogen (N) M_O Oxygen (O) (Electronegative) M_N->M_O -I Effect (Electron Withdrawing) M_Result Reduced Nucleophilicity of Nitrogen P_N Nitrogen (N) P_Result Enhanced Nucleophilicity of Nitrogen P_CH2 Methylene (CH₂) (Electron Donating) P_CH2->P_N +I Effect (Electron Donating)

Caption: Inductive effects influencing nitrogen nucleophilicity.

Core Reactivity: Intramolecular Epoxide Formation

The primary and most synthetically useful reaction for both compounds is a base-promoted intramolecular SN2 cyclization to form an epoxide.[3][8] This reaction proceeds via a two-step mechanism, often considered an intramolecular variant of the Williamson ether synthesis.[2]

  • Deprotonation: A base abstracts the acidic proton from the hydroxyl group, forming a transient alkoxide intermediate. This step is typically very fast.[3]

  • Intramolecular SN2 Attack: The newly formed, nucleophilic alkoxide attacks the adjacent carbon atom bearing the chlorine, displacing the chloride leaving group and forming the strained three-membered epoxide ring.

While the rate of this desired intramolecular reaction is primarily dependent on the alkoxide's formation and the molecule's conformation, the differing nucleophilicity of the heterocyclic nitrogen atom becomes critically important when considering competing side reactions.

Competing Pathways: The Impact of Nitrogen Nucleophilicity

The enhanced nucleophilicity of the piperidine nitrogen in 1-chloro-3-piperidin-1-ylpropan-2-ol makes it significantly more prone to participating in intermolecular SN2 reactions. At practical concentrations, a notable side reaction can occur where the piperidine nitrogen of one molecule attacks the chlorinated carbon of another molecule. This leads to the formation of dimers and potentially higher-order oligomers, complicating the purification process and reducing the yield of the desired epoxide.

Conversely, the electron-deficient and less nucleophilic nitrogen in 1-Chloro-3-morpholin-4-yl-propan-2-ol is a much poorer nucleophile.[6] It is far less likely to compete with the alkoxide in SN2 reactions, whether intramolecularly or intermolecularly. Consequently, the reaction of the morpholine derivative is expected to be significantly cleaner, favoring the desired intramolecular cyclization pathway and minimizing the formation of dimeric impurities.

G cluster_M Morpholine Derivative Reaction Start_Morpholine 1-Chloro-3-morpholin-4-yl-propan-2-ol Base + Base (e.g., NaH) Start_Piperidine 1-chloro-3-piperidin-1-ylpropan-2-ol Epoxide_M Desired Epoxide (High Yield) Base->Epoxide_M  Intramolecular  Cyclization (Dominant Pathway) Epoxide_P Desired Epoxide Base->Epoxide_P Intramolecular Cyclization Dimer_P Intermolecular Side Product (Dimer/Oligomer) Base->Dimer_P Intermolecular Side Reaction (Competing Pathway)

Caption: Competing reaction pathways for morpholine vs. piperidine derivatives.

Experimental Protocol for Comparative Kinetic Analysis

To empirically validate the hypothesized reactivity differences, the following experimental protocol is proposed. This system is designed to be self-validating by directly comparing reaction outcomes under identical conditions.

Objective: To quantify the rate of epoxide formation and the prevalence of intermolecular side-product formation for each substrate.

Methodology:

  • Preparation:

    • In two separate, identical, oven-dried round-bottom flasks equipped with magnetic stir bars and under an inert nitrogen atmosphere, prepare 0.5 M solutions of 1-Chloro-3-morpholin-4-yl-propan-2-ol and 1-chloro-3-piperidin-1-ylpropan-2-ol in anhydrous tetrahydrofuran (THF).

    • Prepare a separate flask containing a stirred suspension of 1.1 molar equivalents of sodium hydride (NaH, 60% dispersion in mineral oil) in anhydrous THF.

  • Reaction Initiation:

    • Cool both substrate flasks to 0 °C in an ice-water bath.

    • Using a syringe, add the NaH suspension dropwise and equally to each substrate flask over 5 minutes, ensuring the internal temperature does not exceed 5 °C.

    • After the addition is complete, remove the ice bath and allow the reactions to stir at ambient temperature (e.g., 22 °C).

  • Reaction Monitoring & Analysis:

    • At designated time points (e.g., t = 0, 15 min, 30 min, 1 hr, 2 hr, 4 hr), withdraw a 0.1 mL aliquot from each reaction mixture.

    • Immediately quench each aliquot by adding it to a vial containing 0.9 mL of a 1:1 mixture of water and acetonitrile with 0.1% formic acid. This will neutralize the base and stop the reaction.

    • Analyze the quenched samples by a validated LC-MS (Liquid Chromatography-Mass Spectrometry) method to monitor the disappearance of the starting material and the formation of the epoxide product and any higher molecular weight species (e.g., dimers).

  • Data Interpretation:

    • Plot the concentration of starting material and products versus time for each reaction.

    • Calculate the initial reaction rates and the final product distribution (yield of epoxide vs. yield of side products).

G cluster_prep 1. Preparation cluster_init 2. Reaction Initiation cluster_monitor 3. Monitoring & Analysis cluster_data 4. Data Interpretation prep1 Prepare 0.5 M solutions of each substrate in dry THF prep2 Prepare NaH suspension in dry THF init1 Cool substrate flasks to 0°C prep1->init1 init2 Add NaH suspension dropwise init1->init2 init3 Warm to ambient temperature init2->init3 mon1 Withdraw aliquots at time points (t=0, 15, 30...) init3->mon1 mon2 Quench with H₂O/ACN mon1->mon2 mon3 Analyze via LC-MS mon2->mon3 data1 Plot concentration vs. time mon3->data1 data2 Calculate rates and yields data1->data2

Caption: Experimental workflow for comparative kinetic analysis.

Anticipated Results & Data Summary

The experimental protocol is expected to yield quantitative data supporting the initial hypothesis. The piperidine derivative will likely show a faster initial depletion of starting material due to the contribution of the intermolecular reaction pathway, but this will be coupled with a lower final yield of the desired epoxide.

CompoundReaction Time (4 hr)Expected Epoxide Yield (%)Expected Dimer/Side Product Yield (%)
1-Chloro-3-morpholin-4-yl-propan-2-ol4 hr>95%<5%
1-chloro-3-piperidin-1-ylpropan-2-ol4 hr75-85%15-25%

Conclusion and Practical Implications

The primary difference in the reactivity of 1-Chloro-3-morpholin-4-yl-propan-2-ol and 1-chloro-3-piperidin-1-ylpropan-2-ol stems from the nucleophilicity of the heterocyclic nitrogen atom.

  • 1-chloro-3-piperidin-1-ylpropan-2-ol contains a more nucleophilic nitrogen, making it more susceptible to intermolecular side reactions that lead to impurities and reduced yields of the desired intramolecularly cyclized product.

  • 1-Chloro-3-morpholin-4-yl-propan-2-ol , with its less nucleophilic nitrogen, offers a cleaner reaction profile, strongly favoring the formation of the target epoxide with minimal side-product formation.

For drug development professionals, this comparison provides a clear directive: When designing a synthetic route that relies on the intramolecular cyclization of a chlorohydrin and aims to avoid amine-related side reactions, the morpholine-containing analogue is the superior choice. Its attenuated nitrogen nucleophilicity ensures higher fidelity for the desired reaction pathway, leading to a more efficient and robust synthesis.

References

  • Kadam, A. A., et al. (2012). New chemo-enzymatic synthesis of (R)-1-chloro-3-(piperidin-1-yl) propan-2-ol. Tetrahedron: Asymmetry, 23(22-23), 1564-1570. [Link]

  • Mayr, H. (2018). Nucleophilicity Trends of Amines. Master Organic Chemistry. [Link]

  • Jia, H. P., et al. (2003). Multistep Reaction Processes in Epoxide Formation from 1-Chloro-2-methyl-2-propanol on Ag(110) Revealed by TPXPS and TPD Experiments. The Journal of Physical Chemistry B, 107(50), 13976-13983. [Link]

  • Various Authors. (2016). How can I rationalise the different basicities of cyclohexylamine, piperidine and morpholine? Chemistry Stack Exchange. [Link]

  • Prof. Prakash @IIT. (2013). Basicity of Piperidine and Morpholine. YouTube. [Link]

  • Garber, K. (2017). CHEM 222: Synthesis of Epoxides: Base-promoted Cyclization of Halohydrins. YouTube. [Link]

  • Chemsrc. (2025). 1-Chloro-3-morpholin-4-yl-propan-2-ol. [Link]

  • Buriks, R. S., & Lovett, E. G. (1975). Intramolecular cyclization products from alkanolamines and epichlorohydrin. The Journal of Organic Chemistry, 40(13), 1875-1877. [Link]

  • Global Substance Registration System. 1-CHLORO-3-((3-FLUORO-4-(4-MORPHOLINYL)PHENYL)AMINO)-2-PROPANOL, (2R)-. [Link]

  • Wikipedia. Propylene oxide. [Link]

  • Lane Lab of Chemistry. (2021). 124 CHM2211 Epoxide Synthesis via Base Promoted Halohydrin Cyclization. YouTube. [Link]

  • Wang, Y., et al. (2022). Sustainable Synthesis of Epoxides from Halohydrin Cyclization by Composite Solid-Based Catalysts. Industrial & Engineering Chemistry Research, 61(28), 9993-10001. [Link]

  • Bernasconi, C. F., & Ketner, R. J. (2007). Spectroscopic and Kinetic Evidence for an Accumulating Intermediate in an SNV Reaction with Amine Nucleophiles. Reaction of Methyl β-Methylthio-α-nitrocinnamate with Piperidine and Morpholine. The Journal of Organic Chemistry, 72(8), 2825-2832. [Link]

  • Chemler, S. R., et al. (2012). Catalytic Enantioselective Alkene Aminohalogenation/Cyclization Involving Atom Transfer. Angewandte Chemie International Edition, 51(16), 3933-3936. [Link]

  • Chemistry Steps. (2021). Preparation of Epoxides. [Link]

  • Ashenhurst, J. (2015). Epoxides - The Outlier Of The Ether Family. Master Organic Chemistry. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Sourcing and Qualifying Analytical Reference Standards for 1-Chloro-3-morpholin-4-yl-propan-2-ol

In the landscape of pharmaceutical development and quality control, the integrity of your analytical data is paramount. This integrity begins with the quality of your reference standards.

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development and quality control, the integrity of your analytical data is paramount. This integrity begins with the quality of your reference standards. This guide provides an in-depth, experience-driven comparison and workflow for sourcing and qualifying analytical reference standards for 1-Chloro-3-morpholin-4-yl-propan-2-ol (CAS No. 40893-69-4), a key intermediate and potential impurity in various synthetic pathways.

We will move beyond a simple list of suppliers to discuss the critical evaluation of these standards and provide a robust protocol for the in-house qualification of a working standard, ensuring compliance and confidence in your analytical results.

Part 1: The Reference Standard Landscape: Sourcing and Critical Evaluation

A reference standard is a highly purified and well-characterized substance used as a measurement base in analytical assays.[1][2] The US Pharmacopeia (USP) defines them as "highly characterized specimens of drug substances, excipients, reportable impurities, degradation products, compendial reagents, and performance calibrators".[1] For a compound like 1-Chloro-3-morpholin-4-yl-propan-2-ol, which may not have a primary pharmacopeial standard, sourcing from a reputable commercial supplier is the common starting point.

These commercial standards are typically synthesized and purified to a high degree.[1] However, the responsibility of verifying their suitability for use lies with the end-user.

Supplier Comparison for 1-Chloro-3-morpholin-4-yl-propan-2-ol (CAS: 40893-69-4)

When sourcing a reference standard, it is crucial to compare suppliers based on the quality of the material and the comprehensiveness of the accompanying documentation. Below is a comparative overview of potential sources.

Supplier/DistributorProduct DetailsStated Purity/FormatTypical Documentation
Chemsrc 1-Chloro-3-morpholin-4-yl-propan-2-olVaries by listingMSDS, Basic Properties[3]
LGC Standards Often carries related impurities and intermediates. Availability for this specific CAS should be confirmed.Typically high purity, sold as "Reference Standard".Certificate of Analysis (CoA) with characterization data.
Toronto Research Chemicals (TRC) (via distributors like Fisher Scientific)Carries a wide range of high-purity organic molecules and analytical standards.[4]High purity, with detailed information on the product page.CoA, often with spectral data available.[4]
Clinivex Specializes in certified reference materials for laboratory and research use.High-purity certified reference material.Full technical documentation.[5]

Note: Availability and product specifications are subject to change. Researchers should always verify the current lot's Certificate of Analysis before purchase.

The Certificate of Analysis (CoA): Your Primary Trust Document

The CoA is the single most important document accompanying your reference standard. It is a testament to the material's identity and quality. Do not assume all CoAs are equal. A thorough CoA should include:

  • Identity Confirmation: Evidence confirming the molecular structure, typically via Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS).

  • Purity Assessment: Chromatographic purity, usually determined by High-Performance Liquid Chromatography (HPLC) with a universal detector or Gas Chromatography (GC). A purity of ≥99.5% is often desired for primary standards.[6]

  • Assay Value: The concentration of the main component, often reported on an "as is" basis. If an assay value is not provided, it is typically assumed to be 100% for calculation purposes, though this is not ideal.[7]

  • Volatiles: Information on water content (e.g., by Karl Fischer titration) and residual solvents (e.g., by GC-Headspace).

Part 2: In-House Qualification of a Working Standard: A Protocol for Scientific Integrity

For routine testing, it is often impractical and costly to use a primary or commercial reference standard for every analysis. The established practice is to qualify a "secondary" or "working" standard, which is a batch of high-purity material from your own synthesis or a bulk purchase, against the primary commercial standard.[8] This process establishes the working standard's purity and potency relative to the primary standard, ensuring traceability.

This qualification must adhere to regulatory expectations, such as those outlined in ICH Q7A (Good Manufacturing Practices for APIs).[8]

Workflow for Working Standard Qualification

The following diagram outlines the logical flow of qualifying a new batch of 1-Chloro-3-morpholin-4-yl-propan-2-ol as a working standard against a purchased primary reference standard.

G cluster_0 Phase 1: Preparation & Sourcing cluster_1 Phase 2: Analytical Characterization cluster_2 Phase 3: Data Evaluation & Release PRS Procure Primary Reference Standard (PRS) (e.g., from LGC, TRC) [Purity ≥ 99.5%] CWS Source Candidate Working Standard (CWS) (e.g., bulk purchase, in-house synthesis) DOC Review PRS Certificate of Analysis (CoA) PRS->DOC ID_CWS Identity Confirmation (CWS) - FTIR - MS ID_PRS Identity Confirmation (PRS) - FTIR - MS COMP Compare Spectra (PRS vs. CWS) ID_PRS->COMP ID_CWS->COMP PURITY Purity & Assay by HPLC-UV (Analyze PRS and CWS in triplicate) COMP->PURITY If identity matches EVAL Evaluate Results vs. Acceptance Criteria - Purity CWS ≥ 99.0% - Assay CWS vs. PRS within ±1.0% - RSD of injections ≤ 1.0% PURITY->EVAL RELEASE Release CWS for Routine Use (Assign Lot #, Retest Date) EVAL->RELEASE Pass FAIL FAIL: Reject CWS Batch (Investigate/Repurify) EVAL->FAIL Fail QUAL_REP Generate Qualification Report & Final CoA RELEASE->QUAL_REP

Caption: Workflow for qualifying a working reference standard.

Experimental Protocol: HPLC-UV Purity and Assay Determination

This protocol describes a comparative HPLC-UV method to determine the purity of the Candidate Working Standard (CWS) and its assay value relative to the Primary Reference Standard (PRS).

1. Objective: To assess the purity of a CWS lot of 1-Chloro-3-morpholin-4-yl-propan-2-ol and determine its potency ("Assay") by direct comparison against a qualified PRS.

2. Materials & Equipment:

  • Primary Reference Standard (PRS) of 1-Chloro-3-morpholin-4-yl-propan-2-ol

  • Candidate Working Standard (CWS) of 1-Chloro-3-morpholin-4-yl-propan-2-ol

  • HPLC system with UV/Vis or PDA detector

  • Analytical balance (readable to 0.01 mg)

  • HPLC-grade Acetonitrile and Water

  • HPLC-grade Phosphoric Acid

  • Class A volumetric flasks and pipettes

  • 0.45 µm syringe filters

3. Chromatographic Conditions (Example):

  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Phosphoric Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 220 nm (or as determined by UV scan)

  • Injection Volume: 10 µL

4. Standard and Sample Preparation:

  • Diluent: Mobile Phase A / Mobile Phase B (50:50 v/v)

  • PRS Stock Solution (approx. 1000 µg/mL): Accurately weigh approximately 25 mg of the PRS into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.

  • CWS Stock Solution (approx. 1000 µg/mL): Accurately weigh approximately 25 mg of the CWS into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.

  • Working Solutions (approx. 100 µg/mL): Pipette 5.0 mL of each stock solution into separate 50 mL volumetric flasks and dilute to volume with diluent. Filter through a 0.45 µm filter before injection.

5. Analytical Procedure:

  • Equilibrate the HPLC system until a stable baseline is achieved.

  • Perform a blank injection (diluent) to ensure no system peaks interfere.

  • Inject the PRS working solution six times. The Relative Standard Deviation (RSD) for the peak area of the main analyte must be ≤ 1.0%. This establishes system suitability.

  • Inject the CWS working solution in triplicate.

  • Inject the PRS working solution again to bracket the CWS injections and confirm system stability.

6. Data Analysis & Calculations:

  • Purity (% Area Normalization): For each CWS chromatogram, calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100. Average the results from the three injections.

    Purity (%) = (Areamain peak / ΣAreaall peaks) * 100

  • Assay Calculation (vs. Primary Standard): Calculate the assay of the CWS on an "as is" basis.

    AssayCWS (%) = (AreaCWS / AreaPRS) * (ConcPRS / ConcCWS) * AssayPRS

    Where:

    • AreaCWS is the average peak area of the CWS injections.

    • AreaPRS is the average peak area of the bracketing PRS injections.

    • ConcPRS and ConcCWS are the accurately calculated concentrations (in mg/mL) of the respective solutions.

    • AssayPRS is the assay value of the primary standard as stated on its CoA.

Part 3: Interpreting and Documenting the Results

The data generated must be clearly summarized and compared against pre-defined acceptance criteria.

Example Qualification Data Summary
ParameterPrimary Standard (PRS)Candidate Standard (CWS)Acceptance CriteriaResult
Identity (FTIR) Spectrum AcquiredConforms to PRS SpectrumSpectra must be concordantPass
Purity (HPLC, % Area) 99.8% (from CoA)99.7% (Avg. of 3)≥ 99.0%Pass
Assay (vs. PRS) 99.6% (from CoA)99.4%Reportable value within ±1.0% of PRS AssayPass
System Suitability (RSD) 0.45% (n=6)N/A≤ 1.0%Pass

Upon successful completion, a formal qualification report is generated. This report, along with the raw data (spectra, chromatograms), serves as the official documentation for the working standard.[7] A new CoA for the in-house working standard should be issued, consolidating this data and assigning a lot number, storage conditions, and a retest date (typically 12 months for initial qualification).[6]

By following this rigorous sourcing and qualification process, researchers and quality control professionals can ensure the analytical reference standards for 1-Chloro-3-morpholin-4-yl-propan-2-ol are fit for purpose, thereby guaranteeing the reliability and integrity of their analytical data.

References

  • ResolveMass Laboratories Inc. (2026). How to Qualify Secondary Reference Standards to Ensure Compliance (ICH Q2/Q6B/Q7A Guidelines). [Link]

  • Pharmaguideline. (2012). Guidelines for Receipt and Usage of Reference Standards and Qualification and Usage of Working Standards. [Link]

  • Pharmaceutical Technology. (2009). Reference-Standard Material Qualification. [Link]

  • Veeprho. (2020). Reference Standards, Types, Uses, Preparation & Qualification. [Link]

  • National Institute of Health Sciences, Japan. III Analytical Method. [Link]

  • PubChem. (2R)-1-Chloro-3-[[3-fluoro-4-(4-morpholinyl)phenyl]amino]-2-propanol. [Link]

  • Eurofins BioPharma Product Testing. The ABC's of Reference Standard Management. [Link]

  • BuyersGuideChem. (S)-1-Chloro-3-((3-fluoro-4-morpholinophenyl)amino)propan-2-ol. [Link]

  • Chemsrc. 1-Chloro-3-morpholin-4-yl-propan-2-ol. [Link]

Sources

Validation

Comparative study of catalysts for 1-Chloro-3-morpholin-4-yl-propan-2-ol production

An In-Depth Comparative Guide to Catalysts for the Synthesis of 1-Chloro-3-morpholin-4-yl-propan-2-ol This guide provides a comprehensive comparative analysis of various catalytic systems for the synthesis of 1-Chloro-3-...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to Catalysts for the Synthesis of 1-Chloro-3-morpholin-4-yl-propan-2-ol

This guide provides a comprehensive comparative analysis of various catalytic systems for the synthesis of 1-Chloro-3-morpholin-4-yl-propan-2-ol, a crucial intermediate in the pharmaceutical industry, notably in the production of drugs like Ranitidine.[1][2] The synthesis is achieved through the nucleophilic ring-opening of epichlorohydrin with morpholine.[3] The choice of catalyst is paramount, directly influencing reaction efficiency, yield, selectivity, and overall process sustainability. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental data to guide catalyst selection for specific research and development objectives.

The Core Reaction: Nucleophilic Ring-Opening of Epichlorohydrin

The fundamental transformation involves the nucleophilic attack by the secondary amine of morpholine on one of the electrophilic carbon atoms of the epoxide ring in epichlorohydrin. This reaction breaks the strained three-membered ring to form a stable β-amino alcohol. The primary challenge lies in controlling the reaction's regioselectivity and accelerating the reaction rate under mild conditions to minimize side-product formation.

cluster_reactants Reactants cluster_product Product Epichlorohydrin Epichlorohydrin Catalyst Catalyst Epichlorohydrin->Catalyst + Morpholine Morpholine Morpholine->Catalyst + Product 1-Chloro-3-morpholin-4-yl-propan-2-ol Catalyst->Product Reaction

Caption: General reaction scheme for the synthesis of 1-Chloro-3-morpholin-4-yl-propan-2-ol.

The nucleophilic attack predominantly occurs at the sterically less hindered terminal carbon of the epoxide, following an S(N)2-type mechanism, which is a critical factor for ensuring the desired product isomer.[4]

A Comparative Study of Catalytic Systems

We will now delve into a comparative analysis of four major classes of catalysts for this transformation: Lewis Acids, Organocatalysts, Phase-Transfer Catalysts, and Biocatalysts (Enzymes). Each system offers distinct advantages and is suited for different experimental or industrial goals.

Lewis Acid Catalysis

Expertise & Experience: Lewis acid catalysts function by coordinating with the oxygen atom of the epoxide ring. This coordination enhances the electrophilicity of the epoxide carbons, making the ring more susceptible to nucleophilic attack by the weakly basic morpholine.[5] This activation allows the reaction to proceed efficiently, often under milder conditions than uncatalyzed reactions. The choice of Lewis acid is critical; stronger acids can sometimes lead to undesired side reactions or polymerization, while weaker ones may offer insufficient activation.[6]

Mechanism of Action:

G cluster_0 Catalytic Cycle E Epichlorohydrin Activated_E [Activated Epoxide-LA Complex] E->Activated_E + LA M Morpholine M->Activated_E Nucleophilic Attack LA Lewis Acid (e.g., YCl3) Product_Complex [Product-LA Complex] Activated_E->Product_Complex P Product Product_Complex->P - LA (Catalyst Regeneration)

Caption: Lewis acid-catalyzed epoxide ring-opening mechanism.

Performance Data:

CatalystSolventTemperature (°C)Time (h)Yield (%)ReferenceRemarks
YCl₃ (1 mol%)Solvent-freeRoom Temp1>95[5]Excellent yield, high regioselectivity, mild conditions.
FeCl₃DichloromethaneRoom Temp-High[7]Effective and inexpensive, but can be moisture-sensitive.
ScCl₃ (5 mol%)Solvent-freeRoom Temp1~98[5]High activity, comparable to YCl₃.
Sn-Beta (zeolite)Methanol-4~100[6]Heterogeneous catalyst, easily recoverable and reusable.[6]

Trustworthiness: A Self-Validating Protocol

The following protocol for Yttrium(III) chloride catalysis is designed for high reproducibility. The reaction's progress can be easily monitored via Thin Layer Chromatography (TLC), and the high yield of a single major product validates the catalyst's high regioselectivity.

Experimental Protocol: YCl₃-Catalyzed Synthesis

  • Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add morpholine (1.0 eq).

  • Catalyst Addition: Add Yttrium(III) chloride (YCl₃, 0.01 eq) to the flask.

  • Reactant Addition: Slowly add epichlorohydrin (1.05 eq) dropwise to the mixture at room temperature while stirring. The reaction is often exothermic.

  • Reaction: Stir the mixture vigorously at room temperature for 1 hour. Monitor the reaction progress by TLC (e.g., using a 10:1 Dichloromethane:Methanol eluent system).

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify via column chromatography if necessary.

Organocatalysis with Tertiary Amines

Expertise & Experience: Tertiary amines such as 1,4-diazabicyclo[2.2.2]octane (DABCO) and triethylamine (Et₃N) are highly effective nucleophilic catalysts for epoxide ring-opening.[8] A key advantage is their ability to function in environmentally benign solvents like water, aligning with green chemistry principles.[9] They are believed to function through a cooperative mechanism, potentially activating both the amine nucleophile (via hydrogen bonding) and the epoxide.

Performance Data:

CatalystSolventTemperature (°C)Time (h)Yield (%)ReferenceRemarks
DABCO (1 mol%)WaterRoom Temp2-3~95[8]Green solvent, mild conditions, excellent yield.
Et₃N (1 mol%)WaterRoom Temp3-4~92[8]Readily available and effective, slightly slower than DABCO.

Experimental Protocol: DABCO-Catalyzed Synthesis in Water

  • Setup: In a 100 mL flask, suspend morpholine (1.0 eq) and epichlorohydrin (1.1 eq) in deionized water (20 mL).

  • Catalyst Addition: Add DABCO (0.01 eq) to the suspension.

  • Reaction: Stir the mixture at room temperature for 3 hours. The reaction mixture may become homogeneous as the product forms.

  • Monitoring: Track the disappearance of starting materials using TLC or GC-MS.

  • Extraction: After the reaction is complete, saturate the aqueous phase with NaCl and extract with ethyl acetate (3 x 25 mL).

  • Purification: Combine the organic extracts, dry over MgSO₄, and evaporate the solvent in vacuo to yield the product.

Phase-Transfer Catalysis (PTC)

Expertise & Experience: PTC is an exceptionally powerful technique for industrial applications, especially when dealing with reactants in immiscible phases, such as an organic substrate and an aqueous solution of an inexpensive base like NaOH.[10][11] The phase-transfer catalyst, typically a quaternary ammonium salt (e.g., TBAB), facilitates the transport of the nucleophile (or hydroxide ion) from the aqueous phase to the organic phase where the reaction occurs.[12][13] This avoids the need for expensive, anhydrous organic solvents and strong bases.

Mechanism of Action:

G cluster_organic Organic Phase cluster_aqueous Aqueous Phase Epi Epichlorohydrin Product Product Epi->Product + Morpholine Morpholine Morpholine PTC_Nuc [Q+Nuc-] (Lipophilic Ion Pair) PTC_X [Q+X-] (Catalyst) PTC_Nuc->PTC_X - Nuc- (org) PTC_X->PTC_Nuc + Nuc- (aq) Nuc_aq Nucleophile (e.g., OH-) MX M+X-

Caption: Schematic of Phase-Transfer Catalysis (PTC) workflow.

Performance Data:

CatalystSystemTemperature (°C)Time (h)Yield (%)ReferenceRemarks
TBABCH₂Cl₂ / 50% NaOHRoom Temp-High[14]Standard, effective PTC for epoxide reactions.
Aliquat 336®Toluene / NaOH503High[10]Highly lipophilic, stays in the organic phase, good for multi-step processes.

Experimental Protocol: TBAB-Mediated Phase-Transfer Catalysis

  • Setup: Combine epichlorohydrin (1.0 eq), morpholine (1.2 eq), and toluene (30 mL) in a flask.

  • Catalyst & Base: Add Tetrabutylammonium bromide (TBAB, 0.05 eq) and a 50% aqueous solution of NaOH (2.0 eq).

  • Reaction: Heat the biphasic mixture to 60°C and stir vigorously to ensure efficient mixing of the phases for 4-6 hours.

  • Workup: Cool the mixture to room temperature and separate the organic layer.

  • Extraction: Wash the organic layer with water and then with brine.

  • Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to obtain the product.

Enzymatic Catalysis for Enantioselective Synthesis

Expertise & Experience: For applications requiring a specific stereoisomer of the product, biocatalysis is the premier choice. Lipases are commonly used for the kinetic resolution of racemic chlorohydrins.[15][16] In this process, the enzyme selectively acylates one enantiomer of the racemic alcohol, leaving the other unreacted. This allows for the separation of the two enantiomers, providing access to enantiopure compounds.[17] The efficiency of this resolution is quantified by the enantiomeric ratio (E-value).

Performance Data:

Catalyst (Lipase)Acyl DonorSolventTemp (°C)E-valueReferenceRemarks
Pseudomonas sp. Lipase (PSL)Vinyl propionaten-Hexane4598[17]High enantioselectivity, ultrasound irradiation can enhance activity.[17]
Pseudomonas cepacia Lipase (PS-D)Vinyl acetateToluene-High[15]Effective for resolving similar halohydrins.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

  • Setup: To a solution of racemic 1-Chloro-3-morpholin-4-yl-propan-2-ol (1.0 eq) in n-hexane (20 mL), add vinyl acetate (2.0 eq) as the acyl donor.

  • Enzyme Addition: Add immobilized Pseudomonas sp. lipase (e.g., 20 mg/mmol of substrate).

  • Reaction: Shake the suspension at 45°C in an orbital incubator.

  • Monitoring: Monitor the conversion and enantiomeric excess (ee) of both the remaining alcohol and the formed ester by chiral HPLC. The reaction is typically stopped at ~50% conversion to achieve high ee for both components.

  • Workup: Once the desired conversion is reached, filter off the immobilized enzyme (which can be washed and reused).

  • Separation: Evaporate the solvent from the filtrate. Separate the unreacted alcohol enantiomer from the acylated enantiomer using column chromatography.

Conclusive Recommendations

The optimal catalyst for the synthesis of 1-Chloro-3-morpholin-4-yl-propan-2-ol is dictated by the specific goals of the synthesis.

  • For High-Yield, Bench-Scale Synthesis: Lewis acids like YCl₃ are superior, offering excellent yields under very mild, solvent-free conditions.[5]

  • For Green and Sustainable Processes: Organocatalysis using DABCO in water is an outstanding choice, eliminating hazardous organic solvents and operating at room temperature.[8]

  • For Industrial-Scale Production: Phase-Transfer Catalysis with catalysts like TBAB is highly advantageous due to its use of inexpensive aqueous bases, operational simplicity, and scalability.[14]

  • For Chiral Synthesis: Enzymatic resolution using a lipase is the definitive method when enantiopure product is required for pharmaceutical applications.[17]

This guide provides the foundational data and protocols to empower researchers to make informed decisions, optimizing their synthetic strategy based on a balance of efficiency, cost, sustainability, and stereochemical requirements.

References

  • A highly efficient and sustainable catalyst system for terminal epoxy-carboxylic acid ring opening reactions. RSC Advances. Available at: [Link]

  • Transition Metal Based Lewis Acid Catalyzed Ring Opening of Epoxides Using Amines under Solvent-Free Conditions. ResearchGate. Available at: [Link]

  • Epoxide ring opening with alcohols using heterogeneous Lewis acid catalysts: Regioselectivity and mechanism. OSTI.GOV. Available at: [Link]

  • YCl3-Catalyzed Highly Selective Ring Opening of Epoxides by Amines at Room Temperature and under Solvent-Free Conditions. MDPI. Available at: [Link]

  • Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. Preprints.org. Available at: [Link]

  • Tertiary amines as highly efficient catalysts in the ring-opening reactions of epoxides with amines or thiols in H2O: Expeditious approach to β-amino alcohols and β-aminothioethers. ResearchGate. Available at: [Link]

  • Lipase-catalyzed resolution of 1-chloro-3-[(4-morpholin-4-yl-1,2,5-thiadiazole-3-yl)oxy]propan-2-ol: Synthesis of (R)- and (S)-timolol. ResearchGate. Available at: [Link]

  • Tertiary amines as highly efficient catalysts in the ring-opening reactions of epoxides with amines or thiols in H2O: expeditious approach to β-amino alcohols and β-aminothioethers. Green Chemistry. Available at: [Link]

  • Epoxy-Rich Systems with Preference for Etherification over Amine-Epoxy Reactions for Tertiary Amine Accelerators. ACS Publications. Available at: [Link]

  • New chemo-enzymatic synthesis of (R)-1-chloro-3-(piperidin-1-yl) propan-2-ol. ResearchGate. Available at: [Link]

  • a new method for the synthesis of ranitidine. Acta Poloniae Pharmaceutica. Available at: [Link]

  • Industrial Phase-Transfer Catalysis. Phase Transfer Catalysis. Available at: [Link]

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  • A Minireview of Phase-Transfer Catalysis and Recent Trends. Biomedical Research. Available at: [Link]

  • Process for the preparation of ranitidine or acid addition salts thereof, and intermediates for this preparation. Google Patents.
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  • Preparation of Polymers under Phase-Transfer Catalytic Conditions. ACS Publications. Available at: [Link]

  • Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. Frontiers. Available at: [Link]

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  • Process for preparing ranitidine. Google Patents.
  • Synthesis of ranitidine (Zantac) from cellulose-derived 5-(chloromethyl)furfural. Green Chemistry. Available at: [Link]

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  • Catalytic Asymmetric Synthesis of Morpholines. Organic Chemistry Portal. Available at: [Link]

  • Design and Synthesis of Ranitidine Analogs as Multi-Target Directed Ligands for the Treatment of Alzheimer's Disease. National Institutes of Health. Available at: [Link]

  • Process For The Preparation Of 4 Phenyl 3 Morpholinone. Quick Company. Available at: [Link]

  • New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. MDPI. Available at: [Link]

  • Synthesis of morpholine and derivatives thereof via the reaction of dialkylene glycol and ammonia. Google Patents.
  • Method for preparing 1-chloro-2-methyl-2-propanol. Google Patents.
  • Ultrasound Irradiation Promoted Enzymatic Transesterification of (R/S)-1-Chloro-3-(1-naphthyloxy)-2-propanol. MDPI. Available at: [Link]

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Comparative

A Comparative Benchmarking Guide to Morpholine Intermediates for Pharmaceutical and Agrochemical Synthesis

The morpholine heterocycle is a cornerstone in modern medicinal chemistry and agrochemical design.[1][2] Its presence in a molecule can enhance aqueous solubility, improve metabolic stability, and provide a key interacti...

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Author: BenchChem Technical Support Team. Date: April 2026

The morpholine heterocycle is a cornerstone in modern medicinal chemistry and agrochemical design.[1][2] Its presence in a molecule can enhance aqueous solubility, improve metabolic stability, and provide a key interaction point with biological targets, contributing to a more favorable pharmacokinetic and pharmacodynamic profile.[3][4] Consequently, the selection of an appropriate morpholine-containing building block is a critical decision in the synthetic workflow.

This guide provides an in-depth comparison of 1-Chloro-3-morpholin-4-yl-propan-2-ol against other widely used morpholine intermediates. We will delve into their relative performance, supported by experimental considerations and data, to empower researchers, chemists, and drug development professionals in making informed decisions for their specific synthetic challenges.

Featured Intermediate: 1-Chloro-3-morpholin-4-yl-propan-2-ol

1-Chloro-3-morpholin-4-yl-propan-2-ol is a versatile bifunctional molecule. Its structure incorporates a nucleophilic morpholine ring and a reactive chlorohydrin moiety. This unique combination allows for a variety of subsequent chemical transformations, making it a valuable precursor in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). For instance, it is a known intermediate in the synthesis of the antibacterial agent Linezolid.[5][6]

The synthesis of this intermediate is typically achieved through the reaction of morpholine with epichlorohydrin.[7][8] The reaction proceeds via a nucleophilic attack of the morpholine nitrogen on the epoxide ring of epichlorohydrin, followed by ring-opening. The reaction conditions can be tuned to favor the desired isomer and minimize side products.

Comparative Intermediates

For this benchmarking guide, we will compare 1-Chloro-3-morpholin-4-yl-propan-2-ol against two other commonly employed morpholine intermediates:

  • 4-(2-Chloroethyl)morpholine hydrochloride: A key intermediate for synthesizing pharmaceuticals like floredil, morinamide, and pholcodine.[9][10] It is also used in the production of agrochemicals and dyestuffs.[11]

  • N-Acetylmorpholine: Widely used as a solvent and an intermediate in the synthesis of pharmaceuticals and agrochemicals, such as the fungicides enoylmorpholine and flumorpholine.[12][13][14]

Performance Benchmarking: A Head-to-Head Comparison

The choice of a morpholine intermediate is dictated by the specific synthetic transformation required. The following table summarizes key performance indicators based on reactivity, typical application, and handling considerations.

Feature1-Chloro-3-morpholin-4-yl-propan-2-ol4-(2-Chloroethyl)morpholine hydrochlorideN-Acetylmorpholine
Primary Reactive Functionality Chlorohydrin, Secondary Amine (Morpholine)Alkyl ChlorideAmide
Typical Reactions Epoxidation, Nucleophilic Substitution (at Chlorine), N-alkylationNucleophilic Substitution (at Chlorine)Hydrolysis to morpholine, Reduction to N-ethylmorpholine
Key Applications Synthesis of chiral amines and epoxides, Precursor to APIs like Linezolid.[5][6]Introduction of a morpholinoethyl group onto various scaffolds.[9][15]Acylating agent, Solvent, Precursor to other N-substituted morpholines.[12][16]
Handling & Stability Stable liquid.Hygroscopic solid, handle under inert gas.[9]Stable liquid, low acute toxicity.[12]
Solubility Soluble in a range of organic solvents.Soluble in water and methanol.[9]Soluble in water and organic solvents.[17]

Causality Behind Experimental Choices: Understanding Reactivity

The distinct functionalities of these intermediates dictate their synthetic utility.

  • 1-Chloro-3-morpholin-4-yl-propan-2-ol: The vicinal chloro and hydroxyl groups on the propyl chain are the key to its versatility. Under basic conditions, this moiety can be readily converted to an epoxide. This in situ formation of a reactive epoxide allows for subsequent ring-opening by a wide range of nucleophiles, leading to the formation of more complex structures with high regioselectivity. The morpholine nitrogen, being a secondary amine, can also participate in reactions, although its nucleophilicity is somewhat attenuated by the steric bulk of the rest of the molecule.

  • 4-(2-Chloroethyl)morpholine hydrochloride: This intermediate is primarily used as an electrophile to introduce the morpholinoethyl group. The chlorine atom is susceptible to nucleophilic substitution by a variety of nucleophiles, including amines, thiols, and carbanions. The hydrochloride salt form enhances stability and ease of handling, but requires neutralization prior to reaction to liberate the free base.[9]

  • N-Acetylmorpholine: The acetyl group significantly deactivates the morpholine nitrogen towards nucleophilic attack due to the electron-withdrawing nature of the carbonyl group. Its primary use is as a stable precursor that can be deprotected (hydrolyzed) to reveal the morpholine amine when needed. It can also be used as a specialty solvent.[12][17] Morpholine amides, in general, are recognized for their high water solubility and stability.[18][19]

Experimental Protocols: A Representative Synthetic Workflow

To illustrate the practical application of these intermediates, we present a generalized protocol for the N-alkylation of a hypothetical primary amine, a common step in drug discovery.

Objective: To synthesize an N-substituted amine using a morpholine intermediate.

Protocol: Alkylation using 4-(2-Chloroethyl)morpholine

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the primary amine (1.0 eq.) and a non-nucleophilic base such as triethylamine (1.2 eq.) in a suitable aprotic solvent (e.g., acetonitrile or DMF).

  • Reagent Addition: To this solution, add 4-(2-chloroethyl)morpholine hydrochloride (1.1 eq.). Note: The free base can be generated in situ by the added triethylamine.

  • Reaction: Heat the reaction mixture to 80-100 °C and monitor the progress by an appropriate technique (e.g., TLC or LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Filter off any precipitated salts. The filtrate is then concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes) to afford the desired N-alkylated product.

Protocol: Reductive Amination Preceded by Epoxide Formation using 1-Chloro-3-morpholin-4-yl-propan-2-ol

  • Epoxide Formation: Dissolve 1-Chloro-3-morpholin-4-yl-propan-2-ol (1.0 eq.) in a suitable solvent like THF. Add a base such as sodium hydride (1.1 eq.) portion-wise at 0 °C to form the corresponding epoxide in situ.

  • Nucleophilic Opening: To the same flask, add the primary amine (1.0 eq.) and allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Work-up: Quench the reaction carefully with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography to yield the desired amino alcohol.

Visualizing the Synthetic Pathways

G cluster_0 Pathway A: Direct Alkylation cluster_1 Pathway B: Epoxide Ring-Opening Primary Amine Primary Amine 4-(2-Chloroethyl)morpholine 4-(2-Chloroethyl)morpholine Base (e.g., TEA) Base (e.g., TEA) N-Alkylation Reaction N-Alkylation Reaction N-Morpholinoethyl Amine N-Morpholinoethyl Amine 1-Chloro-3-morpholin-4-yl-propan-2-ol 1-Chloro-3-morpholin-4-yl-propan-2-ol Base (e.g., NaH) Base (e.g., NaH) In situ Epoxide Formation In situ Epoxide Formation Morpholinyl Epoxide Morpholinyl Epoxide Primary Amine_2 Primary Amine Ring-Opening Reaction Ring-Opening Reaction Amino Alcohol Product Amino Alcohol Product

Conclusion

The selection of an appropriate morpholine intermediate is a strategic decision that can significantly impact the efficiency and outcome of a synthetic route.

  • 1-Chloro-3-morpholin-4-yl-propan-2-ol is the intermediate of choice when the introduction of a functionalized three-carbon chain is desired, particularly for the synthesis of chiral amino alcohols and epoxides. Its ability to form a reactive epoxide in situ offers a powerful and regioselective method for C-N bond formation.

  • 4-(2-Chloroethyl)morpholine hydrochloride provides a direct and reliable method for the introduction of a morpholinoethyl moiety via nucleophilic substitution. Its stability as a hydrochloride salt makes it convenient for storage and handling.

  • N-Acetylmorpholine serves a different purpose, acting as a protected form of morpholine or as a specialty solvent. Its reduced nucleophilicity makes it unsuitable for direct alkylation reactions but ideal for situations where the morpholine nitrogen needs to be revealed at a later stage in the synthesis.

By understanding the unique reactivity profiles and experimental considerations for each of these intermediates, researchers can optimize their synthetic strategies and accelerate the discovery and development of new chemical entities.

References

  • Guidechem. N-Acetylmorpholine 1696-20-4 wiki.

  • Benchchem. Side-by-side comparison of synthesis routes for morpholine-based compounds.

  • NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Synthesis Backbone: Exploring 4-(2-Chloroethyl)morpholine Hydrochloride Applications.

  • MDPI. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies.

  • Thermo Scientific Alfa Aesar. 4-(2-Chloroethyl)morpholine hydrochloride, 99% 100 g.

  • NINGBO INNO PHARMCHEM CO.,LTD. Morpholine Derivatives: Versatile Building Blocks in Pharmaceutical Synthesis.

  • CymitQuimica. CAS 1696-20-4: N-Acetylmorpholine.

  • Pharmaffiliates. 4-(2-Chloroethyl)morpholine Hydrochloride.

  • ChemicalBook. N-Acetylmorpholine | 1696-20-4.

  • Darshan Pharma Chem. 4-(2-Chloroethyl) Morpholine Hydrochloride (2-CEM) | MOC.

  • Niir Project Consultancy Services. Starting a N-Acetyl Morpholine Manufacturing Business?.

  • Nature. Expanding complex morpholines using systematic chemical diversity.

  • Sarex Fine. 4-(2-chloroethyl)-morpholine-hcl.

  • Thieme E-Books & E-Journals. Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis.

  • ACS Publications. Green Synthesis of Morpholines via Selective Monoalkylation of Amines.

  • XINDAO. Wholesale N-Acetylmorpholine CAS:1696-20-4 Manufacturers and Suppliers.

  • R Discovery. Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis.

  • PMC. Occurrence of Morpholine in Central Nervous System Drug Discovery.

  • ACS Publications. Occurrence of Morpholine in Central Nervous System Drug Discovery.

  • ResearchGate. (PDF) Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis.

  • Chemsrc. 1-Chloro-3-morpholin-4-yl-propan-2-ol | CAS#:40893-69-4.

  • ResearchGate. (PDF) Chemical Modification of Poly(epichlorohydrin) Using Montmorillonite Clay.

  • ChemicalBook. (S)-1-Chloro-3-((3-fluoro-4-Morpholinophenyl)aMino)propan-2-ol.

  • PMC. Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts.

  • E3S Web of Conferences. Chemical technology of oligomers production from homopolymer based on epichlorohydrin and morpholine.

  • CyberLeninka. Syntheses on the basis of morpholine with epichlorohydrin.

  • Der Pharma Chemica. A new and concise synthetic route to enantiopure Linezolid from (S)-epichlorohydrin.

  • PubChem. 1-Chloro-3-phenyl-2-propanol.

  • Frontiers. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives.

  • LGC Standards. (S)-1-Chloro-3-((3-fluoro-4-morpholinophenyl)amino)propan-2-ol.

  • ResearchGate. (PDF) Morpholines. Synthesis and Biological Activity.

  • JOCPR. Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives.

  • ACS Publications. Practical Synthesis of Chiral 2-Morpholine: (4-Benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone Mesylate, a Useful Pharmaceutical Intermediate.

  • Beilstein Journal of Organic Chemistry. The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry.

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Safety & Regulatory Compliance

Safety

1-Chloro-3-morpholin-4-yl-propan-2-ol proper disposal procedures

The disposal of 1-Chloro-3-morpholin-4-yl-propan-2-ol (CAS: 40893-69-4) presents a unique logistical and safety challenge for laboratory operations. Because this molecule contains both a halogen (chlorine) and a basic se...

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Author: BenchChem Technical Support Team. Date: April 2026

The disposal of 1-Chloro-3-morpholin-4-yl-propan-2-ol (CAS: 40893-69-4) presents a unique logistical and safety challenge for laboratory operations. Because this molecule contains both a halogen (chlorine) and a basic secondary/tertiary amine equivalent (the morpholine ring), it cannot be treated as standard organic waste. Improper disposal not only violates Resource Conservation and Recovery Act (RCRA) regulations but also risks the generation of highly toxic gases or environmental contamination.

As a preferred partner in laboratory safety and operational excellence, we have designed this definitive guide to provide researchers and facility managers with the exact causality, protocols, and regulatory grounding needed to manage this compound from the point of generation to final destruction.

Chemical Profiling & Hazard Causality

To understand the strict disposal protocols for 1-Chloro-3-morpholin-4-yl-propan-2-ol, we must first analyze its structural causality.

  • The Halogenated Component (Chlorine): The presence of a chlorine atom dictates that this waste cannot be routed to standard cement kilns for fuel blending. When combusted, halogenated compounds form corrosive hydrohalic acids (HCl) and, if temperatures are insufficient, highly toxic dioxins[1]. Therefore, it must be routed to specialized high-temperature incinerators.

  • The Amine Component (Morpholine Ring): The nitrogen atom in the morpholine ring is basic. If mixed with strong acids, it will undergo an exothermic neutralization reaction. More critically, if amine-containing waste is inadvertently mixed with bleach or ammonium hydroxide in a generic waste carboy, it can generate lethal chlorinated amine gases[2].

  • The Hydroxyl Group: The propan-2-ol moiety increases the compound's solubility and reactivity profiles, requiring strict segregation from strong oxidizers to prevent combustion[3].

Table 1: Quantitative Data & Disposal Specifications

ParameterSpecification / Threshold
Chemical Name 1-Chloro-3-morpholin-4-yl-propan-2-ol
CAS Number 40893-69-4
Molecular Formula C7H14ClNO2
Primary Waste Classification Halogenated Organic Waste
Water Content Threshold < 20% (To qualify for standard organic routing)[3]
Required Incineration Temp. > 1,200 °C[1]
Required Residence Time < 2 seconds (To ensure complete destruction)[1]

Mandatory Disposal Workflow

Below is the logical pathway for routing 1-Chloro-3-morpholin-4-yl-propan-2-ol waste. This self-validating system ensures that the chemical structure's inherent risks are mitigated at every operational node.

G Start 1-Chloro-3-morpholin-4-yl-propan-2-ol Waste Generation Segregation Segregation: Route to Halogenated Organic Waste Start->Segregation Incompatibles Verify Incompatibilities: Isolate from Acids/Oxidizers Segregation->Incompatibles Storage Secondary Containment (Vapor-tight, Flammables Cabinet) Incompatibles->Storage Verified Safe Transport RCRA-Permitted Waste Transporter Storage->Transport Incineration High-Temp Incineration (>1200°C) with HCl & NOx Scrubbers Transport->Incineration Final EPA/RCRA Disposal

Figure 1: Cradle-to-grave disposal workflow for halogenated amine waste streams.

Standard Operating Procedure: Cradle-to-Grave Disposal

Under RCRA regulations, laboratories are responsible for hazardous waste from "cradle to grave"[4]. The following step-by-step methodology ensures full compliance and maximum safety.

Phase 1: Point-of-Generation Segregation

Causality: Mixing halogenated and non-halogenated waste forces the entire volume to be treated as halogenated, exponentially increasing disposal costs and environmental burden[4].

  • Identify the Receptacle: Select a waste carboy explicitly labeled "Halogenated Organic Waste." Ensure the container is made of high-density polyethylene (HDPE) or glass, which is compatible with chlorinated amines.

  • Verify Compatibility: Before adding 1-Chloro-3-morpholin-4-yl-propan-2-ol to the carboy, verify that the container does not contain strong acids (e.g., nitric acid, sulfuric acid), strong oxidizers, or bleach[2].

  • Log the Addition: Immediately update the waste log attached to the carboy. You must indicate the approximate percentage by volume of 1-Chloro-3-morpholin-4-yl-propan-2-ol to satisfy EPA documentation requirements[5].

Phase 2: Containment & Storage

Causality: Amines can emit volatile, irritating vapors. Proper containment prevents inhalation exposure and localized corrosive damage to laboratory infrastructure.

  • Seal the Container: Use a vapor-tight, screw-on cap. Never use corks or ground-glass stoppers for amine-containing halogenated waste[5].

  • Secondary Containment: Place the primary waste container inside a secondary plastic tub or tray. This ensures that if the primary vessel fails, the halogenated liquid will not breach the laboratory environment[2].

  • Storage Location: Store the contained waste in a designated, ventilated flammables cabinet, strictly segregated from aqueous acid waste streams[3].

Phase 3: RCRA-Compliant Transport & Destruction

Causality: The EPA requires that halogenated solvents be broken down into carbon dioxide, water, and hydrohalic acids under extreme heat to prevent the release of toxic byproducts[1].

  • Initiate Pickup: Submit a Chemical Waste Disposal Form to your Environmental Health and Safety (EHS) department once the container is 75% full (to allow for vapor expansion)[2].

  • Manifest Verification: Ensure the waste is handed over to a legally permitted RCRA transporter[4].

  • Final Destruction: The waste will be transported to a facility for high-temperature incineration without energy recovery. The incinerator must operate at >1,200 °C and be equipped with caustic scrubbers to neutralize the hydrogen chloride (HCl) and nitrogen oxides (NOx) generated by the destruction of the chlorine and morpholine ring, respectively[1][6].

Emergency Spill Response Protocol

In the event of an accidental release of 1-Chloro-3-morpholin-4-yl-propan-2-ol, immediate and calculated action is required to prevent inhalation of amine vapors and skin absorption.

  • Evacuate and Isolate: Immediately clear personnel from the immediate vicinity. Shut off all potential ignition sources, as the organic nature of the compound presents a flammability risk under certain conditions[7].

  • Personal Protective Equipment (PPE): Don heavy rubber gloves (compatible chemical-resistant), chemical safety goggles, and a lab coat. If the spill is large or poorly ventilated, a NIOSH-approved respirator is required[7].

  • Containment: Do not flush the chemical down the drain, as discharging halogenated waste into municipal sewers violates the Clean Water Act and RCRA[4][8].

  • Absorption: Cover the spill with an inert, non-combustible absorbent material such as dry-lime, sand, or soda ash. Avoid using combustible materials like paper towels for large spills[7].

  • Collection: Use non-sparking tools to sweep the absorbed mixture into a heavy-duty, sealable chemical waste container[7].

  • Decontamination: Ventilate the area and wash the spill site thoroughly with water only after all bulk material has been picked up[7]. Label the cleanup materials as "Halogenated Organic Waste" and dispose of them following the SOP above.

References

  • AllSource Environmental - Guidelines for Solvent Waste Recycling & Disposal.
  • Hazardous Waste Experts - Guidelines for Solvent Waste Recycling and Disposal.
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Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Chloro-3-morpholin-4-yl-propan-2-ol
Reactant of Route 2
Reactant of Route 2
1-Chloro-3-morpholin-4-yl-propan-2-ol
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